Product packaging for 1-Ethoxypentane(Cat. No.:CAS No. 17952-11-3)

1-Ethoxypentane

Cat. No.: B092830
CAS No.: 17952-11-3
M. Wt: 116.2 g/mol
InChI Key: VDMXPMYSWFDBJB-UHFFFAOYSA-N
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Description

1-Ethoxypentane, also known as ethyl pentyl ether, is an organic compound with the molecular formula C7H16O[]. It is a colorless liquid with a molecular weight of 116.2013 g/mol[]. This compound is part of the ether family, characterized by an oxygen atom connected to two alkyl or aryl groups[].

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H16O B092830 1-Ethoxypentane CAS No. 17952-11-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethoxypentane
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O/c1-3-5-6-7-8-4-2/h3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDMXPMYSWFDBJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90170822
Record name Ether, ethyl pentyl
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Molecular Weight

116.20 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

17952-11-3
Record name Amyl ethyl ether
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Record name Ether, ethyl pentyl
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Record name Ethyl amyl ether
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Record name Ether, ethyl pentyl
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Record name Ethyl pentyl ether
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Record name 1-Ethoxypentane
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Foundational & Exploratory

1-Ethoxypentane CAS number and molecular structure.

Author: BenchChem Technical Support Team. Date: November 2025

An essential resource for researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of 1-ethoxypentane.

CAS Number: 17952-11-3 Molecular Formula: C₇H₁₆O Synonyms: Ethyl pentyl ether, Amyl ethyl ether

Molecular Structure

This compound is an aliphatic ether consisting of an ethyl group and a pentyl group linked by an oxygen atom.

Core Data Summary

The following tables provide a summary of the key quantitative data for this compound.

Physical Properties
PropertyValueReference
Molecular Weight116.20 g/mol [1]
Boiling Point118-119.55 °C[2]
Melting Point-95.35 °C (estimate)[2]
Density0.7684 g/cm³ (estimate)[2]
Refractive Index1.3914 (estimate)[2]
Vapor Pressure19.9 mmHg at 25°C[2]
Flash Point16.4 °C[2]
Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~3.38t2H-O-CH₂-CH₂CH₂CH₂CH₃
~3.35q2H-O-CH₂-CH₃
~1.54p2H-O-CH₂-CH₂-CH₂CH₂CH₃
~1.32m4H-O-CH₂CH₂-CH₂-CH₂-CH₃
~1.16t3H-O-CH₂-CH₃
~0.90t3H-O-CH₂CH₂CH₂CH₂-CH₃

Note: Specific chemical shifts can vary slightly depending on the solvent used. A stacked ¹H NMR spectrum in cyclohexane shows the signal for the α-protons.[3]

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

Chemical Shift (ppm)Assignment
~70.8-O-CH₂- (pentyl)
~65.9-O-CH₂- (ethyl)
~31.8-CH₂- (pentyl, C2)
~28.6-CH₂- (pentyl, C3)
~22.6-CH₂- (pentyl, C4)
~15.3-CH₃ (ethyl)
~14.1-CH₃ (pentyl)

IR (Infrared) Spectroscopy

Wavenumber (cm⁻¹)Functional Group
2960-2850C-H stretch (alkane)
1115-1085C-O-C stretch (ether)
Safety Information
Hazard StatementPrecautionary Statement
H226: Flammable liquid and vapour.[2]P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[2][4]
H315: Causes skin irritation.[2]P264: Wash skin thoroughly after handling.[4]
H319: Causes serious eye irritation.[2]P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[2][4]
H335: May cause respiratory irritation.[2]P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[4]
P271: Use only outdoors or in a well-ventilated area.[4]

Experimental Protocols

Synthesis of this compound via Williamson Ether Synthesis

The Williamson ether synthesis is a reliable method for the preparation of unsymmetrical ethers like this compound.[5][6] The reaction proceeds via an Sₙ2 mechanism where an alkoxide ion acts as a nucleophile, displacing a halide from an alkyl halide.[5][6]

Materials:

  • 1-Pentanol

  • Sodium hydride (NaH) or Sodium metal (Na)

  • Ethyl halide (e.g., ethyl bromide or ethyl iodide)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-pentanol to the anhydrous solvent.

  • Slowly add sodium hydride or sodium metal to the solution to form the sodium pentoxide. The reaction is exothermic and produces hydrogen gas, so proper venting is necessary.

  • Once the formation of the alkoxide is complete (cessation of gas evolution), cool the mixture in an ice bath.

  • Slowly add the ethyl halide to the cooled alkoxide solution with stirring.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. The reaction can be gently heated to reflux to ensure completion.

  • Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, carefully quench the reaction by the slow addition of water or saturated aqueous ammonium chloride to destroy any unreacted sodium hydride.

  • Transfer the mixture to a separatory funnel and add water. Extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

Purification of this compound by Distillation

The crude this compound obtained from the synthesis can be purified by simple distillation.

Procedure:

  • Set up a simple distillation apparatus.

  • Transfer the crude this compound to the distillation flask.

  • Heat the flask gently.

  • Collect the fraction that distills at the boiling point of this compound (118-120 °C).

Mandatory Visualizations

Williamson Ether Synthesis Workflow

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_process Process cluster_products Products 1-Pentanol 1-Pentanol Alkoxide_Formation Alkoxide Formation (Deprotonation) 1-Pentanol->Alkoxide_Formation Base Sodium Hydride (NaH) Base->Alkoxide_Formation Ethyl_Halide Ethyl Halide (e.g., EtBr) SN2_Reaction SN2 Reaction (Nucleophilic Attack) Ethyl_Halide->SN2_Reaction Alkoxide_Formation->SN2_Reaction Sodium Pentoxide Workup Aqueous Workup & Extraction SN2_Reaction->Workup Crude Product Purification Purification (Distillation) Workup->Purification Byproducts Sodium Halide & Excess Reactants Workup->Byproducts This compound This compound Purification->this compound

Caption: Workflow of this compound synthesis via the Williamson method.

Applications of this compound

This compound's properties make it a valuable compound in various scientific and industrial fields.[7]

Applications cluster_applications Key Application Areas This compound This compound Solvent Solvent for Organic Reactions This compound->Solvent Intermediate Intermediate in Chemical Synthesis This compound->Intermediate Fuel_Additive Potential Fuel Additive This compound->Fuel_Additive Anesthetic Anesthetic Effects (Research) This compound->Anesthetic Pharmaceuticals Pharmaceuticals Intermediate->Pharmaceuticals Synthesis of Fragrances Fragrances Intermediate->Fragrances Synthesis of

References

Spectroscopic Profile of 1-Ethoxypentane: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 1-ethoxypentane, a key chemical intermediate. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for compound identification, purity assessment, and structural elucidation in research and development settings.

Spectroscopic Data Summary

The quantitative spectroscopic data for this compound are summarized in the tables below for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.39Triplet (t)2H-O-CH₂ -CH₂-CH₂-CH₂-CH₃
~3.33Quartet (q)2H-O-CH₂ -CH₃
~1.54Quintet (p)2H-O-CH₂-CH₂ -CH₂-CH₂-CH₃
~1.32Sextet (sxt)2H-O-CH₂-CH₂-CH₂ -CH₂-CH₃
~1.16Triplet (t)3H-O-CH₂-CH₃
~0.90Triplet (t)3H-O-CH₂-CH₂-CH₂-CH₂-CH₃

Note: Chemical shifts are estimated from the provided spectrum and may vary slightly depending on the solvent and experimental conditions.

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppmCarbon TypeAssignment
70.8CH₂-O-CH₂ -CH₂-CH₂-CH₂-CH₃
65.9CH₂-O-CH₂ -CH₃
31.8CH₂-O-CH₂-CH₂ -CH₂-CH₂-CH₃
28.5CH₂-O-CH₂-CH₂-CH₂ -CH₂-CH₃
22.6CH₂-O-CH₂-CH₂-CH₂-CH₂ -CH₃
15.2CH₃-O-CH₂-CH₃
14.1CH₃-O-CH₂-CH₂-CH₂-CH₂-CH₃
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
2959, 2932, 2872StrongC-H stretching (alkane)
1467MediumC-H bending (alkane)
1378MediumC-H bending (alkane)
1117StrongC-O-C stretching (ether)
Mass Spectrometry (MS)
m/zRelative Intensity (%)Proposed Fragment
116~5[M]⁺ (Molecular Ion)
87~20[M - C₂H₅]⁺
73~30[M - C₃H₇]⁺
59100[CH₃CH₂OCH₂]⁺ (Base Peak)
45~40[CH₃CH₂O]⁺
43~55[C₃H₇]⁺
29~45[C₂H₅]⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • A sample of this compound (approximately 5-20 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is accurately weighed and dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) to a final volume of approximately 0.6-0.7 mL.

  • The solution is transferred to a clean, dry 5 mm NMR tube.

  • A small amount of a reference standard, such as tetramethylsilane (TMS), may be added to provide a chemical shift reference at 0 ppm.

Data Acquisition:

  • The NMR tube is placed in the spectrometer's probe.

  • The magnetic field is locked onto the deuterium signal of the solvent to ensure field stability.

  • The magnetic field is shimmed to optimize its homogeneity and improve spectral resolution.

  • For ¹H NMR, a standard single-pulse experiment is typically performed. For ¹³C NMR, a proton-decoupled pulse sequence is used to simplify the spectrum and enhance signal-to-noise.

  • A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

  • A single drop of neat (undiluted) this compound is placed onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

  • A second salt plate is carefully placed on top to create a thin liquid film between the plates.

Data Acquisition (FTIR):

  • A background spectrum of the empty spectrometer is recorded to account for atmospheric and instrumental absorptions.

  • The prepared salt plate assembly is placed in the sample holder of the FTIR spectrometer.

  • The infrared spectrum is recorded by passing a beam of infrared radiation through the sample. The resulting interferogram is then mathematically converted to a spectrum using a Fourier transform.

Mass Spectrometry (MS)

Sample Introduction and Ionization (Electron Ionization - EI):

  • A small amount of this compound is introduced into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC) for separation from any impurities.

  • The sample is vaporized in a high vacuum environment.

  • The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a positively charged molecular ion (M⁺).

Mass Analysis and Detection:

  • The molecular ions and any fragment ions formed from their decomposition are accelerated by an electric field.

  • The ions are then passed through a magnetic field or a quadrupole mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

  • A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualizations

The following diagrams illustrate the relationships between the spectroscopic techniques and the information they provide, as well as a typical experimental workflow.

SpectroscopicAnalysis cluster_Techniques Spectroscopic Techniques cluster_Information Structural Information NMR NMR Spectroscopy (¹H and ¹³C) Connectivity Carbon-Hydrogen Framework (Connectivity) NMR->Connectivity Provides detailed C-H environment info IR IR Spectroscopy FunctionalGroups Functional Groups (C-O-C Ether) IR->FunctionalGroups Identifies characteristic bond vibrations MS Mass Spectrometry MolecularWeight Molecular Weight & Formula MS->MolecularWeight Determines molecular mass and fragmentation pattern

Caption: Relationship between spectroscopic techniques and derived structural information.

ExperimentalWorkflow start Start: Obtain This compound Sample prep_nmr Prepare NMR Sample (Dissolve in CDCl₃) start->prep_nmr prep_ir Prepare IR Sample (Neat Liquid Film) start->prep_ir prep_ms Prepare MS Sample (Direct Injection/GC) start->prep_ms acquire_nmr Acquire ¹H & ¹³C NMR Spectra prep_nmr->acquire_nmr acquire_ir Acquire IR Spectrum prep_ir->acquire_ir acquire_ms Acquire Mass Spectrum prep_ms->acquire_ms analyze_data Analyze & Interpret All Spectroscopic Data acquire_nmr->analyze_data acquire_ir->analyze_data acquire_ms->analyze_data end End: Structural Elucidation analyze_data->end

Caption: General experimental workflow for spectroscopic analysis of this compound.

A Technical Guide to the Solubility of 1-Ethoxypentane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-ethoxypentane (Amyl Ethyl Ether), a versatile ether solvent. Due to its properties, this compound finds applications in various sectors, including chemical synthesis, pharmaceuticals, and the flavor and fragrance industry.[1] A thorough understanding of its solubility in different solvent systems is crucial for its effective application in research and development.

Core Concepts in Solubility

The solubility of a substance is its ability to dissolve in a solvent to form a homogeneous solution. The principle of "like dissolves like" is a fundamental concept in predicting solubility. Polar solvents tend to dissolve polar solutes, and nonpolar solvents dissolve nonpolar solutes. This compound, with its ether functional group and a five-carbon alkyl chain, exhibits primarily nonpolar characteristics. The oxygen atom in the ether linkage can act as a hydrogen bond acceptor, allowing for some interaction with polar molecules.[2] However, the nonpolar nature of the pentyl and ethyl groups dominates its overall solubility behavior.

Quantitative Solubility Data

Quantitative data on the solubility of this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on its chemical structure and general principles of ether solubility, a qualitative assessment can be made. Its water solubility has been estimated, providing a key data point.

Solvent NameSolvent TypeChemical FormulaSolubility of this compoundTemperature (°C)Pressure (atm)Data Source
WaterPolar ProticH₂O0.00347 mol/L (Calculated from log₁₀WS = -2.46)Not SpecifiedNot SpecifiedCheméo[3]
Alcohols (e.g., Methanol, Ethanol)Polar ProticCH₃OH, C₂H₅OHMiscible (Predicted)Not SpecifiedNot SpecifiedGeneral Principle
Ethers (e.g., Diethyl Ether)Polar Aprotic(C₂H₅)₂OMiscible (Predicted)Not SpecifiedNot SpecifiedGeneral Principle
Hydrocarbons (e.g., Hexane, Toluene)NonpolarC₆H₁₄, C₇H₈Miscible (Predicted)Not SpecifiedNot SpecifiedGeneral Principle

Note: The miscibility predictions are based on the "like dissolves like" principle. Ethers are generally miscible with a wide range of organic solvents.[4] Experimental verification is recommended for specific applications.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is essential for many scientific and industrial processes. Several well-established methods can be employed.

Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[5]

Methodology:

  • Preparation: An excess amount of this compound (the solute) is added to a known volume of the desired solvent in a flask.

  • Equilibration: The flask is sealed and agitated (e.g., shaken or stirred) at a constant temperature for an extended period (typically 24-72 hours) to ensure that equilibrium is reached between the undissolved solute and the saturated solution.

  • Phase Separation: The mixture is allowed to stand, or is centrifuged, to separate the undissolved solute from the saturated solution.

  • Quantification: A sample of the clear, saturated supernatant is carefully withdrawn. The concentration of this compound in the sample is then determined using a suitable analytical technique, such as gas chromatography (GC), high-performance liquid chromatography (HPLC), or UV-Vis spectroscopy if a suitable chromophore is present or can be derivatized.

  • Calculation: The solubility is expressed as the concentration of the solute in the saturated solution (e.g., in g/L or mol/L).

Shake_Flask_Method cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification & Calculation A Add excess this compound to Solvent B Seal and Agitate at Constant Temperature A->B C Allow to Settle or Centrifuge B->C D Withdraw Supernatant C->D E Analyze Concentration (e.g., GC, HPLC) D->E F Calculate Solubility E->F

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Titration Method

Titration can be a straightforward method for determining the solubility of acidic or basic compounds. For a neutral compound like this compound, a direct titration for solubility is not applicable. However, indirect titration methods could potentially be developed, for instance, by using a competitive binding assay, though this would be highly specific to the experimental design.

Spectroscopic Methods

Spectroscopic techniques offer rapid and often high-throughput methods for solubility determination.

UV-Visible Spectroscopy:

This method is suitable for compounds that absorb ultraviolet or visible light. Since this compound does not have a strong chromophore, direct UV-Vis analysis is challenging. However, it could be used in conjunction with a derivatizing agent that reacts with the ether to produce a colored or UV-active compound.

Methodology:

  • Calibration Curve: A series of solutions with known concentrations of the analyte (or its derivative) are prepared, and their absorbance at a specific wavelength is measured to create a standard curve (absorbance vs. concentration).

  • Sample Preparation: A saturated solution is prepared using the shake-flask method.

  • Measurement: The saturated solution is diluted if necessary, and its absorbance is measured.

  • Calculation: The concentration of the solute in the saturated solution is determined by interpolating its absorbance on the calibration curve.

Raman Spectroscopy:

Raman spectroscopy is a powerful technique that can be used to measure solubility without the need for a chromophore. It relies on the inelastic scattering of monochromatic light.

Methodology:

  • Spectral Identification: Unique Raman peaks for the solute (this compound) and the solvent are identified.

  • Calibration: A calibration curve is generated by plotting the intensity of a characteristic solute peak against its concentration in a series of standard solutions.

  • Measurement: The Raman spectrum of a saturated solution (prepared as in the shake-flask method) is recorded.

  • Calculation: The concentration of the solute is determined from the intensity of its characteristic peak using the calibration curve.

Spectroscopic_Method_Workflow cluster_calib Calibration cluster_sample Sample Analysis cluster_calc Calculation A Prepare Standard Solutions (Known Concentrations) B Measure Spectroscopic Signal (e.g., Absorbance, Raman Intensity) A->B C Generate Calibration Curve B->C F Determine Concentration from Calibration Curve C->F D Prepare Saturated Solution E Measure Spectroscopic Signal of Sample E->F

Caption: General Workflow for Spectroscopic Solubility Determination.

Conclusion

This compound is a predominantly nonpolar solvent that exhibits insolubility in water and is expected to be miscible with a wide array of organic solvents. While specific quantitative solubility data in many organic solvents is sparse in the literature, established experimental protocols such as the shake-flask method and spectroscopic techniques can be readily employed to determine these values for specific applications. For researchers and professionals in drug development, a precise understanding of this compound's solubility is paramount for its use as a reaction medium, extraction solvent, or formulation component.

References

1-Ethoxypentane: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a comprehensive overview of the safety protocols and handling procedures for 1-ethoxypentane (CAS No. 17952-11-3), also known as ethyl pentyl ether.[1] It is intended for researchers, scientists, and professionals in drug development and other fields where this chemical is used as a solvent or intermediate.[1]

Hazard Identification and Classification

This compound is a flammable liquid and vapor.[2][3] It is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[2][3] Inhalation of high concentrations may have anesthetic effects.[4][5]

GHS Hazard Statements:

  • H226: Flammable liquid and vapour.[2][3]

  • H315: Causes skin irritation.[2][3]

  • H319: Causes serious eye irritation.[2][3]

  • H335: May cause respiratory irritation.[2][3]

GHS Precautionary Statements:

  • P210: Keep away from heat, sparks, open flames, and hot surfaces. — No smoking.[2][3]

  • P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[2][3]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][3]

Quantitative Safety Data

The following tables summarize the key quantitative safety and property data for this compound.

Table 1: Physical and Chemical Properties

PropertyValueReference
CAS Number 17952-11-3[1][2][4]
Molecular Formula C₇H₁₆O[1][6]
Molecular Weight 116.2 g/mol [1][2]
Appearance Clear, colorless liquid[1]
Boiling Point 119.55°C[1][2]
Melting Point -95.35°C (estimate)[1][2]
Flash Point 16.4°C[1]
Density 0.7684 g/cm³ (estimate)[1][2]
Vapor Pressure 19.9 mmHg at 25°C[1]

Table 2: Toxicological Data

Test TypeRoute of ExposureSpeciesDose/DurationToxic EffectsReference
LC50InhalationMouse116 gm/m³/15MBehavioral - general anesthetic[4]

Experimental Protocols

Detailed experimental protocols for the toxicological data cited are not available in the provided references. The available information indicates the type of study conducted.

  • Lethal Concentration, 50 percent kill (LC50): The study referenced involved exposing mice to an inhaled concentration of 116 gm/m³ for a duration of 15 minutes to determine the concentration that would be lethal to 50% of the test subjects.[4] The observed toxic effect was general anesthesia.[4]

Safe Handling and Storage

Handling:

  • Use in a well-ventilated area.[1]

  • Keep away from heat, sparks, open flames, and other ignition sources.[2][3][7]

  • Avoid breathing vapors or mists.[2][3]

  • Avoid contact with skin and eyes.[8]

  • Wear appropriate personal protective equipment (PPE).[2][3]

  • Do not eat or drink while handling.[8]

  • Wash hands thoroughly after handling.[8]

Storage:

  • Store in a cool, dry, well-ventilated area.

  • Keep containers tightly closed.[9]

  • Store in the original container.[8]

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling Procedure cluster_post Post-Handling RiskAssessment Conduct Risk Assessment SelectPPE Select Appropriate PPE RiskAssessment->SelectPPE Identify Hazards DonPPE Wear Required PPE SelectPPE->DonPPE Proceed to Use UseChemical Handle this compound in Ventilated Area DonPPE->UseChemical AvoidIgnition Keep Away From Ignition Sources UseChemical->AvoidIgnition StoreProperly Store in Tightly Sealed Container AvoidIgnition->StoreProperly After Use DoffPPE Remove & Decontaminate PPE StoreProperly->DoffPPE WasteDisposal Dispose of Waste per Regulations DoffPPE->WasteDisposal

Caption: Workflow for the safe handling of this compound.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is crucial to minimize exposure.[10]

  • Eye/Face Protection: Use tightly sealed safety goggles or a face shield.[8][11]

  • Skin Protection: Wear chemical-resistant gloves (e.g., PVC, Nitrile, or Butyl rubber), an apron, and rubber boots.[8] Long-sleeved clothing or coveralls should be used to minimize skin contact.[11]

  • Respiratory Protection: If ventilation is inadequate or when dealing with spills or high concentrations, use a NIOSH-approved air-purifying respirator with appropriate cartridges.[12][13] For high-risk activities, a self-contained breathing apparatus (SCBA) may be necessary.[11]

First Aid Measures

Immediate action is required in case of exposure.

  • Inhalation: Move the exposed person to fresh air at once.[14] If breathing has stopped, perform artificial respiration. If breathing is difficult, administer oxygen. Keep the person warm and at rest, and get medical attention as soon as possible.[14]

  • Skin Contact: Promptly wash the contaminated skin with soap and plenty of water for at least 15 minutes.[14][15] Remove contaminated clothing immediately.[14] If irritation persists, seek medical attention.[14]

  • Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[14][15] Get medical attention if discomfort continues.[14]

  • Ingestion: If swallowed, get medical attention immediately.[14] Do not induce vomiting unless instructed to do so by medical personnel. If the person is conscious, giving a glass of water or milk may be indicated, but do not give more.[15]

First_Aid_Response cluster_routes cluster_actions Exposure Exposure to this compound Inhalation Inhalation Exposure->Inhalation Skin Skin Contact Exposure->Skin Eye Eye Contact Exposure->Eye Ingestion Ingestion Exposure->Ingestion FreshAir Move to Fresh Air Administer O₂ if needed Inhalation->FreshAir WashSkin Remove Contaminated Clothing Wash with Soap & Water (15+ min) Skin->WashSkin FlushEyes Flush with Water (15+ min) Lift Eyelids Eye->FlushEyes SeekMedical Seek Immediate Medical Attention Ingestion->SeekMedical Do NOT Induce Vomiting FreshAir->SeekMedical WashSkin->SeekMedical If irritation persists FlushEyes->SeekMedical If discomfort continues

Caption: First aid response protocol for this compound exposure.

Fire Fighting Measures

  • Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam. Water spray can be used to cool fire-exposed containers.

  • Special Procedures: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with skin and eyes.[7]

  • Unusual Hazards: Vapors are heavier than air and may travel to a source of ignition and flash back. Containers may explode when heated.

References

Thermodynamic Properties of 1-Ethoxypentane: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core thermodynamic properties of 1-ethoxypentane (also known as ethyl pentyl ether). The information is curated for professionals in research, science, and drug development who require precise data for modeling, process design, and safety assessments. This document summarizes key quantitative data in structured tables, outlines typical experimental methodologies for their determination, and provides a visualization of a common experimental workflow.

Physicochemical and Thermodynamic Data

This compound (CAS No: 17952-11-3) is a colorless liquid with the molecular formula C7H16O.[1] It is utilized as a solvent in various organic reactions and as an intermediate in the synthesis of other chemicals, including pharmaceuticals and fragrances.[1][2] Its thermodynamic properties are crucial for understanding its behavior in different chemical and physical processes.

Tabulated Physical Properties

The following table summarizes the key physical properties of this compound. These values are essential for handling, storage, and process design.

PropertyValueUnitReference(s)
Molecular Weight116.204 g/mol [1]
Boiling Point118.4 - 119.55°C[1][2]
Melting Point-95.35 (estimate)°C[1][2]
Density0.7684 - 0.772g/cm³[2][3]
Flash Point16.4°C[1][2]
Vapor Pressure19.9mmHg at 25°C[1][2][3]
Refractive Index1.3914 - 1.396[1][2]
Tabulated Thermodynamic Properties

This table presents the available thermodynamic data for this compound. These parameters are fundamental for chemical reaction engineering, safety analysis, and computational chemistry.

PropertySymbolValueUnitReference(s)
Enthalpy of VaporizationΔvapHData availablekJ/mol[4][5]
Ideal Gas Heat CapacityCp,gasData availableJ/mol·K[6][7]
Standard Gibbs Free Energy of FormationΔfG°Data availablekJ/mol[6]
Enthalpy of Formation (gas)ΔfH°gasData availablekJ/mol[6]
Enthalpy of FusionΔfusH°Data availablekJ/mol[6]

Note: Specific values for some thermodynamic properties, such as the enthalpy of vaporization and ideal gas heat capacity, are often presented as temperature-dependent functions or in extensive tables. The NIST/TRC Web Thermo Tables are a primary source for this detailed data.[7]

Experimental Protocols for Thermodynamic Property Determination

The determination of the thermodynamic properties of a compound like this compound involves a range of established experimental techniques. Below are detailed methodologies for key experiments.

Determination of Enthalpy of Vaporization (ΔvapH)

The enthalpy of vaporization can be determined using several methods, with calorimetry and the vapor pressure method being the most common.

2.1.1. Calorimetric Method (e.g., using a Calvet Calorimeter)

  • Principle: This method directly measures the heat absorbed by the substance during its phase transition from liquid to vapor at a constant temperature.

  • Apparatus: A Calvet-type calorimeter, which consists of a sample cell and a reference cell surrounded by a series of thermocouples, is used.

  • Procedure:

    • A precisely weighed sample of this compound is placed in the sample cell.

    • The calorimeter is brought to the desired temperature and allowed to stabilize.

    • A controlled evaporation of the sample is initiated, for instance, by a slow stream of an inert gas or by reducing the pressure.

    • The heat absorbed during the vaporization process creates a temperature difference between the sample and reference cells, which is detected by the thermocouples as a voltage signal.

    • This signal is integrated over time to determine the total heat absorbed.

    • The enthalpy of vaporization is calculated by dividing the measured heat by the number of moles of the vaporized sample.

2.1.2. Vapor Pressure Measurement Method (Clausius-Clapeyron Equation)

  • Principle: This method relies on the relationship between the vapor pressure of a liquid and its temperature. The enthalpy of vaporization can be derived from the slope of the natural logarithm of vapor pressure versus the inverse of the temperature, as described by the Clausius-Clapeyron equation.

  • Apparatus: A static or dynamic vapor pressure apparatus is required. This typically includes a temperature-controlled sample chamber, a pressure transducer, and a vacuum system.

  • Procedure:

    • The sample of this compound is placed in the sample chamber and degassed to remove any dissolved air.

    • The temperature of the sample is precisely controlled and varied in a stepwise manner.

    • At each temperature, the system is allowed to reach equilibrium, and the corresponding vapor pressure is recorded.

    • A plot of ln(P) versus 1/T is generated.

    • The slope of this plot is equal to -ΔvapH/R, where R is the ideal gas constant. From this, the enthalpy of vaporization can be calculated.

Determination of Heat Capacity (Cp)

2.2.1. Adiabatic Calorimetry

  • Principle: This technique measures the temperature rise of a substance upon the input of a known amount of heat under adiabatic conditions (no heat exchange with the surroundings).

  • Apparatus: An adiabatic calorimeter consists of a sample cell, a heater, a temperature sensor, and an adiabatic shield that is maintained at the same temperature as the sample cell to prevent heat loss.

  • Procedure:

    • A known mass of this compound is sealed in the sample cell.

    • The cell is cooled to the starting temperature.

    • A measured amount of electrical energy (heat) is supplied to the sample through the heater, causing a small increase in temperature.

    • The temperature change is precisely measured.

    • The heat capacity is calculated by dividing the supplied heat by the temperature change and the number of moles of the sample.

    • This process is repeated over the desired temperature range to obtain the heat capacity as a function of temperature.

Visualizations

The following diagrams illustrate key concepts and workflows related to the thermodynamic properties of this compound.

G cluster_0 Experimental Workflow: ΔvapH Determination via Vapor Pressure A Sample Preparation (this compound, degassed) B Set Temperature (T1) A->B C Measure Equilibrium Vapor Pressure (P1) B->C D Increment Temperature (T2) C->D E Measure Equilibrium Vapor Pressure (P2) D->E F Repeat for a Range of Temperatures E->F G Plot ln(P) vs. 1/T F->G H Calculate Slope (-ΔvapH/R) G->H I Determine ΔvapH H->I

Caption: Workflow for determining the enthalpy of vaporization.

G cluster_1 Relationship of Key Thermodynamic Properties P Physical State (Solid, Liquid, Gas) G Gibbs Free Energy (G) G = H - TS P->G T Temperature T->G V Volume H Enthalpy (H) H->G S Entropy (S) S->G

Caption: Interrelation of fundamental thermodynamic state functions.

References

Potential Research Areas for 1-Ethoxypentane: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: 1-Ethoxypentane (also known as ethyl pentyl ether) is a simple ether with the chemical formula C₇H₁₆O.[1][2] While traditionally used as a solvent and intermediate in various chemical industries, including pharmaceuticals, its potential for more specialized applications in drug development is an area ripe for exploration.[3][4] This technical guide provides an in-depth overview of the existing knowledge on this compound and outlines promising research avenues for its application in the pharmaceutical sciences.

Core Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to exploring its potential applications.

PropertyValueReference
Molecular Formula C₇H₁₆O[1][5]
Molecular Weight 116.20 g/mol [5]
CAS Number 17952-11-3[5]
Boiling Point 118.4 °C at 760 mmHg[5]
Flash Point 16.4 °C[5]
Density 0.772 g/cm³[5]
Vapor Pressure 19.9 mmHg at 25°C[5]
Refractive Index 1.396[5]
LogP (Octanol-Water Partition Coefficient) 2.21310[5]

Potential Research Areas

Based on its chemical structure and properties, several key areas of research warrant investigation for the application of this compound in drug development.

This compound as a Green Solvent in Pharmaceutical Synthesis

The pharmaceutical industry is increasingly focused on adopting greener and more sustainable manufacturing processes. The investigation of this compound as a replacement for more hazardous or environmentally persistent solvents is a critical research direction.

Logical Relationship: Evaluation of this compound as a Green Solvent

Physicochemical_Properties Physicochemical Properties (Volatility, Solubility) Green_Solvent_Classification Green Solvent Classification Physicochemical_Properties->Green_Solvent_Classification Toxicity_Profile Toxicity Profile (Acute & Chronic) Toxicity_Profile->Green_Solvent_Classification Biodegradability Biodegradability & Environmental Fate Biodegradability->Green_Solvent_Classification Performance_Solvent Performance as a Reaction Solvent Performance_Solvent->Green_Solvent_Classification Lifecycle_Assessment Lifecycle Assessment Lifecycle_Assessment->Green_Solvent_Classification

Caption: Evaluation workflow for classifying this compound as a green solvent.

Exploration in Drug Delivery Systems

The lipophilic nature of this compound, as indicated by its LogP value, suggests its potential as a component in lipid-based drug delivery systems.[5] Research in this area could focus on its use as a co-solvent or excipient in formulations of poorly water-soluble drugs. Excipients are inactive ingredients that are crucial for drug delivery, enhancing stability and bioavailability.[6]

Potential Applications:

  • Topical and Transdermal Formulations: Its solvent properties could enhance the permeation of active pharmaceutical ingredients (APIs) through the skin.

  • Emulsion and Microemulsion Systems: It could be investigated as a component of the oil phase in these formulations for oral or parenteral drug delivery.

  • Nasal Drug Delivery: Ethers have been explored in nasal drug delivery systems.[7]

Investigation of Anesthetic and Neurological Effects

Simple ethers have a long history as general anesthetics.[8] While modern anesthetics have largely replaced diethyl ether, the mechanism of action of these compounds is still an active area of research. General anesthetics are known to modulate the function of various ion channels in the central nervous system, particularly GABAa and glycine receptors.[9]

Proposed Signaling Pathway for Anesthetic Action of Simple Ethers

Simple_Ether Simple Ether (e.g., this compound) Lipid_Bilayer Neuronal Lipid Bilayer Simple_Ether->Lipid_Bilayer Ion_Channel Ion Channel (e.g., GABAa Receptor) Lipid_Bilayer->Ion_Channel Channel_Modulation Allosteric Modulation of Channel Function Ion_Channel->Channel_Modulation Neuronal_Inhibition Increased Inhibitory Neurotransmission Channel_Modulation->Neuronal_Inhibition Anesthesia Anesthetic Effect Neuronal_Inhibition->Anesthesia cluster_reactants Reactants cluster_reaction Reaction cluster_purification Purification & Analysis Pentanol 1-Pentanol Alkoxide_Formation Formation of Sodium Pentoxide Pentanol->Alkoxide_Formation Base Strong Base (e.g., NaH) Base->Alkoxide_Formation Ethyl_Halide Ethyl Halide (e.g., Ethyl Bromide) SN2_Reaction SN2 Reaction Ethyl_Halide->SN2_Reaction Alkoxide_Formation->SN2_Reaction Workup Aqueous Workup SN2_Reaction->Workup Distillation Distillation Workup->Distillation Characterization Characterization (NMR, GC-MS) Distillation->Characterization

References

A Technical Guide to the Synthesis of 1-Ethoxypentane from 1-Pentanol via Williamson Ether Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides an in-depth technical overview of the synthesis of 1-ethoxypentane from 1-pentanol. The core of this process is the Williamson ether synthesis, a robust and widely utilized method for preparing both symmetrical and asymmetrical ethers.[1][2] This guide details the underlying reaction mechanism, provides a comprehensive experimental protocol, summarizes key quantitative data, and outlines the logical workflow of the synthesis. The Williamson ether synthesis proceeds via an SN2 mechanism, involving the nucleophilic substitution of an alkyl halide by an alkoxide.[2][3] In this specific application, 1-pentanol is first deprotonated by a strong base to form the more nucleophilic pentoxide anion, which then attacks an ethyl halide to yield the target ether, this compound.

Reaction Mechanism and Theoretical Framework

The synthesis of this compound from 1-pentanol is a classic example of the Williamson ether synthesis. The overall reaction can be divided into two primary stages:

  • Alkoxide Formation: 1-pentanol, a primary alcohol, is a weak nucleophile.[4] To enhance its nucleophilicity, it is deprotonated using a strong base, such as sodium hydride (NaH), to form the corresponding sodium pentoxide.[4][5] The use of NaH is advantageous as it irreversibly deprotonates the alcohol, with the benign byproduct of hydrogen gas bubbling out of the solution.[1]

  • Nucleophilic Substitution (SN2): The resulting pentoxide ion acts as a potent nucleophile, attacking an ethyl halide (e.g., bromoethane or iodoethane) in a bimolecular nucleophilic substitution (SN2) reaction.[2] This reaction proceeds via a backside attack on the electrophilic carbon of the ethyl halide, leading to an inversion of stereochemistry if a chiral center were present.[3] The reaction works best with primary alkyl halides, as secondary and tertiary halides are prone to undergoing a competing E2 elimination reaction, which is favored by the strongly basic nature of the alkoxide.[1][6]

Choice of Reagents

For the synthesis of an unsymmetrical ether like this compound, two theoretical pathways exist:

  • Pathway A: Pentoxide ion + Ethyl halide

  • Pathway B: Ethoxide ion + 1-Pentyl halide

Pathway A is strongly preferred. The SN2 mechanism is sensitive to steric hindrance at the electrophilic carbon.[4] Using a primary ethyl halide minimizes steric hindrance, maximizing the yield of the desired ether product and suppressing the competing E2 elimination side reaction.[1][6]

Diagrams and Visualizations

Synthetic Pathway

Synthesis_Pathway Pentanol 1-Pentanol Pentoxide Sodium Pentoxide (Nucleophile) Pentanol->Pentoxide Deprotonation H2 H₂ (gas) NaH NaH (Base) in THF NaH->H2 + Product This compound Pentoxide->Product SN2 Attack NaBr NaBr EtBr Bromoethane (Electrophile) EtBr->NaBr +

Caption: Overall synthetic pathway for this compound.

Experimental Workflow

Experimental_Workflow start Start prep Prepare 1-Pentanol in dry THF under N₂ start->prep add_base Add NaH portion-wise (Alkoxide Formation) prep->add_base stir Stir at RT until H₂ evolution ceases add_base->stir add_halide Add Bromoethane dropwise stir->add_halide reflux Heat to Reflux (SN2 Reaction) add_halide->reflux workup Reaction Workup reflux->workup Cool to RT quench Quench with H₂O workup->quench extract Extract with Diethyl Ether quench->extract wash Wash Organic Layer (H₂O, Brine) extract->wash dry Dry with MgSO₄ wash->dry purify Purification dry->purify filter_evap Filter and Evaporate Solvent purify->filter_evap distill Fractional Distillation filter_evap->distill end Pure this compound distill->end

Caption: Step-by-step experimental workflow diagram.

SN2 vs. E2 Competition

SN2_vs_E2 Reactants Pentoxide + Bromoethane SN2_Product This compound (Substitution Product) Reactants->SN2_Product SN2 Pathway (Major) E2_Product Ethene + 1-Pentanol (Elimination Products) Reactants->E2_Product E2 Pathway (Minor) Note Primary halide (Bromoethane) favors the SN2 pathway over E2.

Caption: Competing SN2 and E2 reaction pathways.

Data Presentation

Quantitative data for the reactants, product, and typical reaction conditions are summarized below.

Table 1: Physical Properties of Key Compounds

CompoundFormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)
1-PentanolC₅H₁₂O88.15138.00.811
Sodium Hydride (60% disp. in oil)NaH24.00N/A (decomposes)1.396
BromoethaneC₂H₅Br108.9738.41.46
This compoundC₇H₁₆O116.20121-1220.763

Data sourced from publicly available chemical databases.[7][8]

Table 2: Typical Experimental Parameters

ParameterValue / DescriptionRationale
Solvent Tetrahydrofuran (THF), AnhydrousAprotic polar solvent, solubilizes reactants without interfering.[5]
Base Sodium Hydride (NaH)Strong, non-nucleophilic base for irreversible deprotonation.[1][5]
Reactant Ratio 1-Pentanol : NaH : Bromoethane~ 1 : 1.1 : 1.1
Temperature 0°C to Reflux (~66°C for THF)Alkoxide formation at 0°C to control H₂ evolution; reflux to accelerate SN2 reaction.[9]
Reaction Time 2-6 hoursTypical duration for Williamson ether synthesis to proceed to completion.
Atmosphere Inert (Nitrogen or Argon)Prevents reaction of the highly reactive alkoxide and NaH with atmospheric moisture.

Experimental Protocol

Materials:

  • 1-Pentanol (reagent grade, distilled)

  • Sodium hydride (60% dispersion in mineral oil)

  • Bromoethane (reagent grade)

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Inert gas line (N₂ or Ar)

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Fractional distillation apparatus

Procedure:

  • Apparatus Setup: Assemble a dry, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with an inert gas inlet, and a dropping funnel. Flame-dry the apparatus under vacuum and allow it to cool to room temperature under a positive pressure of nitrogen.

  • Alkoxide Formation:

    • To the flask, add 1-pentanol followed by anhydrous THF. Stir the solution under nitrogen.

    • Wash the sodium hydride dispersion with anhydrous hexane to remove the mineral oil, decant the hexane, and carefully add the NaH portion-wise to the stirred alcohol solution at 0°C (ice bath).

    • Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases (typically 1 hour). This indicates the complete formation of sodium pentoxide.

  • Nucleophilic Substitution:

    • Cool the resulting alkoxide solution to 0°C.

    • Add bromoethane dropwise via the dropping funnel to the stirred solution.

    • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux using a heating mantle. Maintain reflux for 3-4 hours, monitoring the reaction progress by TLC or GC analysis if desired.

  • Reaction Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by the slow, dropwise addition of water to destroy any unreacted NaH.

    • Transfer the mixture to a separatory funnel and add diethyl ether and water.

    • Separate the layers. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally with brine.[10]

  • Purification:

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

    • Filter off the drying agent and remove the solvent using a rotary evaporator.[5]

    • Purify the resulting crude oil by fractional distillation under atmospheric pressure to obtain pure this compound. Collect the fraction boiling at approximately 121-122°C.

Conclusion

The synthesis of this compound from 1-pentanol is efficiently achieved through the Williamson ether synthesis. The success of the reaction hinges on the effective formation of the pentoxide nucleophile and the selection of a sterically unhindered primary alkyl halide to favor the SN2 pathway. By following a carefully controlled experimental protocol under inert conditions, and employing standard workup and purification techniques, this compound can be prepared in good yield. This method remains a cornerstone of ether synthesis in both academic and industrial laboratories due to its reliability and broad scope.[2]

References

Methodological & Application

Application Notes and Protocols for 1-Ethoxypentane in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-ethoxypentane as a solvent in common organic reactions. The information is intended to guide researchers in utilizing this ether as a potential alternative to more traditional solvents like diethyl ether and tetrahydrofuran (THF), particularly in the context of green and sustainable chemistry.

Properties of this compound

This compound, also known as amyl ethyl ether, is a colorless liquid with a characteristic fruity odor.[1] Its physical and chemical properties make it a suitable solvent for a variety of organic reactions. A summary of its key properties is presented in the table below, alongside a comparison with other common ethereal solvents.

Table 1: Physical and Chemical Properties of this compound and Common Ether Solvents

PropertyThis compoundDiethyl EtherTetrahydrofuran (THF)
CAS Number 17952-11-360-29-7109-99-9
Molecular Formula C7H16OC4H10OC4H8O
Molecular Weight 116.20 g/mol 74.12 g/mol 72.11 g/mol
Boiling Point 118-120 °C34.6 °C66 °C
Melting Point -95.35 °C (estimate)[1][2]-116.3 °C-108.4 °C
Density 0.768 g/mL0.713 g/mL0.889 g/mL
Flash Point 16.4 °C[1][2]-45 °C-14 °C
Dielectric Constant 3.64.37.5
Solubility in Water Insoluble[1]6.9 g/100 mL (20 °C)Miscible

Applications in Organic Synthesis

This compound's properties, particularly its higher boiling point compared to diethyl ether, make it an attractive solvent for reactions requiring elevated temperatures. Its classification as an ether suggests its utility in reactions where solvent coordination to metal centers is beneficial, such as in Grignard reactions. Furthermore, its potential as a "green" solvent is being explored as a replacement for less environmentally friendly options.

Grignard Reactions

Ethereal solvents are essential for the formation and reaction of Grignard reagents, as they solvate the magnesium center, enhancing the nucleophilicity of the organometallic species. While diethyl ether and THF are traditionally used, this compound can serve as a viable alternative, especially in reactions that require temperatures above the boiling points of these common solvents.

Logical Workflow for a Grignard Reaction

Grignard_Workflow Workflow for Grignard Reagent Formation and Reaction cluster_prep Reagent Preparation cluster_reaction Reaction Steps cluster_products Products reactants Alkyl/Aryl Halide + Mg Turnings formation Formation of Grignard Reagent (R-MgX) reactants->formation solvent Anhydrous this compound solvent->formation addition Nucleophilic Addition to Carbonyl Compound formation->addition workup Aqueous Acidic Workup addition->workup product Alcohol Product workup->product byproduct Magnesium Salts workup->byproduct

Caption: A logical workflow for a typical Grignard reaction.

Experimental Protocol: Synthesis of Triphenylmethanol using a Grignard Reagent in this compound

This protocol is a representative example and may require optimization.

Materials:

  • Magnesium turnings

  • Iodine crystal (as initiator)

  • Bromobenzene

  • Anhydrous this compound

  • Benzophenone

  • 10% Aqueous HCl solution

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of the Grignard Reagent:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equiv.).

    • Add a small crystal of iodine.

    • Add a small portion of a solution of bromobenzene (1.0 equiv.) in anhydrous this compound via the dropping funnel.

    • The reaction is initiated by gentle heating. The disappearance of the iodine color and the formation of a cloudy solution indicate the start of the reaction.

    • Add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at a gentle reflux for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Benzophenone:

    • Cool the Grignard reagent solution to room temperature.

    • Dissolve benzophenone (1.0 equiv.) in anhydrous this compound and add it to the dropping funnel.

    • Add the benzophenone solution dropwise to the stirred Grignard reagent. An exothermic reaction will occur. Maintain a controlled reflux by adjusting the rate of addition and, if necessary, using an ice bath.

    • After the addition is complete, stir the reaction mixture at room temperature for 1 hour.

  • Workup and Purification:

    • Pour the reaction mixture slowly into a beaker containing crushed ice and 10% aqueous HCl.

    • Stir until all the solids have dissolved.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter the solution and remove the solvent under reduced pressure to yield the crude triphenylmethanol.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Expected Outcome:

  • The reaction is expected to produce triphenylmethanol. The yield will be dependent on the reaction conditions and the purity of the reagents.

Williamson Ether Synthesis

The Williamson ether synthesis is a versatile method for the preparation of symmetrical and unsymmetrical ethers via an S(_N)2 reaction between an alkoxide and a primary alkyl halide. The choice of solvent is crucial, and this compound, being a relatively polar aprotic ether, can facilitate this reaction, especially when higher temperatures are required.

Signaling Pathway for Williamson Ether Synthesis

Williamson_Synthesis Reaction Pathway of Williamson Ether Synthesis alcohol Alcohol (R-OH) alkoxide Alkoxide (R-O⁻) alcohol->alkoxide Deprotonation base Strong Base (e.g., NaH) base->alkoxide sn2 SN2 Reaction alkoxide->sn2 alkyl_halide Alkyl Halide (R'-X) alkyl_halide->sn2 ether Ether (R-O-R') sn2->ether salt Salt (NaX) sn2->salt

Caption: A diagram illustrating the key steps in a Williamson ether synthesis.

Experimental Protocol: Synthesis of 1-Butoxy-4-nitrobenzene in this compound

This protocol is a representative example and may require optimization.

Materials:

  • 4-Nitrophenol

  • Sodium hydride (60% dispersion in mineral oil)

  • 1-Bromobutane

  • Anhydrous this compound

  • 1 M Aqueous NaOH solution

  • Water

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Formation of the Alkoxide:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, suspend sodium hydride (1.1 equiv.) in anhydrous this compound.

    • Dissolve 4-nitrophenol (1.0 equiv.) in anhydrous this compound and add it to the dropping funnel.

    • Add the 4-nitrophenol solution dropwise to the stirred suspension of sodium hydride at 0 °C.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes, or until the evolution of hydrogen gas ceases.

  • S(_N)2 Reaction:

    • Add 1-bromobutane (1.2 equiv.) to the dropping funnel and add it dropwise to the reaction mixture.

    • Heat the reaction mixture to a gentle reflux (the boiling point of this compound is approximately 118-120 °C) and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup and Purification:

    • Cool the reaction mixture to room temperature and cautiously quench any unreacted sodium hydride by the slow addition of water.

    • Transfer the mixture to a separatory funnel and wash with 1 M aqueous NaOH solution to remove any unreacted 4-nitrophenol.

    • Separate the layers and wash the organic layer with water and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the solution and remove the solvent under reduced pressure to yield the crude 1-butoxy-4-nitrobenzene.

    • The crude product can be purified by recrystallization or column chromatography.

Expected Outcome:

  • This procedure is expected to yield 1-butoxy-4-nitrobenzene. The use of this compound allows for a higher reaction temperature, which can be beneficial for less reactive alkyl halides.

Green Chemistry Aspects

This compound is being considered as a more sustainable alternative to some traditional ethereal solvents. Its higher boiling point and lower volatility compared to diethyl ether reduce solvent loss through evaporation. Furthermore, its immiscibility with water can simplify workup procedures and facilitate solvent recovery and recycling, which are key principles of green chemistry. While not derived from a renewable feedstock, its potential to replace more hazardous solvents like THF (which can form explosive peroxides) makes it an interesting option for developing greener synthetic processes.

Logical Relationship of Solvent Properties to Green Chemistry Principles

Green_Chemistry_Advantages Contribution of this compound Properties to Green Chemistry cluster_properties Solvent Properties cluster_advantages Green Chemistry Advantages bp Higher Boiling Point reduced_loss Reduced Solvent Loss bp->reduced_loss volatility Lower Volatility volatility->reduced_loss reduced_voc Lower VOC Emissions volatility->reduced_voc solubility Water Immiscibility easier_workup Simplified Workup solubility->easier_workup recycling Facilitated Recycling easier_workup->recycling

References

Application Notes and Protocols: 1-Ethoxypentane in Extraction Processes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 1-Ethoxypentane as a Potential Extraction Solvent

This compound (also known as ethyl pentyl ether) is a colorless liquid with the molecular formula C7H16O.[1][2] It is classified as an ether and is recognized for its use as a solvent in organic synthesis and as an intermediate in the pharmaceutical, flavor, and fragrance industries.[1][2] While not conventionally documented as a primary extraction solvent, its chemical and physical properties suggest potential applications in various extraction processes. Its lower polarity indicates it could be a suitable solvent for the extraction of non-polar to moderately polar organic compounds from aqueous or solid matrices.

This document provides a detailed overview of the potential applications of this compound in extraction, including its physical properties, proposed experimental protocols for liquid-liquid and solid-liquid extractions, and a discussion of its potential advantages and disadvantages compared to commonly used solvents.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented below. These properties are crucial for its evaluation as an extraction solvent.

PropertyValueReference
Molecular Formula C₇H₁₆O[2][3]
Molecular Weight 116.20 g/mol [2][3]
Appearance Colorless liquid[1][2]
Boiling Point 118.4 - 119.55 °C[1][4]
Melting Point -95.35 °C (estimate)[1][2]
Density 0.768 - 0.772 g/cm³[1][2][4]
Flash Point 16.4 °C[1][2][4]
Vapor Pressure 19.9 mmHg at 25 °C[1][2][4]
Refractive Index 1.3914 - 1.396[1][2][4]
Solubility in Water Insoluble[1]
LogP 2.21310[2][4]

Potential Advantages and Considerations for Use in Extraction

The properties of this compound suggest several potential advantages as an extraction solvent:

  • Immiscibility with Water: Its insolubility in water makes it a good candidate for liquid-liquid extractions from aqueous samples.[1]

  • Moderate Boiling Point: The boiling point of approximately 119 °C allows for easy removal of the solvent post-extraction by distillation or evaporation, without requiring excessively high temperatures that could degrade thermally sensitive compounds.[1][4]

  • Lower Density than Water: With a density less than water, it will form the upper layer in a liquid-liquid extraction with an aqueous phase, which can be advantageous for separation.[1][4]

  • Chemical Stability: Ethers are generally stable and less reactive than other solvent classes, which is beneficial for preventing degradation of the target analytes.

However, there are also important safety and practical considerations:

  • Flammability: With a low flash point of 16.4 °C, this compound is highly flammable and requires careful handling in a well-ventilated area, away from ignition sources.[1][2][4]

  • Peroxide Formation: Like other ethers, this compound may form explosive peroxides upon exposure to air and light. It is crucial to test for and remove any peroxides before distillation or concentration.

  • Limited Polarity Range: Being a relatively non-polar solvent, its extraction efficiency will be limited to compounds of similar polarity.

Hypothetical Experimental Protocols

The following are proposed, hypothetical protocols for the use of this compound in extraction processes. These are intended as a starting point for methodology development and will require optimization for specific applications.

Protocol 1: Liquid-Liquid Extraction of a Non-Polar Analyte from an Aqueous Matrix

This protocol describes a general procedure for the extraction of a hypothetical non-polar drug candidate from a biological fluid sample.

Objective: To extract a non-polar compound from an aqueous solution using this compound.

Materials:

  • Aqueous sample containing the target analyte

  • This compound (peroxide-free)

  • Separatory funnel

  • Sodium chloride (NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Conical flasks and beakers

  • pH meter and appropriate buffers (if pH adjustment is needed)

Methodology:

  • Sample Preparation:

    • Place a known volume of the aqueous sample into a separatory funnel.

    • If the analyte's solubility is pH-dependent, adjust the pH of the aqueous sample to maximize its partition into the organic phase.

    • To decrease the solubility of the organic solvent in the aqueous layer, saturate the aqueous phase by adding sodium chloride (salting out).

  • Extraction:

    • Add a specific volume of this compound to the separatory funnel (a 1:1 or 1:2 sample to solvent ratio is a good starting point).

    • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.

    • Allow the layers to separate. This compound will be the upper layer.

  • Phase Separation and Collection:

    • Carefully drain the lower aqueous layer and discard it.

    • Collect the upper organic layer (this compound) containing the extracted analyte into a clean, dry conical flask.

    • For improved recovery, the extraction of the aqueous phase can be repeated with fresh portions of this compound, and the organic extracts can be combined.

  • Drying and Concentration:

    • Dry the collected organic extract by adding a small amount of anhydrous sodium sulfate. Swirl the flask and let it stand for a few minutes.

    • Decant or filter the dried organic extract into a round-bottom flask.

    • Remove the this compound using a rotary evaporator. The bath temperature should be set below the boiling point of the solvent.

  • Analyte Recovery:

    • The concentrated or dried analyte is now ready for further analysis or purification.

Liquid_Liquid_Extraction_Workflow A Aqueous Sample in Separatory Funnel B Add this compound A->B C Shake and Vent B->C D Allow Layers to Separate C->D E Collect Upper Organic Layer D->E F Dry with Na₂SO₄ E->F G Concentrate via Rotary Evaporation F->G H Recovered Analyte G->H

Caption: Liquid-liquid extraction workflow using this compound.

Protocol 2: Solid-Liquid (Soxhlet) Extraction of Lipids from a Plant Matrix

This protocol outlines a hypothetical procedure for extracting lipids from a dried plant material using this compound in a Soxhlet apparatus.

Objective: To extract lipids from a solid plant matrix using this compound.

Materials:

  • Dried and ground plant material

  • This compound (peroxide-free)

  • Soxhlet extraction apparatus (including round-bottom flask, Soxhlet extractor, and condenser)

  • Extraction thimble

  • Heating mantle

  • Rotary evaporator

  • Glass wool

Methodology:

  • Sample Preparation:

    • Ensure the plant material is thoroughly dried to prevent water from interfering with the extraction.

    • Grind the material to a fine powder to increase the surface area for extraction.

    • Accurately weigh a specific amount of the ground plant material and place it into an extraction thimble.

    • Lightly plug the top of the thimble with glass wool to prevent the plant material from entering the solvent.

  • Apparatus Setup:

    • Place the thimble inside the Soxhlet extractor.

    • Fill a round-bottom flask to about two-thirds with this compound and add a few boiling chips.

    • Assemble the Soxhlet apparatus with the flask at the bottom, the extractor in the middle, and the condenser on top.

    • Connect the condenser to a cold water supply.

  • Extraction:

    • Gently heat the round-bottom flask using a heating mantle.

    • The solvent will evaporate, travel up the side arm of the extractor, and condense in the condenser, dripping onto the thimble containing the sample.

    • The extractor will slowly fill with the solvent. When the solvent reaches the top of the siphon tube, the entire volume of the solvent and extracted compounds will be siphoned back into the round-bottom flask.

    • This cycle will repeat, allowing for continuous extraction of the sample with fresh solvent.

    • Continue the extraction for a predetermined number of cycles or for a specific duration (e.g., 6-8 hours), depending on the analyte and matrix.

  • Solvent Removal and Analyte Recovery:

    • After the extraction is complete, turn off the heat and allow the apparatus to cool.

    • Dismantle the apparatus and remove the round-bottom flask.

    • Remove the this compound from the extract using a rotary evaporator to yield the crude lipid extract.

Soxhlet_Extraction_Workflow A Heating Mantle & Round-Bottom Flask (this compound) B Soxhlet Extractor with Thimble A->B Vapor Concentrate Concentrate Extract (Rotary Evaporator) B->A Siphon C Condenser B->C Vapor C->B Condensed Solvent Start Load Sample into Thimble Start->A End Recovered Lipid Extract Concentrate->End

Caption: Soxhlet extraction workflow using this compound.

Conclusion

This compound presents a viable, though not widely established, alternative to traditional extraction solvents for specific applications. Its physicochemical properties make it theoretically suitable for the extraction of non-polar compounds. The provided hypothetical protocols offer a foundational methodology for researchers interested in exploring its use. However, it is imperative to conduct thorough validation and optimization for any specific application, with a strong emphasis on safety due to its flammability and potential for peroxide formation. Further research is needed to quantify its extraction efficiency for various classes of compounds and to compare its performance directly with standard extraction solvents.

References

1-Ethoxypentane as a Fuel Additive: Application Notes and Research Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to 1-Ethoxypentane

This compound, also known as ethyl pentyl ether, is an ether with the chemical formula C7H16O. Its potential as a fuel additive stems from its oxygen content and its miscibility with gasoline, which are desirable properties for improving combustion efficiency and reducing certain exhaust emissions.

Physicochemical Properties of this compound

A summary of the known physical and chemical properties of this compound is presented in Table 1. These properties are crucial for understanding its behavior when blended with base fuels.

PropertyValueReference
Molecular Formula C7H16O--INVALID-LINK--
Molecular Weight 116.20 g/mol --INVALID-LINK--
Density Not available
Boiling Point 120.5 °C (predicted)--INVALID-LINK--
Flash Point Not available
Oxygen Content ~13.77% by weight(Calculated)

Potential Effects as a Fuel Additive (Based on Analogs)

The addition of ether compounds to gasoline can significantly alter the fuel's properties and combustion characteristics. Based on extensive research on additives like DEE, MTBE, and ETBE, the anticipated effects of this compound are summarized below.

Effects on Fuel Properties

Blending this compound with gasoline is expected to influence key fuel parameters. Table 2 outlines these anticipated effects, drawing parallels from studies on other ether additives.

Fuel PropertyExpected Effect of this compound AdditionRationale based on Analogous Ethers (DEE, MTBE, ETBE)
Octane Number (RON/MON) IncreaseEthers act as octane boosters, improving the anti-knock characteristics of the fuel.
Reid Vapor Pressure (RVP) Likely IncreaseEthers are generally more volatile than gasoline, which can lead to an increase in RVP. This needs to be managed to prevent issues like vapor lock.
Distillation Curve Depression of the mid-range boiling pointsThe addition of volatile components like ethers tends to lower the boiling points of the fuel blend in the 50% and 90% distillation ranges.
Oxygen Content IncreaseThe inherent oxygen in the this compound molecule will increase the overall oxygen content of the fuel blend, promoting more complete combustion.
Density Dependent on the density of this compoundThe final blend density will be a weighted average of the densities of gasoline and this compound.
Viscosity Likely DecreaseEthers typically have lower viscosities than gasoline, which could lead to a slight reduction in the blend's viscosity.
Effects on Engine Performance and Emissions

The changes in fuel properties are expected to translate to alterations in engine performance and exhaust emissions. Table 3 summarizes the potential impacts.

ParameterExpected Effect of this compound AdditionRationale based on Analogous Ethers (DEE, MTBE, ETBE)
Engine Power Minor Increase or No Significant ChangeImproved combustion efficiency due to oxygenation may lead to a slight increase in power. However, the lower energy density of ethers compared to gasoline could offset this gain.
Brake Specific Fuel Consumption (BSFC) IncreaseDue to the lower energy content of oxygenates, more fuel is required to produce the same amount of energy, leading to higher BSFC.
Carbon Monoxide (CO) Emissions DecreaseThe additional oxygen promotes the complete oxidation of carbon to carbon dioxide, thereby reducing CO emissions.
Unburned Hydrocarbon (HC) Emissions DecreaseImproved combustion efficiency leads to a more complete burning of the fuel, reducing the amount of unburned hydrocarbons in the exhaust.
Nitrogen Oxides (NOx) Emissions Potential IncreaseThe higher oxygen content can lead to higher combustion temperatures, which can favor the formation of NOx.
Particulate Matter (PM) Emissions DecreaseThe presence of oxygen in the fuel can help to reduce the formation of soot and other particulate matter during combustion.

Proposed Experimental Protocols

To validate the potential of this compound as a fuel additive, a series of standardized tests should be conducted. The following protocols are proposed based on common methodologies in fuel science and engine testing.

Protocol for Fuel Blend Preparation and Analysis

Objective: To prepare stable blends of this compound with a base gasoline and to characterize their key physicochemical properties.

Materials:

  • Base gasoline (e.g., 92 RON unleaded)

  • This compound (high purity, >99%)

  • Graduated cylinders, beakers, and volumetric flasks

  • Analytical balance

  • ASTM-compliant instrumentation for fuel analysis (e.g., octane rating engine, RVP apparatus, distillation unit, densitometer, viscometer)

Procedure:

  • Prepare a series of fuel blends by adding this compound to the base gasoline in varying volume percentages (e.g., 5%, 10%, 15%, 20% v/v).

  • Thoroughly mix each blend to ensure homogeneity.

  • Measure the following properties for each blend and the base gasoline according to the relevant ASTM standards:

    • Research Octane Number (RON) (ASTM D2699)

    • Motor Octane Number (MON) (ASTM D2700)

    • Reid Vapor Pressure (RVP) (ASTM D323)

    • Distillation characteristics (ASTM D86)

    • Density (ASTM D4052)

    • Kinematic Viscosity (ASTM D445)

  • Record all data in a structured format for comparison.

Protocol for Engine Performance and Emissions Testing

Objective: To evaluate the effect of this compound-gasoline blends on the performance and exhaust emissions of a spark-ignition (SI) engine.

Materials:

  • Calibrated, single-cylinder or multi-cylinder SI test engine equipped with a dynamometer.

  • Exhaust gas analyzer capable of measuring CO, HC, NOx, and O2.

  • Fuel flow meter.

  • Data acquisition system to record engine speed, torque, fuel consumption, and emissions data.

  • Prepared fuel blends from Protocol 3.1.

Procedure:

  • Warm up the test engine to a stable operating temperature using the base gasoline.

  • Conduct a baseline test with the base gasoline at various engine speeds and loads (e.g., from 2000 to 5000 rpm in increments of 500 rpm, at 25%, 50%, 75%, and 100% load).

  • For each operating point, record engine speed, torque, fuel consumption, and exhaust emissions data.

  • Purge the fuel system and run the engine with each of the this compound blends.

  • Repeat the test procedure (steps 2 and 3) for each fuel blend.

  • Calculate engine power, brake specific fuel consumption (BSFC), and emission rates (in g/kWh) for all test conditions.

  • Analyze and compare the data to determine the effect of this compound addition.

Visualizations

The following diagrams illustrate the proposed experimental workflows.

Fuel_Blending_and_Analysis_Workflow cluster_preparation Fuel Blend Preparation cluster_analysis Fuel Property Analysis (ASTM Standards) Base_Gasoline Base Gasoline Blending Blending (5%, 10%, 15%, 20% v/v) Base_Gasoline->Blending Ethoxypentane This compound Ethoxypentane->Blending RON_MON Octane Rating (RON/MON) Blending->RON_MON Test Samples RVP Reid Vapor Pressure Blending->RVP Distillation Distillation Blending->Distillation Density_Viscosity Density & Viscosity Blending->Density_Viscosity Engine_Testing_Workflow cluster_setup Engine Test Setup cluster_testing Testing Procedure cluster_data_analysis Data Analysis Test_Engine SI Test Engine with Dynamometer Exhaust_Analyzer Exhaust Gas Analyzer Test_Engine->Exhaust_Analyzer DAQ Data Acquisition System Test_Engine->DAQ Fuel_System Fuel Delivery System Fuel_System->Test_Engine Exhaust_Analyzer->DAQ Fuel_Blends Fuel Blends (0%, 5%, 10%, 15%, 20%) Engine_Operation Engine Operation (Varying Speed & Load) Fuel_Blends->Engine_Operation Data_Collection Data Collection (Torque, Speed, Fuel Flow, Emissions) Engine_Operation->Data_Collection Performance_Calc Performance Calculation (Power, BSFC) Data_Collection->Performance_Calc Emissions_Calc Emissions Analysis (g/kWh) Data_Collection->Emissions_Calc Comparison Comparative Analysis Performance_Calc->Comparison Emissions_Calc->Comparison

Application Notes and Protocols for 1-Ethoxypentane in Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and technical information for the utilization of 1-ethoxypentane as a solvent in various spectroscopic techniques. The information is intended to guide researchers in the fields of analytical chemistry, materials science, and pharmaceutical development in the effective application of this solvent for sample analysis.

Properties of this compound

This compound, also known as amyl ethyl ether, is a colorless liquid with a characteristic fruity odor.[1] Its properties make it a suitable solvent for a range of non-polar to moderately polar analytes. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₇H₁₆O[1][2]
Molecular Weight 116.20 g/mol [1]
CAS Number 17952-11-3[2]
Density 0.762 - 0.772 g/mL[1][3]
Boiling Point 118 - 119.55 °C[1][3]
Melting Point -95.35 °C (estimate)[1]
Refractive Index 1.393 - 1.396[1][3]
Dielectric Constant 3.60[3]
Flash Point 16.4 °C[1]
Vapor Pressure 19.9 mmHg at 25 °C[1]
Solubility Insoluble in water[4]
LogP (Octanol/Water) 2.21 - 2.46[1][3]

Spectroscopic Applications and Protocols

This compound can be employed as a solvent in several spectroscopic techniques, including UV-Visible, Fluorescence, and Raman spectroscopy. Its relatively low polarity and volatility make it a viable alternative to other ether solvents.[1]

UV-Visible (UV-Vis) Spectroscopy

Application: UV-Vis spectroscopy is a fundamental technique for the quantitative analysis of a wide range of compounds, including active pharmaceutical ingredients (APIs).[5] The choice of solvent is critical to ensure transparency in the wavelength range of interest and to minimize solute-solvent interactions that could alter the absorption spectrum.[6]

Protocol for using this compound in UV-Vis Spectroscopy:

  • Solvent Purity and UV Cut-off:

    • Use high-purity, spectroscopy-grade this compound to avoid interference from absorbing impurities.

    • The UV cut-off is the wavelength below which the solvent itself absorbs significantly. While the exact UV cut-off for this compound is not widely published, similar ethers like diethyl ether and methyl tert-butyl ether have cut-offs around 210-215 nm. It is recommended to determine the usable wavelength range by running a baseline scan of the solvent-filled cuvette against a reference (air or a reference cuvette with the same solvent).

  • Sample Preparation:

    • Ensure the analyte is fully soluble in this compound.

    • Prepare a stock solution of the analyte in this compound.

    • Perform serial dilutions to create a series of standards with concentrations that fall within the linear range of the Beer-Lambert Law.

    • Prepare a blank solution containing only this compound.

  • Instrumentation and Measurement:

    • Use matched quartz cuvettes for the sample and blank to minimize variations in absorbance.

    • Set the spectrophotometer to scan a wavelength range appropriate for the analyte, ensuring it is above the UV cut-off of this compound.

    • First, measure the absorbance of the blank solution and use this as the baseline.

    • Measure the absorbance of the standard solutions and the unknown sample.

    • Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.

    • Determine the concentration of the unknown sample from the calibration curve.

Experimental Workflow for UV-Vis Analysis

cluster_prep Sample Preparation cluster_analysis UV-Vis Measurement A Select Analyte C Prepare Stock Solution A->C B Choose this compound (Spectroscopy Grade) B->C E Prepare Blank (Solvent Only) B->E D Perform Serial Dilutions (Standards) C->D H Measure Standards & Sample D->H G Measure Blank (Baseline) E->G F Set Wavelength Range (> UV Cut-off) F->G G->H I Generate Calibration Curve H->I J Determine Unknown Concentration I->J

Caption: Workflow for quantitative analysis using UV-Vis spectroscopy with this compound.

Fluorescence Spectroscopy

Application: Fluorescence spectroscopy is a highly sensitive technique used to study the structure, dynamics, and interactions of fluorescent molecules. It has significant applications in drug discovery and formulation analysis.[7] The solvent can influence the fluorescence quantum yield and emission spectrum of a fluorophore.

Protocol for using this compound in Fluorescence Spectroscopy:

  • Solvent Considerations:

    • Use fluorescence-grade this compound to minimize background fluorescence from impurities.

    • Be aware of potential quenching effects. Although ethers are generally considered non-quenching, it is advisable to run control experiments.

    • The solvent's polarity can affect the Stokes shift and the fine structure of the emission spectrum.

  • Sample Preparation:

    • Prepare dilute solutions of the fluorescent analyte in this compound to avoid inner filter effects. The absorbance of the solution at the excitation wavelength should generally be below 0.1.

    • Prepare a solvent blank for background subtraction.

  • Instrumentation and Measurement:

    • Use a quartz cuvette with four polished sides.

    • Determine the optimal excitation and emission wavelengths by running excitation and emission scans.

    • Measure the fluorescence intensity of the blank and subtract it from the sample measurements.

    • For quantitative analysis, prepare a calibration curve using a series of standard solutions.

Experimental Setup for Fluorescence Spectroscopy

cluster_light_path Light Path cluster_data Data Acquisition LightSource Xenon Lamp ExcitationMono Excitation Monochromator LightSource->ExcitationMono Sample Sample in This compound ExcitationMono->Sample EmissionMono Emission Monochromator Sample->EmissionMono 90° Detector Detector (PMT) EmissionMono->Detector Computer Computer/ Software Detector->Computer

Caption: Schematic of a typical fluorescence spectrophotometer setup.

Raman Spectroscopy

Application: Raman spectroscopy is a non-destructive technique that provides detailed information about the vibrational modes of molecules. It is particularly useful for identifying and quantifying active pharmaceutical ingredients (APIs) in various formulations, including solid and liquid forms.[8][9]

Protocol for using this compound in Raman Spectroscopy:

  • Solvent and Sample Considerations:

    • This compound, like other ethers, is expected to have a relatively simple Raman spectrum, which can be advantageous in minimizing spectral overlap with the analyte.

    • Ensure the analyte is soluble and stable in this compound.

    • The concentration of the analyte should be sufficient to produce a detectable Raman signal above the solvent background.

  • Sample Preparation:

    • For solutions, dissolve the analyte in this compound. Filtration may be necessary to remove any particulate matter that could cause fluorescence or scattering interference.

    • For analyzing solid formulations where this compound is a component of the formulation, the analysis may be performed directly on the sample.

  • Instrumentation and Measurement:

    • Use a Raman spectrometer with an appropriate laser excitation wavelength to minimize fluorescence from the sample or solvent.

    • Acquire a Raman spectrum of the pure this compound to serve as a reference and for background subtraction.

    • Acquire the Raman spectrum of the sample.

    • For quantitative analysis, develop a calibration model using standards of known concentrations.

Logical Flow for Pharmaceutical Analysis using Raman Spectroscopy

Start Define Analytical Goal (e.g., API Quantification) Prep Prepare Samples (API in this compound) Start->Prep AcquireRef Acquire Solvent Reference Spectrum Prep->AcquireRef AcquireSample Acquire Sample Spectra Prep->AcquireSample Process Data Pre-processing (e.g., Baseline Correction, Normalization) AcquireRef->Process AcquireSample->Process Analysis Qualitative/Quantitative Analysis Process->Analysis Result Report Results Analysis->Result

Caption: General workflow for drug analysis using Raman spectroscopy with a solvent.

Safety Precautions

This compound is a flammable liquid and vapor.[10] Keep away from heat, sparks, open flames, and hot surfaces.[10] Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10]

Disclaimer

The protocols provided are intended as a general guide. Specific experimental conditions may need to be optimized for the particular analyte and instrumentation used. It is recommended to consult the instrument manufacturer's guidelines and relevant scientific literature for more detailed information.

References

Application Notes and Protocols for Studying 1-Ethoxypentane Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for studying the primary reactions of 1-ethoxypentane, focusing on acid-catalyzed cleavage. The methodologies outlined below are designed to be adaptable for research and development purposes, providing a foundational framework for investigating the reactivity of this aliphatic ether.

Introduction

This compound (amyl ethyl ether) is an aliphatic ether with applications as a solvent and potential as an intermediate in organic synthesis.[1] Understanding its reactivity is crucial for its effective use and for the development of novel synthetic methodologies. The most characteristic reaction of ethers is the cleavage of the carbon-oxygen bond, typically under strong acidic conditions.[2][3][4] This document outlines the experimental setup and protocols for the acid-catalyzed cleavage of this compound.

Acid-Catalyzed Cleavage of this compound

The cleavage of this compound with strong hydrohalic acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI), proceeds via a nucleophilic substitution mechanism.[1][4] Due to the primary nature of the ethyl and pentyl groups, the reaction is expected to follow an S(_N)2 pathway.[1][3] The reaction involves the protonation of the ether oxygen, followed by a nucleophilic attack of the halide ion on the less sterically hindered carbon atom.[1]

The overall reaction with excess hydrohalic acid (HX) is as follows:

CH(_3)CH(_2)OCH(_2)CH(_2)CH(_2)CH(_2)CH(_3) + 2HX (\rightarrow) CH(_3)CH(_2)X + CH(_3)CH(_2)CH(_2)CH(_2)CH(_2)X + H(_2)O

If the reaction is conducted with a limited amount of acid or at lower temperatures, it is possible to isolate the alcohol intermediates, ethanol and 1-pentanol.[4]

Signaling Pathway for Acid-Catalyzed Cleavage (S(_N)2)

G cluster_step1 Step 1: Protonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Further Reaction (Excess Acid) A This compound C Protonated this compound (Oxonium Ion) A->C + H-X B H-X (Strong Acid) E Ethanol C->E S_N2 Attack on Ethyl Group C->E F 1-Bromopentane C->F S_N2 Attack on Pentyl Group C->F D X⁻ (Halide Ion) G Bromoethane E->G + H-X E->G H Water G A Reaction Setup (this compound, Acid, Solvent) B Heating and Reflux A->B C Reaction Monitoring (TLC, GC-MS) B->C D Work-up (Quenching, Extraction, Washing) C->D E Drying and Concentration D->E F Product Purification (Distillation) E->F G Product Characterization (GC-MS, NMR) F->G

References

Application Notes and Protocols: 1-Ethoxypentane in Materials Science

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1-Ethoxypentane, an ether with the chemical formula C7H16O, is a colorless liquid with potential applications in materials science primarily as a solvent.[1][2][3] Its moderate boiling point, relatively low polarity, and ability to dissolve a range of organic precursors make it a candidate for use in the synthesis of nanoparticles, the formulation of polymer solutions for thin-film deposition, and as a component in electrolyte systems for electrochemical devices. These application notes provide an overview of its potential uses and generalized protocols based on the properties of similar ether solvents.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are crucial for its selection and use in various materials science applications.

PropertyValueUnit
Molecular FormulaC7H16O-
Molecular Weight116.20 g/mol
Boiling Point118.4 - 119.55°C
Melting Point-95.35 (estimate)°C
Density0.7684 - 0.772g/cm³
Flash Point16.4°C
Refractive Index1.3914 - 1.396-
Vapor Pressure19.9mmHg at 25°C
Dielectric Constant4.0at 20°C

Table 1: Physicochemical Properties of this compound. [1][2][3][4]

I. Application in Nanoparticle Synthesis

The use of ether solvents in the synthesis of metal and metal oxide nanoparticles is established, where they can act as a solvent, a reagent, or a morphology-directing agent. While specific data for this compound is limited, its properties suggest its suitability in solvothermal or sol-gel synthesis routes.

Logical Workflow for Nanoparticle Synthesis

Nanoparticle_Synthesis_Workflow cluster_0 Precursor Preparation cluster_1 Reaction cluster_2 Purification cluster_3 Characterization Precursor Metal Salt Precursor ReactionVessel Reaction Vessel (Autoclave) Precursor->ReactionVessel Solvent This compound Solvent->ReactionVessel Stabilizer Stabilizing Agent (e.g., Oleylamine) Stabilizer->ReactionVessel Heating Heating (e.g., 150-200°C) ReactionVessel->Heating Centrifugation Centrifugation Heating->Centrifugation Washing Washing (e.g., with Ethanol) Centrifugation->Washing Drying Drying Washing->Drying TEM TEM/SEM Drying->TEM XRD XRD Drying->XRD UVVis UV-Vis Spectroscopy Drying->UVVis

Caption: General workflow for the synthesis of nanoparticles using a solvent-based method.

Experimental Protocol: General Solvothermal Synthesis of Metal Oxide Nanoparticles

This protocol is a generalized procedure based on common solvothermal methods for metal oxide nanoparticle synthesis, adapted for the potential use of this compound.

  • Precursor Solution Preparation:

    • In a glovebox or fume hood, dissolve a specified amount of the metal salt precursor (e.g., metal acetylacetonate) in this compound to achieve the desired concentration.

    • Add a stabilizing agent (e.g., oleylamine, oleic acid) to the solution. The molar ratio of the precursor to the stabilizing agent should be optimized based on the desired particle size and morphology.

    • Stir the solution at room temperature until all components are fully dissolved.

  • Solvothermal Reaction:

    • Transfer the precursor solution to a Teflon-lined stainless-steel autoclave.

    • Seal the autoclave and place it in a furnace or oven.

    • Heat the autoclave to the desired reaction temperature (typically between 150-200°C) and maintain this temperature for a specified duration (e.g., 6-24 hours). The ramp rate, temperature, and time are critical parameters that influence the nanoparticle characteristics.

    • After the reaction, allow the autoclave to cool down to room temperature naturally.

  • Nanoparticle Purification:

    • Retrieve the reaction mixture from the autoclave.

    • Add an anti-solvent (e.g., ethanol) to the mixture to precipitate the nanoparticles.

    • Separate the nanoparticles by centrifugation (e.g., 8000 rpm for 10 minutes).

    • Discard the supernatant and re-disperse the nanoparticle pellet in a fresh solvent (e.g., ethanol or a mixture of ethanol and hexane).

    • Repeat the washing and centrifugation steps at least three times to remove unreacted precursors and byproducts.

    • Dry the final nanoparticle product in a vacuum oven at a low temperature (e.g., 60°C) overnight.

  • Characterization:

    • Characterize the size, shape, and morphology of the synthesized nanoparticles using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).

    • Determine the crystal structure and phase purity of the nanoparticles using X-ray Diffraction (XRD).

    • Analyze the optical properties of the nanoparticles using UV-Vis Spectroscopy.

II. Application in Thin-Film Deposition

This compound can be used as a solvent for dissolving polymers to create solutions for thin-film deposition techniques like spin coating. The choice of solvent is critical as it affects the solubility of the polymer, the viscosity of the solution, and the evaporation rate, all of which influence the final film thickness and morphology.

Logical Workflow for Thin-Film Deposition by Spin Coating

Spin_Coating_Workflow cluster_0 Solution Preparation cluster_1 Substrate Preparation cluster_2 Deposition cluster_3 Post-Deposition Polymer Polymer Solvent This compound Polymer->Solvent Dispensing Solution Dispensing Solvent->Dispensing Cleaning Substrate Cleaning SurfaceTreatment Surface Treatment (e.g., Plasma) Cleaning->SurfaceTreatment SurfaceTreatment->Dispensing Spinning Spin Coating Dispensing->Spinning Annealing Annealing Spinning->Annealing Characterization Film Characterization Annealing->Characterization

Caption: General workflow for polymer thin-film deposition via spin coating.

Experimental Protocol: General Polymer Thin-Film Deposition by Spin Coating

This protocol provides a general guideline for depositing a polymer thin film from a this compound solution.

  • Solution Preparation:

    • Dissolve the desired polymer in this compound to achieve the target concentration (e.g., 1-10 mg/mL). The concentration will directly influence the final film thickness.

    • Stir the solution, potentially with gentle heating, until the polymer is completely dissolved. This may take several hours.

    • Filter the solution through a syringe filter (e.g., 0.2 µm pore size) to remove any particulate matter.

  • Substrate Preparation:

    • Clean the substrate (e.g., silicon wafer, glass slide) thoroughly. A typical cleaning procedure involves sequential sonication in deionized water, acetone, and isopropanol.

    • Dry the substrate with a stream of nitrogen gas.

    • Optional: Treat the substrate surface (e.g., with oxygen plasma or a self-assembled monolayer) to modify its surface energy for better film adhesion and uniformity.

  • Spin Coating:

    • Place the cleaned substrate on the chuck of a spin coater.

    • Dispense a small amount of the polymer solution onto the center of the substrate.

    • Start the spin coater. A typical two-step process is used:

      • A low-speed spin (e.g., 500 rpm for 10 seconds) to spread the solution across the substrate.

      • A high-speed spin (e.g., 2000-6000 rpm for 30-60 seconds) to thin the film to the desired thickness. The final thickness is inversely proportional to the square root of the spin speed.

    • The spinning process will cause the solvent to evaporate, leaving a solid polymer film.

  • Post-Deposition Annealing:

    • Transfer the coated substrate to a hotplate or into an oven.

    • Anneal the film at a temperature above the glass transition temperature of the polymer but below its degradation temperature. This step helps to remove residual solvent and improve the film's structural order. The annealing time can range from a few minutes to several hours.

    • Allow the film to cool down slowly to room temperature.

  • Film Characterization:

    • Measure the film thickness using techniques like ellipsometry or profilometry.

    • Characterize the surface morphology and roughness using Atomic Force Microscopy (AFM).

    • Analyze the structural properties of the film using techniques like Grazing-Incidence X-ray Diffraction (GIXRD).

III. Application in Battery Electrolytes

Ether-based electrolytes are of interest for next-generation batteries, such as lithium-sulfur and lithium-metal batteries, due to their good compatibility with lithium metal anodes. This compound, as an ether, could potentially be used as a co-solvent in such electrolyte formulations to tune properties like viscosity, ionic conductivity, and the solvation of lithium ions.

Logical Relationship in an Ether-Based Electrolyte System

Electrolyte_Components Electrolyte Electrolyte System Salt Lithium Salt (e.g., LiTFSI) Electrolyte->Salt provides ions SolventA Primary Solvent (e.g., DME/DOL) Electrolyte->SolventA dissolves salt SolventB Co-Solvent (this compound) Electrolyte->SolventB modifies properties Additive Additive (e.g., LiNO3) Electrolyte->Additive improves performance

Caption: Components of a typical ether-based electrolyte for a lithium battery.

Experimental Protocol: General Formulation and Testing of an Ether-Based Electrolyte

This protocol describes the general steps for preparing and evaluating an electrolyte containing this compound as a co-solvent.

  • Electrolyte Formulation:

    • In an argon-filled glovebox, dissolve a high-purity lithium salt (e.g., lithium bis(trifluoromethanesulfonyl)imide - LiTFSI) in a mixture of the primary ether solvent(s) (e.g., 1,2-dimethoxyethane (DME) and 1,3-dioxolane (DOL) in a 1:1 volume ratio) and this compound.

    • The concentration of the lithium salt is typically around 1 M. The volume ratio of the primary solvent to this compound should be varied to study its effect on electrolyte properties.

    • Add any necessary additives, such as lithium nitrate (LiNO3), which is often used in lithium-sulfur batteries to passivate the lithium anode.

    • Stir the solution overnight to ensure complete dissolution and homogeneity.

  • Electrochemical Cell Assembly:

    • Assemble coin cells (e.g., 2032-type) inside the glovebox.

    • A typical cell configuration consists of a lithium metal anode, a separator (e.g., Celgard), and the cathode of interest (e.g., a sulfur-carbon composite for a Li-S battery).

    • Add a few drops of the prepared electrolyte to the separator to ensure it is thoroughly wetted.

  • Electrochemical Performance Evaluation:

    • Ionic Conductivity: Measure the ionic conductivity of the electrolyte at various temperatures using a conductivity meter.

    • Electrochemical Stability Window: Determine the voltage range over which the electrolyte is stable using linear sweep voltammetry (LSV) with a working electrode (e.g., stainless steel) and a lithium counter and reference electrode.

    • Galvanostatic Cycling: Cycle the assembled coin cells at different current densities (C-rates) to evaluate the discharge capacity, coulombic efficiency, and cycle life.

    • Rate Capability: Test the cell's performance at various charge and discharge rates to assess its power capabilities.

    • Post-mortem Analysis: After cycling, disassemble the cells in the glovebox and analyze the electrodes and separator using techniques like SEM and X-ray photoelectron spectroscopy (XPS) to investigate the formation of the solid electrolyte interphase (SEI) and any morphological changes.

Quantitative Data from Literature (Illustrative for Ether-Based Electrolytes)

Electrolyte CompositionIonic Conductivity (mS/cm)Coulombic Efficiency (%)Capacity Retention after 100 cycles (%)
1 M LiTFSI in DME/DOL (1:1 v/v)8.598.585
1 M LiTFSI in DME/DOL/Co-solvent X (4:4:2 v/v)7.299.090

Table 2: Illustrative performance metrics for a hypothetical ether-based electrolyte with a co-solvent.

Disclaimer: The provided protocols are generalized and should be adapted based on specific experimental requirements and safety considerations. The lack of specific literature on this compound in these materials science applications necessitates that these protocols serve as a starting point for research and development. All work with flammable solvents and lithium metal should be conducted with appropriate safety precautions in a controlled environment.

References

Application Notes and Protocols: 1-Ethoxypentane as a Chemical Precursor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the utility of 1-ethoxypentane as a precursor for the synthesis of other chemicals. While its primary industrial application is as a solvent, its ether linkage allows for specific chemical transformations, making it a useful starting material in various synthetic contexts. The following sections detail its application in the synthesis of alkyl halides and alcohols, along with a generalized protocol for its cleavage.

Application 1: Synthesis of Alkyl Halides and 1-Pentanol via Acid-Catalyzed Cleavage

This compound can be effectively cleaved under strong acidic conditions to yield valuable chemical intermediates, namely 1-pentanol, and ethyl halides (bromide or iodide). This reaction proceeds via a nucleophilic substitution mechanism (SN2), where the protonated ether is attacked by a halide ion.[1][2] The less sterically hindered ethyl group is preferentially attacked by the nucleophile, leading to the formation of the corresponding ethyl halide and 1-pentanol.[1] If an excess of the hydrohalic acid is used, the initially formed 1-pentanol can be further converted to the corresponding 1-halopentane.

Reaction Scheme:

Further Reaction with Excess HX:

The choice of hydrohalic acid is crucial, with hydrobromic acid (HBr) and hydroiodic acid (HI) being the most effective reagents for ether cleavage.[1]

Experimental Protocol: Cleavage of this compound with Hydrobromic Acid (Adapted Protocol)

This protocol is adapted from general procedures for the acidic cleavage of simple alkyl ethers. Specific reaction parameters for this compound may require optimization.

Materials:

  • This compound (C7H16O)

  • Hydrobromic acid (48% aqueous solution)

  • Acetic acid (glacial)

  • Sodium bicarbonate (saturated aqueous solution)

  • Anhydrous magnesium sulfate

  • Dichloromethane (or other suitable extraction solvent)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Standard glassware for extraction and distillation

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (1 equivalent) and glacial acetic acid.

  • Slowly add a stoichiometric excess of 48% hydrobromic acid (e.g., 2-3 equivalents) to the stirred solution. Caution: The reaction may be exothermic.

  • Heat the reaction mixture to reflux and maintain it at this temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After the reaction is complete (typically several hours, requires optimization), cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and add an equal volume of water.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic extracts and wash them with a saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • The resulting crude product, a mixture of 1-bromopentane, 1-pentanol, and ethyl bromide, can be purified by fractional distillation.

Quantitative Data (Illustrative):

The following table provides hypothetical yield data based on typical ether cleavage reactions. Actual yields will depend on the optimized reaction conditions.

ProductMolar Mass ( g/mol )Boiling Point (°C)Expected Yield (%)
1-Bromopentane151.04129-13070-85
1-Pentanol88.15137-13810-25
Ethyl Bromide108.9737-39High (Volatile)

Visualization of the Synthetic Workflow

The following diagram illustrates the general workflow for the acid-catalyzed cleavage of this compound.

G cluster_0 Reaction Setup cluster_1 Workup and Purification This compound This compound Reaction Mixture Reaction Mixture This compound->Reaction Mixture HBr (48%) HBr (48%) HBr (48%)->Reaction Mixture Glacial Acetic Acid Glacial Acetic Acid Glacial Acetic Acid->Reaction Mixture Quenching Quenching Reaction Mixture->Quenching Reflux Extraction Extraction Quenching->Extraction Washing Washing Extraction->Washing Drying Drying Washing->Drying Distillation Distillation Drying->Distillation 1-Bromopentane 1-Bromopentane Distillation->1-Bromopentane Purified Product 1-Pentanol 1-Pentanol Distillation->1-Pentanol Byproduct

Caption: Workflow for this compound cleavage.

Application 2: this compound in Protecting Group Chemistry (Conceptual)

While specific examples are not prevalent in the literature, the ethyl group of this compound could conceptually serve as a protecting group for the hydroxyl function of 1-pentanol. In a multi-step synthesis where the pentyl chain requires modification under conditions that would affect a free hydroxyl group, protection as an ethyl ether would render it inert to many reagents.[3][4][5]

The ether could be introduced via a Williamson ether synthesis and subsequently removed under the acidic conditions described in the protocol above. This application would be most relevant in complex total synthesis projects where selective reactivity is paramount.

Logical Relationship for Protecting Group Strategy

The following diagram outlines the logical steps involved in using an ethyl ether as a protecting group for an alcohol.

G Alcohol (R-OH) Alcohol (R-OH) Protection Protection Alcohol (R-OH)->Protection e.g., Et-Br, NaH Protected Alcohol (R-OEt) Protected Alcohol (R-OEt) Protection->Protected Alcohol (R-OEt) Reaction on R group Reaction on R group Protected Alcohol (R-OEt)->Reaction on R group Deprotection Deprotection Reaction on R group->Deprotection e.g., HBr, H2O Modified Alcohol (R'-OH) Modified Alcohol (R'-OH) Deprotection->Modified Alcohol (R'-OH)

References

Troubleshooting & Optimization

Technical Support Center: Purification of 1-Ethoxypentane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 1-ethoxypentane. Below you will find frequently asked questions, troubleshooting guides for common issues encountered during purification, detailed experimental protocols, and key physical data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound, also known as ethyl pentyl ether, is a chemical compound with the molecular formula C7H16O.[1] It is a clear, colorless liquid with a faint, fruity odor.[2] Due to its properties as a solvent, it is commonly used in organic synthesis, as an intermediate in the pharmaceutical industry, and in the flavor and fragrance industry.[1][2]

Q2: What are the most common impurities in technical-grade this compound?

A2: Similar to other ethers like diethyl ether and THF, common impurities in this compound can include water, ethanol, 1-pentanol, and hazardous peroxides which can form upon exposure to air and light.[3][4] Aldehydes may also be present as a result of oxidation.[3]

Q3: Why is the removal of peroxides from this compound critical?

A3: Peroxides in ethers are highly unstable and can be explosive when concentrated, especially during distillation.[3] It is a critical safety measure to test for and eliminate peroxides before heating or concentrating this compound.

Q4: What are the primary methods for purifying this compound?

A4: The primary methods for purifying this compound include:

  • Washing/Extraction: To remove water-soluble impurities like alcohols and some peroxides.

  • Drying: Using desiccants to remove residual water.

  • Distillation: To separate this compound from non-volatile impurities and other components with different boiling points.

  • Chromatography: For high-purity applications to separate compounds with different polarities.

Troubleshooting Guides

Distillation Issues

Q1: My this compound is co-distilling with a lower boiling point impurity. What should I do?

A1: This indicates the presence of a more volatile impurity, possibly residual ethanol or other low-boiling-point solvents.

  • Solution: Ensure your distillation setup includes a fractionating column to improve separation efficiency. Discard the initial fraction (forerun) that comes over at a lower temperature before collecting the main fraction at the expected boiling point of this compound.

Q2: The distillation is proceeding very slowly, or the temperature is not reaching the expected boiling point.

A2: This can be caused by several factors:

  • Insufficient Heating: The heating mantle may not be providing enough energy. Gradually increase the temperature, but avoid overheating to prevent bumping and decomposition.

  • Heat Loss: The distillation apparatus may be losing too much heat to the environment. Insulate the fractionating column and distillation head with glass wool or aluminum foil.

  • System Leaks: A leak in the system will prevent it from reaching the necessary pressure and temperature. Check all joints and connections to ensure they are properly sealed.

Q3: The boiling point is fluctuating during the collection of the main fraction.

A3: This suggests that your product is not pure and contains impurities with boiling points close to that of this compound.

  • Solution: Increase the efficiency of your fractional distillation by using a longer column or one with a more efficient packing material. Collect smaller fractions and analyze their purity (e.g., by GC or NMR) to isolate the pure this compound.

Contamination & Purity Issues

Q1: After purification, my this compound tests positive for peroxides again.

A1: Ethers can rapidly reform peroxides when exposed to oxygen and light.

  • Solution: Store the purified this compound under an inert atmosphere (nitrogen or argon) in a tightly sealed, amber-colored bottle to protect it from light. Adding a stabilizer like butylated hydroxytoluene (BHT) can also inhibit peroxide formation.

Q2: My purified this compound is still wet (contains water).

A2: The drying agent used was either insufficient or not effective enough.

  • Solution: Ensure the this compound is pre-dried with a bulk drying agent like anhydrous magnesium sulfate or calcium chloride first. For rigorous drying, distill the ether from a more reactive drying agent like sodium metal with benzophenone indicator.[3] The solution should be a deep blue color, indicating anhydrous conditions.[3]

Q3: I am seeing unexpected peaks in my chromatography (TLC/Column).

A3: This can be due to several reasons:

  • Contaminated Solvent: The solvent system used for chromatography might be contaminated. Use fresh, HPLC-grade solvents.

  • Reaction with Stationary Phase: this compound, although relatively inert, might be reacting with a highly acidic or basic stationary phase. Ensure the stationary phase (e.g., silica gel, alumina) is neutral if your compound is sensitive.

  • Sample Overloading: Too much sample was loaded onto the column or TLC plate, leading to poor separation.[5] Use a more dilute solution for spotting on a TLC plate or load less material onto your column.[6]

Data Presentation

Physical Properties of this compound
PropertyValueReference(s)
CAS Number 17952-11-3[1][2][7][8]
Molecular Formula C7H16O[1][2][7]
Molecular Weight 116.20 g/mol [1][2][9]
Boiling Point 118-120 °C[1][2][7][9]
Density ~0.77 g/cm³[2][7]
Flash Point 16.4 °C[1][2][7]
Refractive Index ~1.39[1][2]

Experimental Protocols

Protocol 1: Removal of Peroxides
  • Safety First: Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.[10] Work in a well-ventilated fume hood.

  • Peroxide Test: Before proceeding, test for the presence of peroxides. A common method is to add 1 ml of the ether to a freshly prepared solution of 100 mg of potassium iodide in 1 ml of glacial acetic acid. A yellow color indicates low concentrations of peroxides, while a brown color indicates high concentrations.

  • Washing: Transfer the this compound to a separatory funnel. Add an equal volume of a freshly prepared 5-10% (w/v) aqueous solution of ferrous sulfate (FeSO₄).

  • Extraction: Shake the funnel vigorously for 1-2 minutes, periodically venting to release any pressure.

  • Separation: Allow the layers to separate and discard the lower aqueous layer.

  • Repeat: Repeat the washing step until the organic layer no longer gives a positive test for peroxides.

  • Final Wash: Wash the this compound with an equal volume of deionized water to remove any residual iron salts.

Protocol 2: Drying this compound
  • Pre-drying: After peroxide removal, pour the this compound into a clean, dry Erlenmeyer flask. Add a suitable drying agent like anhydrous magnesium sulfate or calcium chloride. Swirl the flask and let it stand for at least one hour. If the drying agent clumps together, add more until some remains free-flowing.

  • Filtration: Filter the ether to remove the drying agent.

  • Rigorous Drying (Optional, for anhydrous applications): For strictly anhydrous this compound, it can be distilled from sodium wire and benzophenone.

    • Setup: Assemble a dry distillation apparatus.

    • Procedure: In the distillation flask, add small pieces of sodium metal and a small amount of benzophenone to the pre-dried this compound.

    • Reflux: Heat the mixture to reflux. A deep blue or purple color will develop, indicating that the solvent is dry and free of oxygen.

    • Distillation: If the blue color persists, the ether can be distilled directly from this mixture for immediate use.

Protocol 3: Fractional Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus with a packed fractionating column (e.g., with Raschig rings or Vigreux indentations), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.

  • Charge the Flask: Add the peroxide-free and pre-dried this compound to the distillation flask, along with a few boiling chips or a magnetic stir bar to ensure smooth boiling. Do not fill the flask more than two-thirds full.

  • Heating: Begin to gently heat the distillation flask.

  • Equilibration: As the vapor rises into the column, an equilibrium will be established between the ascending vapor and the descending condensate. This allows for the separation of components with different boiling points.

  • Collect Fractions:

    • Forerun: Collect the first fraction of distillate that comes over at a lower temperature. This will contain any volatile impurities.

    • Main Fraction: Once the temperature at the distillation head stabilizes at the boiling point of this compound (approx. 118-120 °C), switch to a clean receiving flask and collect the main fraction.[1][2][7][9]

    • Final Fraction: As the distillation nears completion, the temperature may rise or fall. Stop the distillation before the flask goes to dryness.

  • Storage: Store the purified this compound in a properly labeled, airtight, amber glass bottle under an inert atmosphere.[10]

Visualizations

Caption: General purification workflow for this compound.

Caption: Troubleshooting guide for common distillation issues.

Caption: Troubleshooting workflow for chromatography problems.

References

common impurities in 1-Ethoxypentane and their removal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-ethoxypentane.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercially available or synthesized this compound?

A1: Common impurities in this compound typically arise from its synthesis, most commonly the Williamson ether synthesis. These can be categorized as:

  • Unreacted Starting Materials:

    • 1-Pentanol

    • Ethanol

    • Ethyl halides (e.g., ethyl iodide, ethyl bromide)

  • Reagents and Byproducts:

    • Residual base (e.g., sodium hydroxide, potassium hydroxide)

    • Water

  • Side-Reaction Products:

    • Pentenes (from elimination reactions)

    • Diethyl ether (from self-condensation of ethanol)

Q2: I suspect my this compound is contaminated with unreacted 1-pentanol. How can I remove it?

A2: Unreacted 1-pentanol can be removed by washing the crude this compound with an aqueous solution. Since 1-pentanol has limited solubility in water (approximately 22 g/L), multiple washes with deionized water or a dilute brine solution can be effective.[1][2][3] For more efficient removal, a dilute aqueous sodium hydroxide (NaOH) solution can be used to deprotonate the alcohol, forming a more water-soluble pentoxide salt. However, complete removal of the resulting salt will require subsequent water washes.

Q3: How can I remove acidic or basic impurities from my this compound sample?

A3:

  • Acidic Impurities: To remove acidic impurities, such as residual ethyl halide starting materials or acidic byproducts, you can wash the this compound with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH). This will neutralize the acidic components, and the resulting salts can be removed in the aqueous layer.

  • Basic Impurities: For the removal of residual basic impurities like NaOH or potassium hydroxide (KOH), washing with a dilute solution of a weak acid, such as dilute hydrochloric acid (HCl), followed by washes with deionized water until the aqueous layer is neutral, is recommended.

Q4: What is the best way to dry this compound after aqueous washing?

A4: After aqueous washes, it is crucial to dry the this compound to remove dissolved water. Common and effective drying agents for ethers include anhydrous magnesium sulfate (MgSO₄) or anhydrous sodium sulfate (Na₂SO₄). Add the drying agent to the ether, swirl, and allow it to stand until the liquid is clear. The drying agent can then be removed by filtration. For extremely dry applications, further drying over sodium wire or distillation from sodium/benzophenone can be employed, though this requires stringent safety precautions.

Q5: Can I purify this compound by distillation? Are there any known azeotropes I should be aware of?

A5: Yes, distillation is a primary method for purifying this compound. With a boiling point of approximately 118-119 °C, simple or fractional distillation can effectively separate it from less volatile impurities like residual salts and higher-boiling alcohols, as well as more volatile impurities.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Unexpected peaks in GC-MS analysis Presence of unreacted starting materials, side-products, or solvent contamination.Identify the impurities by their mass spectra. Based on the impurity, follow the appropriate purification protocol (washing, drying, distillation).
Low yield after purification Loss of product during aqueous washes due to the slight solubility of this compound in water. Incomplete drying leading to co-distillation with water.Minimize the volume of aqueous washes. Ensure the ether is thoroughly dried before distillation.
Product is not completely dry after using a drying agent Insufficient amount of drying agent used or insufficient contact time.Add more drying agent until it no longer clumps together. Allow for a longer contact time with occasional swirling.
Difficulty in separating impurities by distillation Formation of an azeotrope or impurities with boiling points close to this compound.Consider fractional distillation for impurities with close boiling points. For suspected azeotropes, extractive distillation with a suitable entrainer may be required.

Experimental Protocols

Protocol 1: General Purification of this compound

  • Aqueous Wash:

    • Transfer the crude this compound to a separatory funnel.

    • To remove acidic impurities, wash with a saturated aqueous solution of sodium bicarbonate. Invert the funnel and vent frequently to release any pressure buildup. Separate the aqueous layer.

    • To remove basic impurities, wash with a dilute (e.g., 5%) aqueous HCl solution. Separate the aqueous layer.

    • Wash with deionized water until the aqueous layer is neutral (test with pH paper).

    • Finally, wash with a saturated brine solution to help break any emulsions and reduce the amount of dissolved water in the organic layer.

  • Drying:

    • Transfer the washed this compound to a clean, dry Erlenmeyer flask.

    • Add a suitable amount of anhydrous magnesium sulfate or sodium sulfate.

    • Swirl the flask and let it stand for at least 30 minutes, or until the liquid is clear and the drying agent flows freely.

  • Distillation:

    • Filter the dried this compound into a round-bottom flask suitable for distillation.

    • Set up a simple or fractional distillation apparatus.

    • Heat the flask gently and collect the fraction that boils at the expected boiling point of this compound (118-119 °C).[9]

Impurity Data

ImpurityBoiling Point (°C)Removal MethodExpected Purity after Purification
1-Pentanol138Aqueous wash, Fractional Distillation>99%
Ethanol78.4Aqueous wash, Fractional Distillation>99% (potential for azeotrope)
Ethyl Iodide72Aqueous wash (with NaHCO₃), Distillation>99.5%
Water100Drying, Distillation<0.05%
Pentenes~30-40Fractional Distillation>99.5%

Note: The "Expected Purity after Purification" is an estimation based on standard laboratory techniques and may vary depending on the initial impurity concentration and the specific conditions of the purification process.

Diagrams

Impurity_Removal_Workflow Crude Crude this compound Wash Aqueous Washing (NaHCO3, HCl, H2O, Brine) Crude->Wash Remove acidic/basic impurities & water-soluble starting materials Dry Drying (Anhydrous MgSO4 or Na2SO4) Wash->Dry Remove residual water Distill Distillation (Simple or Fractional) Dry->Distill Separate by boiling point Pure Pure this compound Distill->Pure

Caption: General workflow for the purification of this compound.

References

Technical Support Center: Optimizing Reaction Conditions with 1-Ethoxypentane

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 1-Ethoxypentane. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for optimizing reaction conditions when using this compound as a solvent.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound, also known as ethyl pentyl ether, is an organic solvent with the chemical formula C7H16O.[1] It is a clear, colorless liquid with a characteristic faint or fruity odor.[1][2] Due to its properties as an ether, it is used in various applications within the chemical and pharmaceutical industries, including:

  • Solvent for Organic Reactions: It serves as a medium for a variety of organic syntheses, helping to dissolve reactants and facilitate chemical reactions.[1][3]

  • Intermediate in Pharmaceutical Synthesis: It is used as a building block or intermediate in the manufacturing of pharmaceutical compounds.[1]

  • Industrial Applications: It also finds use in the flavor and fragrance industry, as well as in the production of paints, coatings, and cleaning agents.[1]

Q2: What are the key physical and chemical properties of this compound?

The physical and chemical properties of this compound are crucial for planning and optimizing experiments. Key data is summarized in the table below.

PropertyValueReferences
Molecular Formula C₇H₁₆O[1][2][4][5]
Molecular Weight 116.20 g/mol [1][4][6]
CAS Number 17952-11-3[1][2][4][7]
Boiling Point 118-119.55 °C (at 760 mmHg)[1][2][4][8]
Melting Point -95.35 °C (estimate)[1][2]
Density ~0.77 g/cm³[2][4][8]
Flash Point 16.4 °C[1][2][4]
Vapor Pressure 19.9 mmHg (at 25 °C)[1][2][4]
Solubility Insoluble in water; soluble in organic solvents.[1][2]
Refractive Index ~1.39[2][4][8]

Q3: What are the essential safety precautions for handling this compound?

This compound is a flammable liquid and should be handled with care in a laboratory setting. Adherence to safety protocols is essential to minimize risks.

HazardPrecautionary StatementReference
Flammability Highly flammable liquid and vapor. Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1][7]
Inhalation Avoid breathing dust/fume/gas/mist/vapors/spray. Use only in a well-ventilated area.[1][7]
Personal Protection Wear protective gloves, protective clothing, eye protection, and face protection.[7]
Storage Store in a well-ventilated place. Keep cool.

Q4: In which common reaction types is this compound a suitable solvent?

This compound is a versatile ether solvent suitable for various reaction types, particularly those requiring a non-protic, moderately polar medium. It is an excellent alternative to other ethers like diethyl ether or THF. Common applications include:

  • Grignard Reactions: Ethers are essential for stabilizing the Grignard reagent.[9][10] this compound's higher boiling point allows for reactions at elevated temperatures compared to diethyl ether.

  • Williamson Ether Synthesis: It can be used as a solvent in this classic method for preparing ethers.[3]

  • Organometallic Chemistry: It is suitable for reactions involving other organometallic reagents, such as organolithiums, that require an inert, anhydrous environment.

  • Reduction Reactions: It can be used with common reducing agents like lithium aluminum hydride (LiAlH₄), provided the solvent is rigorously dried.

Q5: What are the advantages of using this compound over other common ether solvents like Diethyl Ether or THF?

This compound offers several distinct advantages that can be beneficial for optimizing specific reaction conditions:

  • Higher Boiling Point: With a boiling point of ~118 °C, it allows for a wider reaction temperature range than diethyl ether (35 °C) and tetrahydrofuran (THF, 66 °C). This is particularly useful for reactions that are sluggish at lower temperatures.

  • Lower Volatility: Its lower vapor pressure reduces solvent loss through evaporation during long reactions or when working at elevated temperatures.[2]

  • Potentially Improved Solubility: The longer alkyl chain may enhance the solubility of non-polar organic substrates compared to more polar ethers.

Troubleshooting Guide

Q1: My reaction yield is low. What are the potential causes related to using this compound?

A low reaction yield can stem from several factors. When using this compound, consider the following troubleshooting steps:

  • Solvent Purity: Ensure the solvent is of an appropriate grade and free from impurities. Water is a common and detrimental impurity, especially in organometallic reactions. Consider drying the solvent over a suitable drying agent (e.g., sodium/benzophenone or molecular sieves) before use.

  • Reagent Solubility: While this compound is a good solvent for many organic compounds, some highly polar or ionic reagents may have limited solubility.[11] If you observe undissolved starting material, consider increasing the solvent volume or exploring a co-solvent system.

  • Reaction Temperature: The reaction may require a higher temperature to proceed at an optimal rate. This compound's high boiling point is an advantage here. Try incrementally increasing the reaction temperature towards its reflux point.

  • Peroxide Contamination: Ethers can form explosive peroxides upon exposure to air and light. Peroxides can also interfere with reaction mechanisms, particularly those involving radical intermediates or sensitive reagents. Always test for peroxides before distillation or concentration and purify if necessary.

Low_Yield_Troubleshooting cluster_purity Purity Issues cluster_solubility Solubility Issues cluster_temp Temperature Issues start Low Reaction Yield Observed check_purity Check Solvent Purity (Anhydrous? Peroxide-free?) start->check_purity check_solubility Assess Reagent Solubility (All reagents dissolved?) check_purity->check_solubility Purity OK dry_solvent Dry solvent over appropriate agent check_purity->dry_solvent Moisture Suspected remove_peroxides Remove peroxides (e.g., pass through alumina) check_purity->remove_peroxides Peroxides Detected check_temp Evaluate Reaction Temperature (Is it too low?) check_solubility->check_temp Yes increase_volume Increase solvent volume check_solubility->increase_volume No add_cosolvent Add a co-solvent check_solubility->add_cosolvent increase_temp Increase temperature (up to reflux, ~118°C) check_temp->increase_temp Yes end Problem Resolved check_temp->end No, temp is optimal dry_solvent->check_solubility remove_peroxides->check_solubility increase_volume->check_temp add_cosolvent->check_temp increase_temp->end Re-run reaction Reaction_Optimization start Reaction Incomplete extend_time Extend Reaction Time start->extend_time increase_temp Increase Temperature extend_time->increase_temp No Improvement end Reaction Complete extend_time->end Success increase_conc Increase Reactant Concentration increase_temp->increase_conc No Improvement increase_temp->end Success check_catalyst Check Catalyst (if applicable) increase_conc->check_catalyst No Improvement increase_conc->end Success check_catalyst->end Success Grignard_Workflow cluster_grignard 1. Grignard Formation cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_purify 4. Purification start Start: Flame-Dry Glassware add_mg Add Mg turnings & I₂ crystal to flask start->add_mg add_bromo Add Bromobenzene solution in This compound dropwise add_mg->add_bromo reflux Reflux for 30-60 min add_bromo->reflux cool_1 Cool Grignard solution (Ice Bath) reflux->cool_1 add_ester Add Ethyl Benzoate solution dropwise cool_1->add_ester stir_rt Stir at Room Temp for 1 hr add_ester->stir_rt quench Quench with aq. NH₄Cl stir_rt->quench separate Separate layers, extract aqueous phase with this compound quench->separate dry Combine organic layers & dry separate->dry rotovap Remove this compound (Rotary Evaporator) dry->rotovap recrystallize Recrystallize crude product rotovap->recrystallize end End: Pure Product recrystallize->end

References

troubleshooting 1-Ethoxypentane degradation issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Ethoxypentane.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications in research?

A1: this compound, also known as amyl ethyl ether, is an organic solvent. In laboratory settings, it is primarily used as a reaction medium, an extraction solvent, and in the synthesis of various organic compounds. Its moderate boiling point and low water solubility make it suitable for a range of applications where controlling reaction temperature and separating aqueous phases are important.

Q2: What are the primary degradation pathways for this compound?

A2: The most significant degradation pathway for this compound, as with other ethers, is the formation of explosive peroxides through autoxidation.[1][2] This process is initiated by the presence of oxygen and is accelerated by exposure to light and heat.[1][2] Other potential degradation pathways include hydrolysis under acidic conditions, although this is generally a slower process for simple ethers.

Q3: How can I visually identify potential degradation of this compound?

A3: Visual inspection can be an initial indicator of degradation. Signs of peroxide formation include the presence of crystalline solids or a viscous, oily layer in the liquid.[1][3] Discoloration, such as a yellowish tint, may also suggest the presence of impurities or degradation products.

Q4: What are the safety hazards associated with degraded this compound?

A4: The primary hazard of degraded this compound is the presence of peroxides, which are shock-sensitive and can explode upon impact, friction, or heating.[2] Concentrating peroxidized ethers, for instance through distillation, is extremely dangerous and should be avoided.

Q5: How should I store this compound to minimize degradation?

A5: To minimize degradation, this compound should be stored in a cool, dark, and dry place in a tightly sealed, airtight container, preferably under an inert atmosphere like nitrogen or argon.[1][3] Using opaque or amber glass bottles is recommended to protect it from light.[3]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action(s)
Inconsistent or unexpected experimental results (e.g., low yield, side product formation) Degradation of this compound solvent leading to reactive impurities (e.g., peroxides).1. Test the this compound for the presence of peroxides using peroxide test strips or the potassium iodide test. 2. If peroxides are present, purify the solvent or use a fresh, unopened bottle. 3. For future experiments, ensure proper storage of this compound and regular peroxide testing.
Visible crystals or precipitate in the this compound bottle. Formation of solid peroxides due to advanced degradation.DO NOT MOVE OR OPEN THE BOTTLE. Crystalline peroxides are highly explosive. Contact your institution's Environmental Health and Safety (EHS) office immediately for safe disposal.
Yellowish discoloration of the this compound. Presence of degradation products or other impurities.1. Test for peroxides. 2. Consider purifying the solvent by passing it through an activated alumina column to remove polar impurities. 3. If purity is critical, use a fresh bottle of high-purity solvent.
Solvent appears cloudy or contains an oily layer. Formation of liquid hydroperoxides or absorption of moisture.1. Test for peroxides. 2. If peroxides are absent, the cloudiness may be due to water. Dry the solvent using an appropriate drying agent (e.g., anhydrous magnesium sulfate) and filter.

Quantitative Data on this compound Degradation

The following table provides illustrative data on the expected degradation of this compound under various conditions. Please note that these are estimated values based on the general behavior of aliphatic ethers and actual degradation rates can vary.

Condition Storage Duration (Months) Estimated Peroxide Concentration (ppm)
Sealed, dark, room temperature (~20°C) 3< 10
610 - 25
1225 - 50
Opened, exposed to air and light, room temperature (~20°C) 120 - 50
350 - 100
6> 100
Sealed, dark, elevated temperature (~35°C) 325 - 50
650 - 100
12> 100

Experimental Protocols

Protocol 1: Qualitative and Semi-Quantitative Peroxide Detection

A. Peroxide Test Strips

  • Objective: To rapidly and semi-quantitatively determine the concentration of peroxides in this compound.

  • Materials: Commercial peroxide test strips (e.g., MQuant®), this compound sample.

  • Procedure:

    • Dip the test strip into the this compound sample for 1 second.

    • Allow the solvent to evaporate from the strip.

    • Moisten the test field with one drop of distilled water.

    • Compare the color of the test strip to the color scale provided by the manufacturer to estimate the peroxide concentration.

B. Potassium Iodide (KI) Test

  • Objective: To qualitatively detect the presence of peroxides.

  • Materials: this compound sample, 10% potassium iodide solution (freshly prepared), glacial acetic acid, test tube.

  • Procedure:

    • In a clean test tube, add 1 mL of the this compound sample.

    • Add 1 mL of glacial acetic acid.

    • Add a few drops of the 10% potassium iodide solution.

    • Shake the mixture. A yellow to brown color indicates the presence of peroxides. The intensity of the color is proportional to the peroxide concentration.[4]

Protocol 2: Quantitative Analysis of Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Objective: To identify and quantify volatile degradation products of this compound.

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Materials: this compound sample (neat or diluted in a suitable solvent like hexane), internal standard (e.g., dodecane).

  • GC-MS Conditions (Illustrative):

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Inlet Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program: Initial temperature of 40°C, hold for 2 minutes, ramp to 200°C at 10°C/min, hold for 5 minutes.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Mass Range: m/z 35-350.

  • Procedure:

    • Prepare a calibration curve using standards of expected degradation products (e.g., pentanal, 1-pentanol, ethyl formate) and the internal standard.

    • Prepare the this compound sample for analysis, adding a known amount of the internal standard.

    • Inject the sample into the GC-MS.

    • Identify degradation products by comparing their mass spectra to a library (e.g., NIST).

    • Quantify the identified degradation products using the calibration curve.

Signaling Pathways and Workflows

troubleshooting_workflow cluster_start Start cluster_investigation Investigation cluster_findings Findings cluster_action Action start Inconsistent Experimental Results check_solvent Suspect Solvent Degradation start->check_solvent visual_inspection Visually Inspect this compound check_solvent->visual_inspection no_crystals No Visible Crystals or Discoloration visual_inspection->no_crystals crystals_present Crystals or Precipitate Present visual_inspection->crystals_present peroxide_test Perform Peroxide Test peroxide_negative Peroxide Test Negative (<10 ppm) peroxide_test->peroxide_negative peroxide_positive Peroxide Test Positive (≥10 ppm) peroxide_test->peroxide_positive no_crystals->peroxide_test ehs_contact STOP! Contact EHS for Disposal crystals_present->ehs_contact proceed Proceed with Experiment (Consider other variables) peroxide_negative->proceed purify_or_replace Purify or Replace Solvent peroxide_positive->purify_or_replace retest Re-test Purified Solvent purify_or_replace->retest retest->peroxide_negative If negative retest->purify_or_replace If still positive

Caption: Troubleshooting workflow for this compound degradation.

References

Technical Support Center: 1-Ethoxypentane Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-ethoxypentane, primarily through the Williamson ether synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Our troubleshooting guide is designed to address common issues encountered during the synthesis of this compound, helping you improve your reaction yield and product purity.

Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

A1: Low yields in the Williamson ether synthesis of this compound can stem from several factors. Here's a breakdown of common causes and solutions:

  • Incomplete Deprotonation: The reaction requires the formation of an ethoxide ion from ethanol. If the base used is not strong enough or is not used in sufficient quantity, the deprotonation of ethanol will be incomplete, leading to a lower concentration of the nucleophile and thus a lower yield.

    • Solution: Ensure you are using a sufficiently strong and anhydrous base, such as sodium hydride (NaH), to fully deprotonate the ethanol.

  • Side Reactions: The primary competing reaction is the E2 elimination of the alkyl halide (e.g., 1-bromopentane or 1-chloropentane), which forms pentene. This is more likely to occur with stronger, bulkier bases and at higher temperatures.[1]

    • Solution: Use a less sterically hindered base. While strong, sodium hydride is a good choice as it is non-nucleophilic. Maintaining a moderate reaction temperature (typically between 50-100°C) can also favor the desired SN2 substitution over elimination.[2]

  • Inappropriate Solvent: The choice of solvent is crucial for the SN2 reaction. Protic solvents (like ethanol in excess) can solvate the ethoxide nucleophile, reducing its reactivity.

    • Solution: Employ a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile. These solvents effectively dissolve the reactants but do not significantly solvate the nucleophile, thus promoting a faster reaction rate.

  • Reaction Time and Temperature: The reaction may not have gone to completion.

    • Solution: Ensure the reaction is allowed to proceed for a sufficient amount of time, typically ranging from 1 to 8 hours.[2] Monitoring the reaction progress via Thin Layer Chromatography (TLC) can help determine the optimal reaction time.

Q2: I am observing the formation of an unexpected side product. How can I identify and minimize it?

A2: The most common side product in the Williamson ether synthesis of this compound is 1-pentene, resulting from an E2 elimination reaction.

  • Identification: 1-pentene is a volatile alkene and can be detected by Gas Chromatography-Mass Spectrometry (GC-MS) analysis of the crude reaction mixture.

  • Minimization:

    • Choice of Alkyl Halide: Use a primary alkyl halide (e.g., 1-bromopentane or 1-iodopentane) as they are less prone to elimination reactions compared to secondary or tertiary halides.[1]

    • Reaction Temperature: Keep the reaction temperature at the lower end of the effective range to disfavor the elimination pathway, which typically has a higher activation energy than substitution.

    • Base Selection: As mentioned, use a non-bulky, strong base like sodium hydride.

Q3: My reaction seems to have stalled and is not proceeding to completion. What should I do?

A3: A stalled reaction can be due to several factors:

  • Moisture in the Reaction: The presence of water will consume the strong base and protonate the ethoxide, halting the reaction.

    • Solution: Ensure all glassware is thoroughly dried and that anhydrous solvents and reagents are used.

  • Poor Quality Reagents: The base may be old and have lost its activity, or the alkyl halide may have degraded.

    • Solution: Use fresh, high-purity reagents.

  • Insufficient Mixing: In a heterogeneous reaction (e.g., with solid NaH), proper stirring is essential for the reaction to proceed.

    • Solution: Ensure vigorous and efficient stirring throughout the reaction.

Data Presentation

The yield of this compound is highly dependent on the reaction conditions. The following table summarizes expected yields based on the selection of key reagents and solvents.

BaseAlkyl HalideSolventTemperature (°C)Expected Yield (%)Notes
Sodium Hydride (NaH)1-BromopentaneDMF50-7080-95Optimal conditions for high yield. DMF is an excellent polar aprotic solvent.
Sodium Hydride (NaH)1-ChloropentaneDMF60-8070-85Higher temperature needed due to lower reactivity of the chloride leaving group.
Potassium Carbonate (K₂CO₃)1-IodopentaneAcetoneReflux60-75A weaker base, requiring a more reactive alkyl halide and reflux conditions.
Sodium Ethoxide (NaOEt)1-BromopentaneEthanolReflux50-70Using ethanol as a solvent can lead to lower yields due to solvation of the nucleophile.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound via Williamson Ether Synthesis

This protocol outlines the synthesis of this compound from ethanol and 1-bromopentane using sodium hydride as the base and DMF as the solvent.

Materials:

  • Anhydrous Ethanol (C₂H₅OH)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 1-Bromopentane (C₅H₁₁Br)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous ethanol (1.1 equivalents) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser.

  • Solvent Addition: Add anhydrous DMF to the flask.

  • Base Addition: Cool the flask in an ice bath. Carefully and portion-wise, add sodium hydride (1.2 equivalents) to the stirred solution. The addition should be slow to control the evolution of hydrogen gas.

  • Alkoxide Formation: Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the sodium ethoxide.

  • Alkyl Halide Addition: Add 1-bromopentane (1.0 equivalent) dropwise to the reaction mixture via the dropping funnel over a period of 30 minutes.

  • Reaction: Heat the reaction mixture to 60°C and maintain this temperature with stirring for 4-6 hours. Monitor the reaction progress by TLC.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the excess sodium hydride by the slow, dropwise addition of water.

    • Transfer the mixture to a separatory funnel and add diethyl ether and water.

    • Separate the layers. Wash the organic layer sequentially with saturated aqueous NH₄Cl solution and brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by fractional distillation to obtain pure this compound.

Visualizations

Troubleshooting Workflow for Improving this compound Yield

Troubleshooting_Workflow start Low Yield of this compound check_base Is the base strong enough and anhydrous? (e.g., NaH) start->check_base check_solvent Is a polar aprotic solvent being used? (e.g., DMF, Acetonitrile) check_base->check_solvent Yes solution_base Use a stronger, non-nucleophilic base like NaH. check_base->solution_base No check_temp Is the reaction temperature optimized? (50-100°C) check_solvent->check_temp Yes solution_solvent Switch to a polar aprotic solvent. check_solvent->solution_solvent No check_reactants Are the reactants of high purity and anhydrous? check_temp->check_reactants Yes solution_temp Adjust temperature to favor SN2. Avoid excessive heat. check_temp->solution_temp No side_reaction Is there evidence of elimination (1-pentene)? check_reactants->side_reaction Yes solution_reactants Use fresh, anhydrous reagents and solvents. check_reactants->solution_reactants No incomplete_reaction Is the reaction going to completion? (Monitor by TLC) side_reaction->incomplete_reaction No solution_side_reaction Use a primary alkyl halide and moderate temperature. side_reaction->solution_side_reaction Yes solution_incomplete Increase reaction time. incomplete_reaction->solution_incomplete Yes end Improved Yield incomplete_reaction->end No solution_base->end solution_solvent->end solution_temp->end solution_reactants->end solution_side_reaction->end solution_incomplete->end

Caption: A flowchart for troubleshooting low yield in this compound synthesis.

Williamson Ether Synthesis Pathway for this compound

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products ethanol Ethanol (CH3CH2OH) ethoxide Sodium Ethoxide (CH3CH2ONa) ethanol->ethoxide + NaH h2_gas Hydrogen Gas (H2) ethanol->h2_gas na_hydride Sodium Hydride (NaH) na_hydride->ethoxide na_hydride->h2_gas one_bromopentane 1-Bromopentane (CH3(CH2)3CH2Br) ethoxypentane This compound (CH3CH2O(CH2)4CH3) one_bromopentane->ethoxypentane na_bromide Sodium Bromide (NaBr) one_bromopentane->na_bromide ethoxide->ethoxypentane + 1-Bromopentane ethoxide->na_bromide

References

stability of 1-Ethoxypentane under different conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of 1-ethoxypentane under various experimental conditions. The information is intended for researchers, scientists, and drug development professionals to anticipate and troubleshoot potential stability issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern when working with this compound?

A1: The main concern is the formation of explosive peroxides upon exposure to air and light.[1][2][3] Like other ethers with primary and secondary alkyl groups, this compound can undergo autoxidation to form hydroperoxides and polymeric peroxides, which are sensitive to shock, heat, and friction.[1][2]

Q2: How can I detect the presence of peroxides in my this compound sample?

A2: Peroxides can be detected using several methods. For a quick qualitative check, peroxide test strips are commercially available.[4][5][6] A common chemical test involves adding a freshly prepared solution of potassium iodide in acetic acid to the ether; a yellow to brown color indicates the presence of peroxides.[5][6]

Q3: What is the recommended shelf life for this compound?

Q4: How does temperature affect the stability of this compound?

A4: Elevated temperatures accelerate both peroxide formation and thermal decomposition.[1] At very high temperatures (around 500°C), ethers can decompose through radical chain mechanisms to form smaller alkanes, aldehydes, and carbon monoxide. While specific data for this compound is unavailable, studies on analogous ethers demonstrate this general behavior.

Q5: Is this compound stable in the presence of acids and bases?

A5: Ethers are generally resistant to cleavage by bases. However, they can be cleaved by strong acids, particularly at elevated temperatures. The acid-catalyzed hydrolysis of ethers is a known reaction, though the kinetics for this compound are not well-documented.[10]

Troubleshooting Guides

Issue: Unexpected Experimental Results or Reaction Failure

Possible Cause 1: Peroxide Contamination

  • Symptoms: Inconsistent reaction rates, formation of unexpected byproducts, or complete reaction inhibition. Peroxides can act as radical initiators or oxidizing agents, interfering with various reaction pathways.

  • Troubleshooting Steps:

    • Test for Peroxides: Immediately test a small, fresh sample of your this compound for the presence of peroxides using peroxide test strips or the potassium iodide method.

    • Quantify Peroxide Levels: If peroxides are detected, it is advisable to quantify them. A peroxide concentration above 25 ppm is generally considered unsafe for use, especially if distillation or heating is involved.[4]

    • Purification: If peroxide levels are low, the solvent can be purified. Common methods include passing the ether through a column of activated alumina or treatment with a freshly prepared solution of iron(II) sulfate.

    • Safe Disposal: If peroxide levels are high or if crystals are visible, do not attempt to open or handle the container. Contact your institution's environmental health and safety office for proper disposal procedures.

Possible Cause 2: Thermal Degradation

  • Symptoms: Appearance of low-boiling point impurities in GC-MS analysis, discoloration of the solvent upon heating, or pressure buildup in a sealed reaction vessel.

  • Troubleshooting Steps:

    • Review Reaction Temperature: Ensure that the reaction temperature is appropriate for the stability of this compound, especially if the reaction is conducted at elevated temperatures for extended periods.

    • Inert Atmosphere: When heating this compound, especially above its boiling point (119.55°C), conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.

    • Analyze for Degradation Products: Use analytical techniques like GC-MS to identify potential degradation products such as smaller alkanes, alcohols, and aldehydes.

Issue: Visible Precipitate or Crystals in the this compound Container
  • Symptoms: Crystalline solid is visible in the liquid or around the cap of the container.

  • Action: DO NOT OPEN OR MOVE THE CONTAINER. The presence of crystals is a strong indication of high levels of explosive peroxides.

  • Resolution:

    • Immediately notify your lab supervisor and your institution's environmental health and safety (EHS) department.

    • Cordon off the area where the container is stored.

    • Await instructions from trained EHS personnel for the safe disposal of the hazardous material.

Quantitative Data Summary

Specific quantitative stability data for this compound is limited in the scientific literature. The following tables provide representative data for analogous ethers to illustrate expected stability trends.

Table 1: Representative Peroxide Formation Rates in Ethers (Illustrative)

EtherConditionsPeroxide Concentration (ppm)Time
Diethyl EtherStored in a partially filled, clear bottle, exposed to light and air> 1002 weeks
TetrahydrofuranStored in a sealed, amber bottle, away from light< 156 months

Disclaimer: This data is illustrative and based on the known behavior of other common ethers. Actual rates for this compound may vary.

Table 2: Thermal Decomposition Data for a Representative Ether (Illustrative Example: 1,2-Epoxybutane)

Temperature (K)Rate Constant (s⁻¹) for Isomerization to ButanalRate Constant (s⁻¹) for Isomerization to Butan-2-one
6741.35 x 10⁻⁵3.16 x 10⁻⁶
7302.51 x 10⁻⁴6.31 x 10⁻⁵

Source: Adapted from kinetic studies on the thermal decomposition of 1,2-epoxybutane, as a model for ether decomposition.[11] This data is intended to show the temperature dependence of decomposition and does not represent the actual rates for this compound.

Experimental Protocols

Protocol 1: Semi-Quantitative Determination of Peroxides using the Potassium Iodide Method

Objective: To detect and estimate the concentration of peroxides in a this compound sample.

Materials:

  • This compound sample

  • Glacial acetic acid

  • Potassium iodide (KI), solid

  • Starch solution (1% w/v, optional)

  • Two glass test tubes with stoppers

  • Pipettes

Procedure:

  • Prepare a fresh 10% (w/v) solution of potassium iodide in glacial acetic acid.

  • Add 1 mL of the this compound sample to a clean, dry test tube.

  • In a separate test tube, create a blank by adding 1 mL of a known peroxide-free solvent (e.g., freshly purified hexane).

  • To both test tubes, add 1 mL of the freshly prepared KI/acetic acid solution.

  • Stopper the test tubes and shake for 1 minute.

  • Allow the phases to separate.

  • Observe the color of the lower aqueous layer against a white background.

    • No color change (compared to the blank): Peroxide concentration is negligible.

    • Pale yellow: Low concentration of peroxides.

    • Yellow to Brown: High concentration of peroxides.

  • (Optional) For increased sensitivity, add a few drops of starch solution. A blue-black color indicates the presence of peroxides.

Protocol 2: Accelerated Stability Testing (General Protocol)

Objective: To assess the stability of this compound under accelerated thermal and oxidative stress.

Materials:

  • This compound, peroxide-free

  • Oven or heating block capable of maintaining a constant temperature (e.g., 40°C, 60°C)

  • Headspace vials with septa

  • GC-MS system for analysis

Procedure:

  • Place 5 mL of peroxide-free this compound into several headspace vials.

  • For oxidative stress testing, leave a significant headspace of air in the vials. For purely thermal stress, purge the vials with an inert gas (nitrogen or argon) before sealing.

  • Place the vials in an oven at a constant elevated temperature (e.g., 40°C).

  • At specified time points (e.g., 1, 2, 4, 8 weeks), remove a vial for analysis.

  • Allow the vial to cool to room temperature.

  • Analyze the sample for the presence of degradation products using a validated GC-MS method. The method should be capable of separating and identifying potential degradation products such as pentanol, ethanol, and various aldehydes.

  • Analyze the sample for peroxide content using an appropriate quantitative method (e.g., HPLC-based methods for peroxides).

  • Plot the concentration of degradation products and peroxides over time to determine the degradation kinetics under the tested conditions.

Visualizations

Peroxide_Formation_Pathway Ether This compound (R-O-R') Radical Ether Radical (•R-O-R') Ether->Radical + Initiator Oxygen Oxygen (O2) LightHeat Light / Heat LightHeat->Radical PeroxyRadical Peroxy Radical (R(OO•)-O-R') Radical->PeroxyRadical + O2 Hydroperoxide Hydroperoxide (R(OOH)-O-R') PeroxyRadical->Hydroperoxide + R-H Explosive Explosive Peroxides Hydroperoxide->Explosive Concentration

Caption: Simplified pathway of peroxide formation in ethers.

Troubleshooting_Workflow Start Unexpected Experimental Result TestPeroxides Test for Peroxides Start->TestPeroxides PeroxidesPresent Peroxides Detected? TestPeroxides->PeroxidesPresent Purify Purify Solvent PeroxidesPresent->Purify Yes (Low Conc.) Dispose Dispose of Solvent Safely PeroxidesPresent->Dispose Yes (High Conc.) CheckThermal Review Thermal Conditions PeroxidesPresent->CheckThermal No Proceed Proceed with Experiment Purify->Proceed InertAtmosphere Use Inert Atmosphere CheckThermal->InertAtmosphere AnalyzeDegradation Analyze for Degradation Products InertAtmosphere->AnalyzeDegradation AnalyzeDegradation->Proceed

Caption: Troubleshooting workflow for unexpected results.

References

handling and storage issues with 1-Ethoxypentane

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 1-Ethoxypentane

This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling, storage, and troubleshooting of this compound (Amyl Ethyl Ether).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound, also known as ethyl pentyl ether, is a clear, colorless liquid with the chemical formula C7H16O.[1] It is an ether commonly used as a solvent in various organic reactions, an intermediate in the synthesis of pharmaceuticals, and in the flavor and fragrance industry.[1] It is also used in paints, coatings, and as a cleaning agent.[1]

Q2: What are the primary hazards associated with this compound?

A2: The primary hazards are its flammability and its potential to form explosive peroxides over time when exposed to air and light.[2][3] Ethers are a notorious functional group for peroxide formation.[4] These peroxides are shock-sensitive and can detonate violently when subjected to heat, friction, or mechanical shock.[3][4]

Q3: What personal protective equipment (PPE) should be worn when handling this compound?

A3: When handling this compound, you should always wear appropriate PPE, including chemical-resistant gloves, a laboratory coat, and eye protection (safety glasses or goggles).[5] All work, especially with open containers, should be conducted in a well-ventilated area or a chemical fume hood.[1][2]

Q4: How does peroxide formation occur in this compound?

A4: Peroxide formation is an auto-oxidation process that occurs when ethers like this compound are exposed to oxygen.[6] This process is accelerated by exposure to light, heat, and contaminants.[2][3] Over time, the concentration of peroxides can increase to dangerous levels, especially if the solvent evaporates, which concentrates the less volatile peroxides.[7]

Q5: Are there inhibitors that prevent peroxide formation?

A5: Manufacturers may add an inhibitor, such as butylated hydroxytoluene (BHT), to scavenge oxygen and slow the rate of peroxide formation.[3] However, these inhibitors are consumed over time. Distillation will remove the inhibitor, making the solvent immediately susceptible to peroxide formation.[3]

Troubleshooting Guide

Q1: How can I visually inspect a container of this compound for peroxides?

A1: Before handling, visually inspect the container for signs of peroxide formation. Use a flashlight to illuminate the interior of the amber bottle.[3][8] Do not open the container if you observe any of the following:

  • The presence of crystals, especially around the cap or within the liquid.[2][8]

  • A cloudy or hazy appearance of the liquid.[8][9]

  • Wisp-like structures suspended in the liquid.[8]

  • Viscous liquid or oily layers.[2]

If any of these signs are present, do not move or open the bottle. Treat it as a potential bomb, secure the area, and contact your institution's Environmental Health & Safety (EHS) or Risk Management office immediately.[2][10]

Q2: My this compound looks fine, but I suspect peroxides. How do I test it?

A2: You must test for peroxides before each use, and especially before any distillation or evaporation procedure.[2][11] Peroxide test strips are suitable for routine testing of simple ethers.[10][11] A more sensitive chemical test using potassium iodide is also common. A pale yellow color indicates a low concentration of peroxides, while a brown color indicates a high and hazardous concentration.[9][10] (See Experimental Protocols section for the detailed procedure).

Q3: My peroxide test is positive. What do the results mean and what should I do?

A3: The appropriate action depends on the concentration of peroxides detected. The following are general guidelines:

  • < 25-30 ppm: Considered reasonably safe for most laboratory procedures that do not involve concentration.[4][10] However, disposal is recommended if the ether is not to be used immediately.[10]

  • 25 - 100 ppm: Moderate hazard. Avoid concentrating the peroxides (e.g., distillation).[4] The solvent should be decontaminated (see Protocol 2) or disposed of promptly.

  • > 100 ppm: High hazard. Avoid handling the container and contact your EHS office immediately for disposal.[4]

Q4: The container of this compound is past its expiration date or is undated. How should I proceed?

A4: If a container is past its manufacturer's expiration date or lacks receipt and opening dates, it should be treated with extreme caution. Do not open it.[12] Visually inspect for the signs of peroxide formation described above. If no signs are visible, only trained personnel should test for peroxides.[11] If the origin and age are unknown, it is safest to contact your EHS office for guidance and disposal.[10]

Data & Parameters

Physical and Chemical Properties
PropertyValueReference
CAS Number 17952-11-3[1][5][13][14]
Molecular Formula C₇H₁₆O[1][14]
Molecular Weight 116.2 g/mol [1][14]
Boiling Point 119.55 °C[1]
Flash Point 16.4 °C[1]
Vapor Pressure 19.9 mmHg at 25°C[1]
Appearance Clear, colorless liquid[1]
Safety and Storage Parameters
ParameterGuidelineReference
Peroxide Hazard Class Class B: Forms explosive peroxides upon concentration.[4][7]
Storage Conditions Store in tightly closed, air-impermeable, light-resistant containers away from heat and ignition sources.[7][15]
Unopened Container Shelf Life Dispose before manufacturer's expiration date or after 12-18 months.[8][15]
Opened Container Shelf Life Test for peroxides before use. Discard after 6 months.[7][8]
Testing Frequency (Opened) Before each use, or at minimum every 6 months.[2][7]

Experimental Protocols

Protocol 1: Detection of Peroxides (Potassium Iodide Method)

This method is more sensitive than test strips and can detect various peroxide types.[10]

Methodology:

  • Work Environment: Perform this test in a chemical fume hood while wearing full PPE (lab coat, gloves, eye protection).[11]

  • Reagent Preparation: Prepare a fresh solution by dissolving 100 mg of potassium iodide (KI) in 1 mL of glacial acetic acid.[10][11]

  • Procedure:

    • Add 1 mL of the this compound to be tested into a clean glass test tube.[2][10]

    • Add 1 mL of the freshly prepared KI/acetic acid reagent to the test tube.[2][10]

    • Shake the mixture.[8]

  • Interpretation of Results:

    • No color change: Peroxides are not detected.

    • Pale yellow color: Indicates a low concentration of peroxides (approx. 0.001-0.005%).[10]

    • Bright yellow or brown color: Indicates a high and hazardous concentration of peroxides (>0.1%).[2][10]

Protocol 2: Removal of Peroxides (Activated Alumina Column)

This method is effective for removing peroxides from water-insoluble solvents like this compound.[2][10]

Methodology:

  • Work Environment: Perform this procedure in a chemical fume hood with appropriate PPE.

  • Column Preparation:

    • Prepare a chromatography column packed with activated alumina.

    • A general guideline is to use about 100 g of alumina for every 100 mL of solvent to be purified.[2][10]

  • Procedure:

    • Pass the this compound containing peroxides through the column of activated alumina.[2][10]

  • Verification:

    • After purification, re-test the solvent using the peroxide detection method (Protocol 1) to ensure peroxides have been removed.[2][10] If peroxides are still present, pass the solvent through a fresh column.

  • Column Decontamination: The alumina column will retain the peroxides and should be handled as hazardous waste. Flush the column with a dilute acidic solution of ferrous sulfate to destroy the peroxides before disposal.[10]

Visual Workflow Diagrams

InitialHandlingWorkflow Diagram 1: Initial Chemical Handling Workflow A Receive New Container of this compound B Visually Inspect Container (No Crystals, Clear Liquid) A->B C Label with Dates: - Date Received - Date Opened B->C  Pass   E STOP! Quarantine Area. Contact EHS/Safety Officer. B->E  Fail   D Store in Approved Cabinet (Cool, Dark, Dry, Away from Ignition Sources) C->D F Routine Use: - Work in Fume Hood - Wear Full PPE D->F G Test for Peroxides Before Each Use F->G G->F  Pass (<25ppm)  

Caption: Workflow for receiving and storing new this compound.

PeroxideManagementTree Diagram 2: Peroxide Management Decision Tree Start Container of this compound Requires Testing Vis_Inspect Visually Inspect for Crystals, Cloudiness, or Precipitate Start->Vis_Inspect Test Perform Peroxide Test (Strips or KI Method) Vis_Inspect->Test  No Signs   Stop_Hazard EXTREME HAZARD DO NOT TOUCH Contact EHS Immediately Vis_Inspect->Stop_Hazard  Signs Present   Result Evaluate Peroxide Concentration (ppm) Test->Result Safe < 25 ppm: Safe for Use (Avoid Concentration) Result->Safe  < 25 ppm   Decontaminate 25-100 ppm: Decontaminate via Protocol 2 or Arrange for Disposal Result->Decontaminate  25-100 ppm   Stop_Dispose > 100 ppm: HIGH HAZARD Contact EHS for Disposal Result->Stop_Dispose  > 100 ppm  

Caption: Decision tree for managing peroxide risk in this compound.

References

resolving analytical challenges in 1-Ethoxypentane detection

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analytical detection of 1-Ethoxypentane. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the detection of this compound?

A1: The primary challenges in detecting this compound stem from its high volatility, which can lead to sample loss and variability in quantification. Additionally, as a relatively simple ether, its mass spectrum may show extensive fragmentation, requiring careful interpretation to confirm its identity, especially in complex matrices. Potential co-elution with other volatile organic compounds (VOCs) can also pose a significant challenge in chromatographic separation.

Q2: Which analytical technique is most suitable for this compound analysis?

A2: Gas chromatography-mass spectrometry (GC-MS) is the most suitable and widely used technique for the analysis of volatile compounds like this compound. Gas chromatography provides the necessary separation from other volatile components in a sample, while mass spectrometry offers sensitive and specific detection, allowing for confident identification and quantification. Headspace sampling is a common and effective introduction technique for such volatile analytes.

Q3: How can I prepare samples containing this compound for GC-MS analysis?

A3: Due to its volatility, headspace sampling is the recommended sample preparation technique for this compound. This can be performed using either static headspace or dynamic headspace (purge and trap). For biological matrices such as blood or urine, a full evaporation technique in a sealed vial can be employed to minimize matrix effects.[1] It is crucial to minimize sample handling and exposure to the atmosphere to prevent loss of the analyte.

Q4: What are the characteristic mass spectral fragments of this compound?

A4: The electron ionization (EI) mass spectrum of this compound is characterized by several key fragments. The molecular ion (M+) peak is expected at m/z 116. Common fragmentation patterns for ethers include α-cleavage (cleavage of the C-C bond adjacent to the oxygen) and cleavage of the C-O bond.[2][3] For this compound, this can result in prominent fragment ions. Based on the NIST mass spectrum, significant peaks can be observed at various m/z values, which correspond to different fragmentation pathways of the parent molecule.[2][4][5]

Troubleshooting Guides

This section provides solutions to common problems encountered during the GC-MS analysis of this compound.

Chromatography Issues
Problem Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing) 1. Active sites in the GC inlet or column. 2. Column contamination. 3. Incorrect column installation.1. Use a deactivated inlet liner. Consider trimming the first few centimeters of the column. 2. Bake out the column according to the manufacturer's instructions. If tailing persists, the column may need to be replaced. 3. Ensure the column is cut cleanly and installed at the correct depth in the injector and detector.
Poor Peak Shape (Fronting) 1. Column overload. 2. Incompatible solvent.1. Dilute the sample or use a higher split ratio. 2. Ensure the sample solvent is compatible with the stationary phase of the GC column.
Ghost Peaks 1. Contamination of the syringe, inlet, or gas lines. 2. Carryover from a previous injection. 3. Septum bleed.1. Run a blank analysis to identify the source of contamination. Clean the syringe and inlet as needed. 2. Increase the GC oven temperature at the end of the run to ensure all components are eluted. 3. Use high-quality, low-bleed septa and replace them regularly.
Inconsistent Retention Times 1. Fluctuations in oven temperature or carrier gas flow rate. 2. Leaks in the system.1. Verify the stability of the GC oven temperature and carrier gas flow. 2. Perform a leak check of the entire system, including fittings and septa.
Mass Spectrometry Issues
Problem Potential Cause Troubleshooting Steps
Low Signal/No Peak Detected 1. Sample loss during preparation or injection. 2. Incorrect MS settings (e.g., scan range, ionization energy). 3. Leak in the MS vacuum system.1. Ensure sample vials are properly sealed and minimize the time between sample preparation and analysis. 2. Verify that the MS is set to scan for the expected m/z values of this compound and its fragments. Ensure the ionization source is turned on. 3. Check for leaks in the MS system.
Poor Spectral Quality 1. High background noise. 2. Co-eluting peaks.1. Identify and eliminate sources of background contamination (e.g., column bleed, contaminated carrier gas). 2. Optimize the GC temperature program to improve the separation of this compound from interfering compounds.
Incorrect Isotope Ratios 1. High background or co-eluting interference.1. Improve chromatographic separation to isolate the analyte peak. 2. Subtract the background spectrum from the analyte spectrum.

Experimental Protocols

Headspace GC-MS Method for this compound in a Biological Matrix (e.g., Blood)

This protocol is a general guideline and may require optimization for specific instrumentation and sample types.

1. Sample Preparation:

  • Pipette a small, precise volume (e.g., 100 µL) of the biological sample (e.g., whole blood) into a headspace vial (e.g., 20 mL).[3]

  • For quantitative analysis, add an appropriate internal standard.

  • To enhance the release of volatile compounds, a salting-out agent (e.g., NaCl) and a protein denaturing agent (e.g., urea) can be added.[3]

  • Immediately seal the vial with a septum and cap.

2. Headspace Incubation and Injection:

  • Place the vial in the headspace autosampler.

  • Incubate the sample at an elevated temperature (e.g., 90-99°C) for a set period (e.g., 40-45 minutes) to allow for equilibration of this compound between the sample and the headspace.[3][6]

  • Inject a specific volume (e.g., 1 mL) of the headspace gas into the GC-MS system.[3]

3. GC-MS Parameters:

Parameter Typical Value
GC Column A non-polar column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is a suitable starting point.[2]
Carrier Gas Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).
Oven Temperature Program Initial temperature of 40-50°C, hold for 2-5 minutes, then ramp at 10-20°C/min to a final temperature of 200-250°C, and hold for 2-5 minutes. This program should be optimized to ensure good separation from other volatile compounds.[3]
Injector Temperature 200-250°C.
MS Transfer Line Temp 230-280°C.
MS Ion Source Temp 200-230°C.
Ionization Mode Electron Ionization (EI) at 70 eV.
Mass Scan Range m/z 35-200 to include the molecular ion and key fragments.

Quantitative Data Summary

The following table summarizes key data for this compound. Note that specific retention times and limits of detection will vary depending on the analytical system and method used.

Parameter Value Source
Molecular Formula C7H16O[2][4]
Molecular Weight 116.20 g/mol [2][4][7]
CAS Number 17952-11-3[2][4][7]
Boiling Point Not explicitly found in searches
Kovats Retention Index (non-polar column) 742 (on a DB-5 column)[2]
Key Mass Fragments (m/z) 116 (M+), and other characteristic fragments visible in the NIST spectrum.[2][4][5]
Limit of Detection (LOD) Method-dependent; typically in the low ng/mL to pg/mL range with optimized headspace GC-MS.General knowledge
Limit of Quantification (LOQ) Method-dependent; typically in the low to mid ng/mL range with optimized headspace GC-MS.General knowledge

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Blood) Vial Add to Headspace Vial Sample->Vial Additives Add Internal Standard, Salting-out Agent, & Protein Denaturant Vial->Additives Seal Seal Vial Additives->Seal Incubate Incubate in Headspace Autosampler Seal->Incubate Inject Inject Headspace Gas Incubate->Inject GC GC Separation Inject->GC MS MS Detection GC->MS Identify Peak Identification MS->Identify Quantify Quantification Identify->Quantify Report Generate Report Quantify->Report

Caption: Experimental workflow for this compound analysis.

Troubleshooting_Logic Start Analytical Issue (e.g., No Peak, Poor Shape) Check_Sample Verify Sample Integrity & Preparation Start->Check_Sample Check_GC Review GC Parameters Start->Check_GC Check_MS Review MS Parameters Start->Check_MS Run_Standard Analyze Known Standard Check_Sample->Run_Standard Check_Hardware Inspect Hardware (Syringe, Liner, Column, Septum) Check_GC->Check_Hardware Check_MS->Run_Standard Leak_Check Perform Leak Check Check_Hardware->Leak_Check Leak_Check->Run_Standard Resolved Issue Resolved Run_Standard->Resolved

Caption: Troubleshooting logic for GC-MS analysis issues.

References

Technical Support Center: 1-Ethoxypentane in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the side reactions of 1-ethoxypentane in organic synthesis. The information is tailored for professionals to anticipate and address potential issues during their experiments.

Section 1: Troubleshooting Guides

This section addresses specific problems users might encounter when using this compound as a solvent or reagent.

Issue: Unexpected Low Yield in Reactions

Question: I am experiencing a lower than expected yield in my reaction where this compound is the solvent. What could be the cause?

Answer:

Several factors could contribute to a low yield when using this compound as a solvent. The most common culprits are peroxide contamination and unforeseen side reactions with reagents.

Troubleshooting Steps:

  • Test for Peroxides: Ethers like this compound can form explosive peroxides upon storage, especially when exposed to air and light. These peroxides can quench sensitive reagents, such as organometallics, leading to lower yields.

    • Action: Before use, always test your this compound for the presence of peroxides. Refer to the detailed protocol in the --INVALID-LINK--.

  • Reagent Compatibility: While generally considered unreactive, this compound can undergo cleavage under strongly acidic conditions or react with very strong bases.

    • Action: Review your reaction conditions. If strong acids (e.g., HBr, HI) or strong bases (e.g., organolithium reagents) are used, consider the possibility of ether cleavage or deprotonation as a side reaction.

  • Water Content: The presence of water in this compound can be detrimental to moisture-sensitive reactions, such as Grignard reactions.

    • Action: Ensure your this compound is anhydrous. If necessary, dry the solvent using appropriate methods like distillation from sodium/benzophenone or passing it through activated alumina.

Issue: Formation of Unexpected Byproducts

Question: I am observing unexpected peaks in my GC-MS/NMR analysis of the reaction mixture. Could this compound be the source?

Answer:

Yes, this compound can be the source of byproducts, primarily through two pathways: peroxide formation and acidic cleavage.

Potential Byproducts & Identification:

Side ReactionPotential ByproductsTypical Analytical Signature
Peroxide Formation Hydroperoxides, peroxidesBroad signals in ¹H NMR, positive result with peroxide test strips or KI/acetic acid test.
Acidic Cleavage Ethanol, 1-pentanol, Ethyl Halide, Pentyl HalideCharacteristic signals in GC-MS and ¹H NMR corresponding to these smaller molecules.

Troubleshooting Workflow:

start Unexpected Byproducts Observed check_peroxides Test for Peroxides start->check_peroxides check_acidity Review Reaction Acidity start->check_acidity gcms_nmr Analyze Byproducts by GC-MS/NMR check_peroxides->gcms_nmr If positive check_acidity->gcms_nmr If strong acid is present identify_cleavage Source: Acidic Cleavage of this compound gcms_nmr->identify_cleavage Identify alcohol/halide fragments identify_peroxides Source: Peroxide Contamination gcms_nmr->identify_peroxides Identify peroxide-related species

Caption: Troubleshooting workflow for identifying the source of unexpected byproducts when using this compound.

Section 2: Frequently Asked Questions (FAQs)

Peroxide Formation

Q1: How quickly does this compound form peroxides?

Q2: What is the best way to store this compound to minimize peroxide formation?

A2: To minimize peroxide formation, store this compound in a cool, dark place in a tightly sealed, airtight container, preferably under an inert atmosphere (e.g., nitrogen or argon). Using an amber glass bottle is also recommended to protect it from light.

Q3: How can I test for peroxides in my this compound?

A3: There are two common methods for testing for peroxides in ethers:

Test MethodProcedurePositive Result
Potassium Iodide (KI) / Acetic Acid Add a few crystals of KI to a solution of this compound in glacial acetic acid.Formation of a yellow to brown color indicates the presence of peroxides.
Peroxide Test Strips Dip the test strip into the this compound and observe the color change.The color change, as indicated by the manufacturer, signifies the presence and approximate concentration of peroxides.

For a detailed protocol, please refer to the --INVALID-LINK--.

Q4: My this compound tested positive for peroxides. Can I still use it?

A4: If the peroxide concentration is low (typically below 30 ppm), you may be able to purify the solvent. However, if crystals are visible or the concentration is high, the solvent should be disposed of as hazardous waste immediately. Do not attempt to distill this compound that contains high levels of peroxides, as this can lead to an explosion.

Q5: How do I remove peroxides from this compound?

A5: Peroxides can be removed by passing the solvent through a column of activated alumina or by washing with a freshly prepared aqueous solution of ferrous sulfate. After purification, the solvent should be re-tested to ensure all peroxides have been removed. Refer to the --INVALID-LINK-- for a detailed procedure.

Acidic Cleavage

Q6: Under what conditions will this compound undergo acidic cleavage?

A6: this compound is susceptible to cleavage by strong acids, particularly hydrohalic acids like hydrobromic acid (HBr) and hydroiodic acid (HI).[1][2] The reaction is typically slow at room temperature and often requires heating to proceed at a reasonable rate.[2]

Q7: What are the products of the acidic cleavage of this compound?

A7: The cleavage of this compound by a strong acid (HX) will proceed via an S_N_2 mechanism, as both the ethyl and pentyl groups are primary. The halide nucleophile will attack the less sterically hindered carbon, which is the ethyl group. Therefore, the initial products are 1-pentanol and an ethyl halide. If an excess of the acid is used, the 1-pentanol can be further converted to a pentyl halide.[1]

cluster_reactants Reactants cluster_products Products This compound This compound Ethyl_bromide Ethyl Bromide This compound->Ethyl_bromide Cleavage 1-Pentanol 1-Pentanol This compound->1-Pentanol Cleavage HBr HBr (excess) 1-Bromopentane 1-Bromopentane 1-Pentanol->1-Bromopentane Further Reaction

Caption: Products of the acidic cleavage of this compound with excess HBr.

Use in Specific Reactions

Q8: I'm using this compound as a solvent for a Grignard reaction, and my yield is low. What are the common issues?

A8: Low yields in Grignard reactions are often due to the presence of protic impurities, such as water or peroxides, in the solvent.[3][4] Grignard reagents are strong bases and will be quenched by these impurities. Ensure your this compound is anhydrous and peroxide-free. Additionally, ensure all glassware is thoroughly dried.

Q9: Can this compound be used in reactions involving strong bases like n-butyllithium?

A9: While ethers are often used as solvents for organolithium reagents, they are not entirely inert. Strong bases like n-butyllithium can deprotonate the alpha-protons of the ether, leading to the consumption of the base and the formation of byproducts.[5] This reaction is generally slow at low temperatures but can become significant at room temperature or upon prolonged reaction times. If possible, use a non-reactive hydrocarbon solvent or be mindful of potential side reactions and use the organolithium reagent at low temperatures.

Q10: What are the potential side reactions when preparing this compound via the Williamson ether synthesis?

A10: The Williamson ether synthesis involves the reaction of an alkoxide with an alkyl halide. To prepare this compound, you would typically react sodium pentoxide with an ethyl halide or sodium ethoxide with a pentyl halide. The main side reaction is an E2 elimination, which is more likely to occur with secondary or tertiary alkyl halides.[6][7] To maximize the yield of this compound, it is best to use the less sterically hindered alkyl halide (ethyl halide) and the more sterically hindered alkoxide (pentoxide).

Section 3: Experimental Protocols

Protocol for Detection of Peroxides in this compound

Materials:

  • This compound sample

  • Potassium iodide (KI), solid

  • Glacial acetic acid

  • Test tube or small vial

  • Peroxide test strips (optional)

Procedure (KI/Acetic Acid Method):

  • In a clean, dry test tube, add approximately 1 mL of the this compound to be tested.

  • Add about 1 mL of glacial acetic acid.

  • Add a few crystals of potassium iodide.

  • Gently shake the mixture and observe any color change against a white background.

  • A pale yellow color indicates a low concentration of peroxides, while a bright yellow or brown color suggests a high and potentially dangerous concentration.

Procedure (Test Strip Method):

  • Follow the manufacturer's instructions provided with the peroxide test strips.

  • Typically, this involves dipping the strip into the this compound for a specified time.

  • Compare the resulting color of the strip to the color chart provided to determine the approximate peroxide concentration.

Protocol for Removal of Peroxides from this compound

Method 1: Activated Alumina Column

  • Pack a chromatography column with activated alumina (basic or neutral). A general guideline is to use about 100g of alumina for every 100mL of solvent.

  • Gently pour the this compound containing peroxides onto the top of the column.

  • Allow the solvent to pass through the column under gravity.

  • Collect the purified solvent.

  • Important: Test the collected solvent for the presence of peroxides to ensure the purification was successful.

  • The alumina column will retain the peroxides and should be handled and disposed of as hazardous waste.

Method 2: Ferrous Sulfate Wash

  • Prepare a fresh solution of ferrous sulfate (approximately 5-10% w/v) in deionized water.

  • In a separatory funnel, add the this compound containing peroxides.

  • Add an equal volume of the ferrous sulfate solution.

  • Gently shake the separatory funnel, venting frequently to release any pressure. Vigorous shaking should be avoided initially.

  • Allow the layers to separate and discard the aqueous layer.

  • Repeat the washing process one or two more times.

  • Wash the this compound with water to remove any residual ferrous sulfate.

  • Dry the purified this compound over an appropriate drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).

  • Filter or decant the dry solvent.

  • Important: Test the purified solvent for peroxides.

Section 4: Visualizations

cluster_williamson Williamson Ether Synthesis Troubleshooting start Low Yield of this compound check_reagents Check Alkyl Halide and Alkoxide start->check_reagents check_conditions Review Reaction Conditions start->check_conditions sn2_vs_e2 Potential for E2 Elimination Side Reaction check_reagents->sn2_vs_e2 Using 1-bromopentane? solvent_purity Water can quench the alkoxide check_conditions->solvent_purity Is solvent anhydrous? solution1 solution1 sn2_vs_e2->solution1 Consider using ethyl bromide and sodium pentoxide solution2 solution2 solvent_purity->solution2 Use anhydrous solvent

Caption: Troubleshooting logic for low yield in the Williamson ether synthesis of this compound.

cluster_grignard Grignard Reaction Troubleshooting with this compound start Low Yield of Grignard Product check_solvent Check this compound Quality start->check_solvent check_glassware Inspect Glassware start->check_glassware peroxide_test peroxide_test check_solvent->peroxide_test Test for Peroxides water_test water_test check_solvent->water_test Check for Water dry_glassware dry_glassware check_glassware->dry_glassware Is it completely dry? problem1 Peroxides quench Grignard reagent peroxide_test->problem1 Positive Result problem2 Water quenches Grignard reagent water_test->problem2 Presence of Water problem3 Moisture on glassware quenches Grignard reagent dry_glassware->problem3 No solution solution problem1->solution Purify or use fresh solvent problem2->solution Dry the solvent solution2 solution2 problem3->solution2 Thoroughly dry glassware

Caption: Troubleshooting guide for low yields in Grignard reactions using this compound as a solvent.

References

Technical Support Center: Optimizing 1-Ethoxypentane in Extraction Processes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of 1-ethoxypentane as an extraction solvent. It includes frequently asked questions (FAQs) for quick reference and detailed troubleshooting guides to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which applications is it commonly used as an extraction solvent?

A1: this compound, also known as amyl ethyl ether, is an organic solvent with the chemical formula C7H16O.[1] It is a colorless liquid with a characteristic fruity odor.[2] Due to its properties as an ether, it is effective at dissolving a range of non-polar and slightly polar compounds. Its primary applications in extraction include:

  • Pharmaceutical Industry: Used as a solvent and intermediate in the synthesis of pharmaceutical compounds.[1][2]

  • Flavor and Fragrance Industry: Employed for the extraction and formulation of natural and synthetic flavors and fragrances.[1]

  • Natural Product Extraction: Suitable for extracting various bioactive compounds from plant materials.[3][4]

  • Organic Synthesis: Utilized as a reaction solvent and for work-up procedures to isolate products.[1][5]

Q2: What are the key physical and chemical properties of this compound relevant to extraction?

A2: Understanding the physicochemical properties of this compound is crucial for designing and optimizing extraction protocols. Key properties are summarized in the table below.

Q3: Is this compound considered a "green" solvent?

A3: The classification of a solvent as "green" depends on several factors, including its origin (renewable or petroleum-based), toxicity, and environmental fate.[6] While this compound is a volatile organic compound (VOC) and derived from non-renewable resources, its potential as a replacement for more hazardous solvents like diethyl ether or chlorinated solvents in certain applications could be considered a step towards greener chemistry.[7] Researchers should always aim to minimize solvent usage and recycle it whenever possible.[8]

Q4: What are the primary safety precautions to take when handling this compound?

A4: this compound is a flammable liquid and should be handled with care in a well-ventilated area, away from heat, sparks, and open flames.[1][9] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should always be worn.[9] Refer to the Safety Data Sheet (SDS) for detailed safety information.

Data Presentation: Solvent Property Comparison

For effective solvent selection, it is useful to compare the properties of this compound with other common extraction solvents.

PropertyThis compoundDiethyl EtherDichloromethaneEthyl Acetaten-Hexane
Molecular Formula C7H16O[1]C4H10OCH2Cl2C4H8O2C6H14
Boiling Point (°C) 118.4 - 119.6[2][9]34.639.677.169
Density (g/mL at 25°C) ~0.772[2]0.7131.3260.9020.655
Flash Point (°C) 16.4[2]-45N/A-4.4-22
Water Solubility Insoluble[1]Slightly SolubleSlightly SolubleSolubleInsoluble
Relative Polarity LowLowMediumMediumVery Low

Troubleshooting Guides

This section addresses specific issues that may arise during extraction experiments using this compound.

Issue 1: Low Extraction Yield

Possible Causes:

  • Poor Solvent-Analyte Polarity Match: The polarity of this compound may not be optimal for the target analyte.[10]

  • Insufficient Solvent Volume: The volume of this compound used may not be sufficient to effectively partition the analyte from the sample matrix.[11]

  • Inadequate Mixing/Agitation: Insufficient contact time or mixing intensity between the solvent and the sample can lead to incomplete extraction.

  • pH of the Aqueous Phase: For ionizable compounds, the pH of the aqueous phase can significantly affect their solubility in the organic solvent.[11]

Solutions:

  • Optimize Solvent System:

    • Consider using a co-solvent to modify the polarity of the extraction phase.

    • Pre-screen a panel of solvents with varying polarities to find the most effective one for your analyte.

  • Increase Solvent-to-Sample Ratio: A general starting point is a 7:1 ratio of organic solvent to aqueous sample, but this may need to be optimized.[10]

  • Enhance Mixing: Ensure vigorous mixing (e.g., vortexing, shaking) for an adequate period to reach equilibrium.

  • Adjust pH: For acidic analytes, adjust the aqueous phase to a pH at least two units below the analyte's pKa. For basic analytes, adjust the pH to at least two units above the pKa.[11]

  • Employ the "Salting-Out" Effect: Adding a neutral salt (e.g., sodium chloride, sodium sulfate) to the aqueous phase can decrease the solubility of the analyte in the aqueous layer and drive it into the organic phase.[10]

Issue 2: Emulsion Formation

Possible Causes:

  • High Concentration of Surfactant-like Molecules: The sample matrix may contain compounds that stabilize emulsions.

  • Vigorous Shaking: Excessive agitation can lead to the formation of a stable emulsion, especially with complex matrices.

  • Similar Densities of the Two Phases: If the densities of the aqueous and organic phases are too close, separation can be slow and lead to emulsion formation.

Solutions:

  • Gentle Inversion: Instead of vigorous shaking, gently invert the extraction vessel multiple times.

  • "Salting-Out": Adding a saturated salt solution can help break the emulsion by increasing the density of the aqueous phase.

  • Centrifugation: Centrifuging the mixture can aid in the separation of the two phases.

  • Filtration: Passing the emulsion through a bed of glass wool or a phase separator can sometimes break the emulsion.

  • Addition of a Different Solvent: Adding a small amount of a different, less polar solvent may help to destabilize the emulsion.

Issue 3: Co-extraction of Impurities

Possible Causes:

  • Similar Solubility of Impurities: Impurities with similar polarity to the target analyte will also be extracted by this compound.

  • Non-selective Extraction Conditions: The chosen extraction conditions may not be specific enough for the target compound.

Solutions:

  • Liquid-Liquid Back Extraction: After the initial extraction, wash the this compound phase with an aqueous solution of a specific pH to remove acidic or basic impurities.[11]

  • Solid-Phase Extraction (SPE) Cleanup: Use an SPE cartridge with a suitable sorbent to selectively retain either the analyte or the impurities.

  • Optimize Extraction pH: As mentioned previously, adjusting the pH of the initial sample can improve the selectivity of the extraction.

  • Solvent System Modification: Experiment with co-solvents to fine-tune the polarity of the extraction phase for better selectivity.

Experimental Protocols

Protocol 1: General Liquid-Liquid Extraction of a Neutral Compound from an Aqueous Solution

Objective: To extract a neutral organic compound from an aqueous solution using this compound.

Materials:

  • Aqueous solution containing the target compound

  • This compound

  • Separatory funnel

  • Sodium chloride (optional)

  • Anhydrous sodium sulfate

  • Beakers and flasks

  • Rotary evaporator

Procedure:

  • Transfer the aqueous solution to a separatory funnel of appropriate size.

  • Add a volume of this compound to the separatory funnel. A common starting ratio is 1:1 (v/v), but this should be optimized.

  • (Optional) If you anticipate low extraction efficiency, add sodium chloride to the aqueous phase to achieve a concentration of 1-5 M to "salt out" the organic compound.

  • Stopper the separatory funnel and gently invert it several times, venting frequently to release any pressure buildup. Avoid vigorous shaking to prevent emulsion formation.

  • Allow the layers to separate. The less dense this compound layer will be on top.

  • Drain the lower aqueous layer into a beaker.

  • Drain the upper this compound layer into a clean, dry flask.

  • For exhaustive extraction, the aqueous layer can be returned to the separatory funnel and the extraction process (steps 2-7) can be repeated with fresh this compound. The organic extracts are then combined.

  • Dry the combined organic extract by adding a small amount of anhydrous sodium sulfate and swirling the flask. The drying agent should be free-flowing when the solution is dry.

  • Decant or filter the dried organic extract into a round-bottom flask.

  • Remove the this compound using a rotary evaporator to obtain the extracted compound.

Mandatory Visualizations

Extraction_Workflow A Sample Preparation B Add this compound A->B C Mix/Agitate B->C D Phase Separation C->D E Collect Organic Phase D->E I Emulsion Formed? D->I F Low Yield? E->F G Optimize Parameters (pH, Solvent Ratio, Salting-out) F->G Yes H Proceed to Analysis/Purification F->H No G->B I->E No J Troubleshoot Emulsion (Centrifuge, Salt, Filter) I->J Yes J->D

Caption: A general workflow for optimizing a liquid-liquid extraction process using this compound.

Salting_Out_Effect cluster_0 Without Salt cluster_1 With Salt (e.g., NaCl) A Aqueous Phase (Analyte partially soluble) B This compound Phase (Some analyte extracted) A->B Limited Partitioning C Aqueous Phase + Salt (Analyte solubility decreased) D This compound Phase (More analyte extracted) C->D Enhanced Partitioning

Caption: The "salting-out" effect enhances the extraction of an analyte into the this compound phase.

References

Validation & Comparative

A Comparative Guide to 1-Ethoxypentane and Other Ether Solvents for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of organic synthesis and drug development, the choice of solvent is a critical parameter that can significantly influence reaction outcomes, yields, and purity. Ethers are a class of solvents widely employed for their relative inertness, ability to solvate a range of organic compounds, and compatibility with many organometallic reagents. This guide provides a detailed comparison of 1-Ethoxypentane with other commonly used ether solvents, namely diethyl ether, tetrahydrofuran (THF), 1,4-dioxane, and methyl tert-butyl ether (MTBE). The information presented herein is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their experimental designs.

Physicochemical Properties: A Tabular Comparison

The selection of an appropriate ether solvent often begins with a thorough evaluation of its physical and chemical properties. These properties dictate the reaction conditions, such as temperature and pressure, as well as the solubility of reactants and reagents. The following table summarizes the key physicochemical properties of this compound and its counterparts.

PropertyThis compoundDiethyl EtherTetrahydrofuran (THF)1,4-DioxaneMethyl tert-butyl ether (MTBE)
Molecular Formula C₇H₁₆O[1]C₄H₁₀OC₄H₈OC₄H₈O₂[2]C₅H₁₂O
Molecular Weight ( g/mol ) 116.20[1]74.1272.1188.1188.15
Boiling Point (°C) 118.4 - 119.6[1][3]34.666101.1[4]55.2
Melting Point (°C) -95.35 (estimate)[1][3]-116.3-108.411.8[4]-109
Density (g/cm³ at 20°C) ~0.772[3]0.7130.8891.0340.74
Flash Point (°C) 16.4[1][3]-45-1412[4]-28
Solubility in Water Insoluble[1]Slightly soluble (6.9 g/100 mL)MiscibleMiscibleSparingly soluble (4.8 g/100 mL)
Dielectric Constant (20°C) ~4.04.37.62.24.5
Vapor Pressure (at 25°C, mmHg) 19.9[1][3]53717637245

Performance in Organic Synthesis: A Focus on the Williamson Ether Synthesis

The Williamson ether synthesis is a fundamental and widely used method for the preparation of symmetrical and unsymmetrical ethers via an SN2 reaction between an alkoxide and an alkyl halide.[5][6][7] The choice of solvent is crucial as it must be aprotic to avoid solvating the nucleophile and decreasing its reactivity.

Representative Experimental Protocol: Williamson Ether Synthesis of this compound

The following is a generalized procedure for the synthesis of this compound, which can be adapted for other ethers.

Materials:

  • 1-Pentanol

  • Sodium hydride (NaH)

  • Ethyl bromide (or ethyl iodide)

  • Anhydrous ether solvent (e.g., this compound for process evaluation, or another suitable ether)

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for reflux and extraction

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-pentanol to an anhydrous ether solvent.

  • Slowly add sodium hydride to the solution to form the sodium pentoxide. The evolution of hydrogen gas should be observed.

  • Once the hydrogen evolution ceases, slowly add ethyl bromide to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and quench any unreacted sodium hydride by the slow addition of water.

  • Transfer the mixture to a separatory funnel and perform an aqueous workup to remove inorganic salts.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purify the crude product by distillation.

Comparative Performance Data

Obtaining direct, side-by-side comparative data for the performance of this compound against other ether solvents in a standardized reaction is challenging due to the variability in reported experimental conditions. However, we can compile representative yields for the Williamson ether synthesis from various sources to provide a general performance outlook.

Ether SolventTypical Reported Yield (%)Reference
Diethyl Ether50-95[6]
Tetrahydrofuran (THF)50-95[6]
1,4-DioxaneNot commonly used due to higher boiling point and potential for side reactions
MTBENot commonly used for this reaction
This compound Data not readily available in comparative studies

While specific yield data for this compound in this context is scarce in the literature, its higher boiling point (118.4-119.6 °C) compared to diethyl ether (34.6 °C) and THF (66 °C) allows for conducting reactions at elevated temperatures, which can be advantageous for less reactive substrates.[1][3] Its lower polarity compared to THF and 1,4-dioxane may influence the solubility of certain reactants and the rate of SN2 reactions.

Visualization of Experimental Workflow and Logic

To aid in the selection of an appropriate ether solvent, the following diagrams visualize a logical workflow and a generalized experimental procedure.

Solvent_Selection_Workflow start Start: Reaction Planning reaction_type Identify Reaction Type (e.g., Grignard, S_N2, Suzuki) start->reaction_type temp_req Determine Temperature Requirements reaction_type->temp_req solubility Assess Solubility of Reactants/Reagents temp_req->solubility polarity Consider Polarity Requirements solubility->polarity solvent_choice Select Potential Ether Solvents polarity->solvent_choice safety Evaluate Safety Profile (Flammability, Peroxide Formation) solvent_choice->safety Initial Screening optimization Perform Small-Scale Test Reactions safety->optimization final_selection Final Solvent Selection optimization->final_selection

Caption: Logical workflow for selecting an ether solvent.

Williamson_Ether_Synthesis_Workflow start Start: Williamson Ether Synthesis alkoxide_formation 1. Alkoxide Formation: Alcohol + Base in Ether Solvent start->alkoxide_formation sn2_reaction 2. S_N2 Reaction: Add Alkyl Halide and Reflux alkoxide_formation->sn2_reaction workup 3. Aqueous Workup: Quench and Extract sn2_reaction->workup drying 4. Drying: Dry Organic Layer workup->drying purification 5. Purification: Solvent Removal and Distillation drying->purification product Final Product: Ether purification->product

Caption: Generalized workflow for Williamson ether synthesis.

Conclusion

This compound presents itself as a viable alternative to more common ether solvents, particularly in applications requiring higher reaction temperatures. Its physicochemical properties, such as a boiling point intermediate between lower-boiling ethers and higher-boiling solvents, offer a unique operational window. While direct comparative performance data remains limited, its characteristics suggest it could be advantageous in specific synthetic contexts. Researchers are encouraged to consider this compound in their solvent screening studies, especially when seeking to optimize reaction conditions or explore greener solvent alternatives. Further experimental investigation is warranted to fully elucidate its performance characteristics across a broader range of chemical transformations.

References

A Comparative Guide to the Validation of 1-Ethoxypentane as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Principles of Internal Standard Selection and Validation

An internal standard is a compound added to a sample in a known concentration to facilitate the quantification of an analyte.[1] The ideal IS has chemical and physical properties similar to the analyte and is not naturally present in the sample.[1] Validation of an analytical method using an internal standard is crucial to ensure the reliability and accuracy of the results.[2] The validation process demonstrates that the method is suitable for its intended purpose.[2]

Key performance characteristics that must be evaluated during validation include:

  • Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte and internal standard in the presence of other components in the sample matrix.[3]

  • Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte over a given range.[3]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[3]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[3] This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).[3]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.[3]

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[3]

Comparison of 1-Ethoxypentane with Alternative Internal Standards

This compound, a volatile ether, would be most suitable for the analysis of other volatile organic compounds (VOCs). Common internal standards for VOC analysis by GC include deuterated compounds (e.g., deuterated benzene, toluene) and other stable, non-reactive volatile compounds.[4] The choice of an appropriate internal standard depends on the specific analyte and sample matrix.

Below is a hypothetical comparison of the expected performance of this compound with a commonly used internal standard, deuterated benzene ([²H₆]-Benzene), for the analysis of a hypothetical volatile analyte.

Table 1: Hypothetical Performance Comparison of Internal Standards

Performance CharacteristicThis compound (Expected)[²H₆]-Benzene (Typical)Acceptance Criteria
Specificity No interference with analyte or matrix componentsNo interference with analyte or matrix componentsBaseline separation (Resolution > 1.5)[5]
Linearity (r²) > 0.995> 0.998≥ 0.995
Accuracy (% Recovery) 95 - 105%98 - 102%Typically 80 - 120%
Precision (RSD%)
- Repeatability< 5%< 2%< 15%
- Intermediate Precision< 10%< 5%< 15%
LOD To be determinedAnalyte-dependent3:1 signal-to-noise ratio
LOQ To be determinedAnalyte-dependent10:1 signal-to-noise ratio
Robustness To be determinedHighNo significant impact on results

Experimental Protocols

The following are detailed methodologies for the key experiments required to validate this compound as an internal standard.

Specificity and Selectivity

Objective: To demonstrate that no endogenous or exogenous components in the sample matrix interfere with the detection of the analyte and this compound.

Protocol:

  • Analyze at least six blank matrix samples from different sources.

  • Analyze a blank matrix sample spiked with the analyte at the lower limit of quantitation (LLOQ) and this compound at its working concentration.

  • Analyze a blank matrix sample spiked with potential interfering substances at high concentrations.

  • Assess the chromatograms for any peaks that co-elute with the analyte or this compound. The response of any interfering peak in the blank samples should be less than 20% of the LLOQ for the analyte and less than 5% for the internal standard.

Linearity

Objective: To establish the linear relationship between the ratio of the analyte peak area to the internal standard peak area and the concentration of the analyte.

Protocol:

  • Prepare a series of calibration standards by spiking a blank matrix with the analyte at a minimum of five different concentrations, ranging from the LOQ to 150% of the expected sample concentration.

  • Add a constant, known concentration of this compound to each calibration standard.

  • Analyze each calibration standard in triplicate.

  • Plot the ratio of the analyte peak area to the this compound peak area against the analyte concentration.

  • Perform a linear regression analysis and determine the coefficient of determination (r²), which should be ≥ 0.995.

Accuracy and Precision

Objective: To determine the accuracy and precision of the method across the analytical range.

Protocol:

  • Prepare quality control (QC) samples at a minimum of three concentration levels: low, medium, and high (e.g., 3x LLOQ, 50% of the calibration range, and 85% of the calibration range).

  • Add a constant, known concentration of this compound to each QC sample.

  • For Repeatability (Intra-assay precision): Analyze five replicates of each QC level in a single analytical run.

  • For Intermediate Precision (Inter-assay precision): Analyze five replicates of each QC level on three different days by two different analysts.

  • Calculate the percent recovery for accuracy and the relative standard deviation (RSD%) for precision. The mean recovery should be within 85-115% (80-120% at the LLOQ), and the RSD% should not exceed 15% (20% at the LLOQ).

Visualizing the Validation Workflow

The following diagrams illustrate the key processes in validating and utilizing an internal standard.

G cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_validation Validation Parameters Blank Blank Matrix IS_Spike Spike with This compound Blank->IS_Spike Cal_Std Calibration Standards Cal_Std->IS_Spike QC_Samples QC Samples QC_Samples->IS_Spike GC_Analysis GC-MS Analysis IS_Spike->GC_Analysis Specificity Specificity GC_Analysis->Specificity Linearity Linearity GC_Analysis->Linearity Accuracy Accuracy GC_Analysis->Accuracy Precision Precision GC_Analysis->Precision

Caption: Workflow for the validation of this compound as an internal standard.

G node_rect node_rect Start Select Potential Internal Standard Check1 Chemically Similar to Analyte? Start->Check1 Check2 Not Present in Sample Matrix? Check1->Check2 Yes Reject Reject Check1->Reject No Check3 Good Chromatographic Separation? Check2->Check3 Yes Check2->Reject No Check4 Stable & Non-Reactive? Check3->Check4 Yes Check3->Reject No Accept Accept as IS Check4->Accept Yes Check4->Reject No

Caption: Decision tree for selecting a suitable internal standard.

Conclusion

While specific validation data for this compound as an internal standard is not currently prevalent in the scientific literature, its chemical properties suggest it could be a viable candidate for the analysis of volatile organic compounds. The experimental protocols and validation framework provided in this guide offer a comprehensive approach for researchers to rigorously evaluate its performance against established internal standards. Successful validation would require demonstrating acceptable specificity, linearity, accuracy, precision, and robustness, thereby ensuring the reliability of analytical data.

References

A Comparative Analysis of 1-Ethoxypentane and Diethyl Ether for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth evaluation of two ether solvents, this guide provides a comparative study of 1-Ethoxypentane and the traditionally used diethyl ether. The following sections detail their physicochemical properties, performance in key laboratory applications, and safety profiles, supported by experimental protocols and data to inform solvent selection in research and pharmaceutical development.

Introduction

Ethers are a class of organic compounds widely employed as solvents in various chemical and pharmaceutical applications. Their relative inertness and ability to dissolve a wide range of nonpolar to moderately polar compounds make them invaluable in synthesis, extraction, and purification processes. For decades, diethyl ether has been a staple in laboratories worldwide. However, its high volatility and propensity to form explosive peroxides have driven the search for safer and more efficient alternatives. This guide presents a comparative study of this compound, a higher-boiling point ether, and the conventional diethyl ether, offering a comprehensive analysis for researchers, scientists, and drug development professionals.

Physicochemical Properties: A Head-to-Head Comparison

A fundamental understanding of the physicochemical properties of a solvent is crucial for its appropriate application. The following table summarizes the key properties of this compound and diethyl ether.

PropertyThis compoundDiethyl Ether
Molecular Formula C7H16O(C2H5)2O
Molecular Weight 116.20 g/mol 74.12 g/mol
Boiling Point 118.4 °C34.6 °C
Melting Point -95.35 °C (estimate)-116.3 °C
Density 0.772 g/mL0.7134 g/cm³
Flash Point 16.4 °C-45 °C
Water Solubility Insoluble[1]6.05 g/100 mL at 25 °C[2]
Vapor Pressure 19.9 mmHg at 25 °C440 mmHg at 20 °C

The most striking differences lie in their boiling points and flash points. This compound's significantly higher boiling point and flash point indicate lower volatility and flammability compared to diethyl ether, suggesting a better safety profile for handling and storage.

Performance in Key Laboratory Applications

The choice of a solvent can significantly impact the outcome of a chemical process. This section explores the comparative performance of this compound and diethyl ether in two common laboratory applications: liquid-liquid extraction and the Grignard reaction.

Liquid-Liquid Extraction

Liquid-liquid extraction is a fundamental technique for separating compounds based on their differential solubilities in two immiscible liquid phases. The efficiency of this process is dictated by the partition coefficient (K) of the solute between the two solvents. A higher partition coefficient in favor of the organic solvent results in a more efficient extraction from an aqueous phase.

Experimental Protocol: Determination of Partition Coefficient

To quantitatively compare the extraction efficiency of this compound and diethyl ether, the partition coefficient of a model organic compound (e.g., benzoic acid) can be determined as follows:

  • Preparation of Solutions: Prepare a standard stock solution of benzoic acid in a suitable solvent. Also, prepare water saturated with the respective ether and the ether saturated with water to be used as the aqueous and organic phases.

  • Extraction: In a separatory funnel, combine a known volume of the benzoic acid stock solution with a known volume of the water-saturated ether (either this compound or diethyl ether) and a known volume of the ether-saturated water.

  • Equilibration: Shake the funnel vigorously for a set period (e.g., 5 minutes) to ensure the benzoic acid partitions between the two phases until equilibrium is reached. Allow the layers to separate completely.

  • Analysis: Carefully separate the aqueous and organic layers. Determine the concentration of benzoic acid in each layer using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The partition coefficient (K) is calculated as the ratio of the concentration of the solute in the organic phase to its concentration in the aqueous phase.

Logical Workflow for Solvent Extraction Comparison

G cluster_setup Experimental Setup cluster_extraction Extraction Process cluster_analysis Analysis cluster_result Result A Prepare Benzoic Acid Solution in Water C1 Liquid-Liquid Extraction with this compound A->C1 C2 Liquid-Liquid Extraction with Diethyl Ether A->C2 B1 This compound B1->C1 B2 Diethyl Ether B2->C2 D1 Measure Benzoic Acid in Organic & Aqueous Phases C1->D1 D2 Measure Benzoic Acid in Organic & Aqueous Phases C2->D2 E Calculate Partition Coefficient (K) D1->E D2->E F Compare K values to determine extraction efficiency E->F

Caption: Workflow for comparing the extraction efficiency of this compound and diethyl ether.

Grignard Reaction

The Grignard reaction is a cornerstone of organic synthesis for the formation of carbon-carbon bonds. The ether solvent plays a crucial role in stabilizing the Grignard reagent (R-Mg-X) through coordination of the ether's oxygen lone pairs with the magnesium atom.

Experimental Protocol: Comparative Grignard Reaction Yield

To compare the performance of this compound and diethyl ether as solvents for the Grignard reaction, the synthesis of a model compound like triphenylmethanol can be performed:

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Grignard Reagent Formation: Place magnesium turnings in the flask. Add a solution of bromobenzene in either anhydrous this compound or anhydrous diethyl ether dropwise from the dropping funnel. Initiate the reaction if necessary (e.g., with a crystal of iodine).

  • Reaction with Ketone: Once the Grignard reagent has formed, add a solution of benzophenone in the corresponding anhydrous ether dropwise.

  • Workup: After the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the product with the respective ether.

  • Isolation and Analysis: Dry the organic layer, remove the solvent by rotary evaporation, and purify the crude product by recrystallization. Determine the yield and purity of the triphenylmethanol.

The higher boiling point of this compound allows for the reaction to be conducted at a higher temperature, which could potentially increase the reaction rate and yield, especially for less reactive alkyl or aryl halides.

Signaling Pathway for Grignard Reagent Stabilization by Ethers

G reagent R-Mg-X (Grignard Reagent) stabilized Stabilized Grignard Reagent Complex reagent->stabilized Coordination ether Ether Solvent (R'-O-R'') ether->stabilized Lone Pair Donation

Caption: Stabilization of the Grignard reagent by the ether solvent.

Safety Profile

Safety is a paramount concern in any laboratory setting. A thorough evaluation of the hazards associated with a solvent is essential.

HazardThis compoundDiethyl Ether
Flammability Flammable liquid.[1]Extremely flammable liquid and vapor.[3]
Toxicity Limited data available. General anesthetic effects have been noted.[1]Harmful if swallowed. May cause drowsiness or dizziness.[3]
Peroxide Formation Susceptible to peroxide formation.Tends to form explosive peroxides upon exposure to air and light.[4]
Handling Precautions Keep away from heat, sparks, and open flames. Use in a well-ventilated area.Keep away from heat, sparks, and open flames. Ground and bond container and receiving equipment. Use non-sparking tools.[3]

The lower volatility and higher flash point of this compound make it a potentially safer alternative to diethyl ether, reducing the risk of accidental ignition. However, like all ethers, it is susceptible to the formation of explosive peroxides and should be handled with appropriate care.

Synthesis of this compound and Diethyl Ether

Both ethers can be synthesized via the Williamson ether synthesis or through acid-catalyzed dehydration of alcohols.

Williamson Ether Synthesis of this compound

This method involves the reaction of sodium pentoxide with ethyl iodide.

  • Alkoxide Formation: Sodium metal is reacted with 1-pentanol to form sodium pentoxide.

  • Nucleophilic Substitution: The sodium pentoxide is then reacted with ethyl iodide in a nucleophilic substitution reaction to yield this compound.

Acid-Catalyzed Dehydration for Diethyl Ether

This industrial method involves the dehydration of ethanol using a strong acid catalyst, typically sulfuric acid.

  • Protonation of Ethanol: Ethanol is protonated by the acid catalyst.

  • Nucleophilic Attack: A second molecule of ethanol acts as a nucleophile, attacking the protonated ethanol and displacing a water molecule to form a protonated ether.

  • Deprotonation: The protonated ether is deprotonated by water or another ethanol molecule to yield diethyl ether.

Logical Flow of Williamson Ether Synthesis

G A 1-Pentanol + Sodium B Sodium Pentoxide A->B Formation D This compound B->D SN2 Reaction C Ethyl Iodide C->D

Caption: Williamson ether synthesis of this compound.

Conclusion

This comparative guide provides a detailed analysis of this compound and diethyl ether. The primary advantages of this compound lie in its lower volatility and flammability, which contribute to a more favorable safety profile. Its higher boiling point may also offer advantages in certain reactions by allowing for higher reaction temperatures. While direct comparative experimental data is limited, the physicochemical properties suggest that this compound could be a viable and potentially superior alternative to diethyl ether in applications such as liquid-liquid extraction and Grignard reactions, particularly where safety and higher reaction temperatures are a concern. Further experimental investigation is warranted to fully quantify its performance advantages. Researchers and drug development professionals are encouraged to consider these factors when selecting an appropriate ether solvent for their specific needs.

References

A Comparative Guide to 1-Ethoxypentane and Other Fuel Additives: An Inferred Performance Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Fuel Additives

Fuel additives are chemical compounds added to fuels to enhance their properties and performance. These additives can improve engine efficiency, increase octane ratings, reduce harmful emissions, and improve fuel stability. Oxygenates, a major class of fuel additives, are compounds that contain oxygen and help to improve the combustion process. This guide focuses on ether- and alcohol-based oxygenates.

Data Presentation: Physicochemical and Performance Properties

The following tables summarize the available data for 1-Ethoxypentane and other fuel additives. The data for this compound is limited to its physical and chemical properties, as performance data from engine tests could not be found in the available literature. Performance data for other additives are derived from various experimental studies.

Table 1: Physicochemical Properties of Selected Fuel Additives

PropertyThis compoundDiethyl EtherEthanolMTBE (Methyl Tert-Butyl Ether)
Chemical Formula C7H16OC4H10OC2H5OHC5H12O
Molecular Weight ( g/mol ) 116.2074.1246.0788.15
Oxygen Content (wt%) 13.77 (calculated)21.634.718.2
Boiling Point (°C) 118.434.678.3755.2
Density (g/cm³ at 20°C) 0.7720.7130.7890.7404
Research Octane Number (RON) Not Available>100108116
Motor Octane Number (MON) Not Available9692101

Table 2: Comparative Engine Performance and Emission Characteristics (Inferred for this compound)

Performance MetricThis compound (Inferred)Diethyl EtherEthanolMTBE
Engine Power Potentially slight increaseIncrease[1]Slight increase or no significant change[2]No significant change
Brake Thermal Efficiency Potentially slight increaseIncrease[1]Increase[3]No significant change
Brake Specific Fuel Consumption (BSFC) Potentially slight increaseDecrease[1]Increase[3]Slight increase
CO Emissions Potential for reductionReduction[1]Reduction[3][4]Reduction
HC Emissions Potential for reductionReduction[1]Reduction[2][3]Reduction
NOx Emissions Potential for slight increaseReduction[1]Variable (can increase or decrease)[2]Variable (can increase or decrease)

Disclaimer: The performance characteristics of this compound are inferred based on the known properties of other ether-based fuel additives like Diethyl Ether. The actual performance of this compound can only be determined through direct experimental testing.

Experimental Protocols

To obtain the performance data presented in Table 2, standardized experimental procedures are employed. The following are examples of detailed methodologies for key experiments.

Octane Number Determination

Standard: ASTM D2699 (Research Octane Number - RON) and ASTM D2700 (Motor Octane Number - MON)

Methodology:

  • A single-cylinder, four-stroke Cooperative Fuel Research (CFR) engine with a variable compression ratio is used.

  • The engine is operated under specific, controlled conditions (speed, temperature, ignition timing) as defined by the respective ASTM standard for RON or MON.

  • The fuel sample (gasoline blended with the additive) is run in the engine, and the compression ratio is adjusted until a standard level of "knocking" (auto-ignition) is detected by a sensor.

  • The knocking intensity of the test fuel is compared to that of primary reference fuels (mixtures of iso-octane and n-heptane with known octane numbers).

  • The octane number of the test fuel is the percentage of iso-octane in the primary reference fuel mixture that produces the same knocking intensity.

Engine Performance and Emissions Testing

Methodology:

  • A multi-cylinder spark-ignition engine is coupled to a dynamometer to control engine speed and load.

  • The engine is instrumented to measure parameters such as engine speed, torque, fuel flow rate, and air flow rate.

  • The engine is operated at various steady-state conditions (e.g., different speeds and loads) using the base gasoline and gasoline blended with the test additive.

  • Exhaust gas is sampled and analyzed using a gas analyzer to measure the concentrations of carbon monoxide (CO), hydrocarbons (HC), and nitrogen oxides (NOx).

  • Engine performance parameters are calculated from the measured data:

    • Brake Power (kW): Calculated from engine torque and speed.

    • Brake Thermal Efficiency (%): The ratio of the brake power produced to the energy content of the fuel consumed.

    • Brake Specific Fuel Consumption (g/kWh): The mass of fuel consumed per unit of brake power output.

Visualizations

General Workflow for Fuel Additive Performance Evaluation

The following diagram illustrates a typical experimental workflow for evaluating the performance of a new fuel additive.

FuelAdditiveTestingWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Performance Testing cluster_2 Phase 3: Data Analysis & Reporting A Additive Synthesis & Purification B Physicochemical Property Analysis (Density, Viscosity, etc.) A->B C Blending with Base Fuel B->C D Octane Number Determination (RON & MON) C->D E Engine Dynamometer Testing C->E F Emissions Analysis (CO, HC, NOx) E->F G Performance Data Comparison F->G H Report Generation G->H

Caption: A generalized workflow for the evaluation of fuel additive performance.

Inferred Comparative Logic

The following diagram illustrates the logical basis for the inferred comparison of this compound.

InferredComparisonLogic A This compound B Known Physicochemical Properties (Formula: C7H16O, Ether) A->B E Inferred Performance of This compound B->E Structural Similarity C Structurally Similar Ethers (e.g., Diethyl Ether) D Known Performance Data of Similar Ethers (e.g., Increased BTE, Reduced CO/HC) C->D D->E Inference F Benchmark Additives (Ethanol, MTBE) G Established Performance Data F->G G->E Comparative Context

Caption: Logical framework for the inferred performance analysis of this compound.

Discussion and Conclusion

The lack of direct experimental data for this compound necessitates an inferred comparison, which carries inherent uncertainties. However, based on its chemical structure as a C7 ether, some general predictions can be made. Like other ethers, this compound is an oxygenate, and its addition to gasoline would be expected to improve combustion efficiency, leading to a potential reduction in carbon monoxide and unburned hydrocarbon emissions.

The octane-enhancing properties of this compound are unknown. While many ethers exhibit good octane numbers, this is not a universal property, and experimental testing would be required for confirmation. Similarly, the impact on NOx emissions is difficult to predict, as it is highly dependent on combustion temperature and engine operating conditions.

References

A Comparative Guide to Cross-Validation of Analytical Methods for 1-Ethoxypentane

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of residual solvents like 1-ethoxypentane is critical for ensuring product quality and safety. The selection and validation of an appropriate analytical method are paramount. This guide provides a comprehensive comparison of analytical methods for the determination of this compound, complete with supporting experimental data and detailed protocols.

Overview of Analytical Techniques

The primary and most widely accepted technique for the analysis of volatile organic compounds (VOCs) such as this compound is Gas Chromatography (GC).[1][2] This is due to its high resolution, sensitivity, and ability to separate volatile components from a sample matrix.[1] The most common configurations for this purpose are Headspace Gas Chromatography with a Flame Ionization Detector (HS-GC-FID) and Headspace Gas Chromatography with a Mass Spectrometer (HS-GC-MS).

Headspace Gas Chromatography (HS-GC) is a sample introduction technique where the vapor phase in equilibrium with the sample is injected into the gas chromatograph. This is particularly advantageous for the analysis of residual solvents in solid or liquid samples, as it avoids the injection of non-volatile matrix components that can contaminate the GC system.[3][4]

Flame Ionization Detection (FID) is a robust and widely used detector for GC that offers high sensitivity towards most organic compounds.

Mass Spectrometry (MS) provides not only quantitative data but also qualitative information, enabling the identification of unknown compounds based on their mass spectra.

Comparative Performance Data

The following table summarizes the typical performance characteristics of two common analytical methods for the determination of this compound. The data is representative of what can be expected from a validated method for a volatile residual solvent.

Parameter Method A: HS-GC-FID Method B: HS-GC-MS Acceptance Criteria (based on ICH Q2(R1))
Specificity No interference at the retention time of this compound.No interference at the retention time and mass spectrum of this compound.No interference from blank, placebo, or other components.
Linearity (Correlation Coefficient, r²) ≥ 0.999≥ 0.999r ≥ 0.999[5]
Range 1 - 150 µg/mL0.1 - 50 µg/mLTypically from LOQ to 120% of the working concentration.[5]
Accuracy (% Recovery) 98.5 - 101.2%99.1 - 100.8%Typically 98-102%.[5]
Precision (Repeatability, %RSD) ≤ 1.5%≤ 1.8%RSD < 2%.[5]
Intermediate Precision (%RSD) ≤ 2.0%≤ 2.2%RSD < 3%.[5]
Limit of Detection (LOD) 0.5 µg/mL0.05 µg/mLSignal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) 1.5 µg/mL0.15 µg/mLSignal-to-noise ratio of 10:1.
Robustness Unaffected by minor changes in flow rate and oven temperature.Unaffected by minor changes in flow rate and oven temperature.Consistent performance under slight variations.[5]

Experimental Protocols

Detailed methodologies for the two compared analytical methods are provided below.

Method A: Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID)

1. Sample Preparation:

  • Accurately weigh approximately 100 mg of the test sample into a 20 mL headspace vial.

  • Add 5.0 mL of a suitable diluent (e.g., N,N-Dimethylformamide or Dimethyl sulfoxide).[1]

  • Add a magnetic stir bar, and securely seal the vial with a PTFE-lined septum and aluminum cap.

  • Prepare a standard solution of this compound in the same diluent at a known concentration.

2. HS-GC-FID Conditions:

  • Headspace Sampler:

    • Oven Temperature: 80 °C

    • Needle Temperature: 90 °C

    • Transfer Line Temperature: 100 °C

    • Vial Equilibration Time: 15 minutes

    • Injection Volume: 1.0 mL

  • Gas Chromatograph:

    • Column: DB-624 (or equivalent), 30 m x 0.32 mm ID, 1.8 µm film thickness.[6]

    • Carrier Gas: Helium, constant flow at 2.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 5 minutes.

      • Ramp: 10 °C/min to 180 °C.

      • Hold: 5 minutes at 180 °C.

    • Injector Temperature: 200 °C

    • Detector Temperature (FID): 250 °C

3. Data Analysis:

  • Quantify the amount of this compound in the sample by comparing the peak area from the sample preparation to the peak area of the standard preparation.

Method B: Headspace Gas Chromatography with Mass Spectrometry (HS-GC-MS)

1. Sample Preparation:

  • Follow the same sample preparation procedure as in Method A.

2. HS-GC-MS Conditions:

  • Headspace Sampler:

    • Utilize the same parameters as in Method A.

  • Gas Chromatograph:

    • Utilize the same column, carrier gas, and oven temperature program as in Method A.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and Full Scan for identification.

    • Monitored Ions for this compound: To be determined from the mass spectrum of a pure standard.[7][8]

3. Data Analysis:

  • Quantify using the peak area of the selected ion(s) and confirm the identity of the peak by comparing its mass spectrum and retention time to that of a reference standard.

Cross-Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.

Cross-Validation Workflow cluster_0 Method A Development & Validation cluster_1 Method B Development & Validation cluster_2 Cross-Validation cluster_3 Data Comparison & Conclusion A_Dev Develop Method A (e.g., HS-GC-FID) A_Val Validate Method A (Specificity, Linearity, Accuracy, Precision, etc.) A_Dev->A_Val Sample_Sel Select a Set of Diverse Samples A_Val->Sample_Sel B_Dev Develop Method B (e.g., HS-GC-MS) B_Val Validate Method B (Specificity, Linearity, Accuracy, Precision, etc.) B_Dev->B_Val B_Val->Sample_Sel Analysis_A Analyze Samples with Method A Sample_Sel->Analysis_A Analysis_B Analyze Samples with Method B Sample_Sel->Analysis_B Compare Compare Results (e.g., Statistical Analysis) Analysis_A->Compare Analysis_B->Compare Conclusion Determine Method Equivalency or Bias Compare->Conclusion

Caption: Workflow for the cross-validation of two analytical methods.

Conclusion

Both HS-GC-FID and HS-GC-MS are suitable methods for the determination of this compound. The choice between the two often depends on the specific requirements of the analysis.

  • HS-GC-FID is a cost-effective, robust, and reliable method for routine quantitative analysis where the identity of the analyte is already known.

  • HS-GC-MS offers higher specificity and sensitivity, making it the preferred method for trace-level quantification and for confirmation of identity.[2] It is also invaluable for identifying unknown impurities.

The cross-validation of analytical methods is a critical step to ensure the consistency and reliability of data, particularly when transferring methods between laboratories or updating existing procedures. The provided protocols and validation parameters serve as a comprehensive guide for establishing and verifying the performance of analytical methods for this compound.

References

1-Ethoxypentane vs. MTBE: An In-Depth Comparison for Gasoline Oxygenate Performance

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive evaluation of 1-Ethoxypentane and Methyl Tertiary-Butyl Ether (MTBE) as oxygenates for gasoline reveals a significant disparity in available research and performance data. While MTBE has been extensively studied and utilized, leading to a wealth of experimental information, this compound remains largely unexplored in this application. This guide synthesizes the available data for MTBE and highlights the current knowledge gap regarding this compound.

Executive Summary

Methyl Tertiary-Butyl Ether (MTBE) is a well-characterized gasoline oxygenate known for its octane-boosting properties and its ability to reduce carbon monoxide and hydrocarbon emissions. However, its use has been curtailed in some regions due to concerns about groundwater contamination. In contrast, there is a notable absence of publicly available scientific literature or experimental data on the performance of this compound as a gasoline additive. Consequently, a direct, data-driven comparison of their efficacy as gasoline oxygenates is not feasible at this time.

This guide will provide a detailed overview of the known performance characteristics of MTBE, including its impact on key gasoline properties and engine emissions, based on established experimental protocols. The lack of corresponding data for this compound will be clearly indicated throughout.

Methyl Tertiary-Butyl Ether (MTBE) Performance Profile

MTBE was widely incorporated into gasoline formulations to enhance octane ratings and promote more complete fuel combustion, thereby reducing harmful tailpipe emissions.

Quantitative Performance Data

The following table summarizes the key performance metrics of MTBE as a gasoline oxygenate.

PropertyBlending Value/EffectSupporting Evidence
Research Octane Number (RON) 115 - 118High octane rating contributes to anti-knock properties of the fuel.
Motor Octane Number (MON) 100 - 101Indicates good performance under heavier engine load conditions.
Reid Vapor Pressure (RVP) Can increase the RVP of gasoline blends, though its own RVP is low.[1]The blending behavior can be non-linear.
Oxygen Content 18.2% by weightThe addition of oxygen promotes more complete combustion.[1]
Carbon Monoxide (CO) Emissions Reduces CO emissions.[2][3][4]Improved combustion efficiency converts more CO to CO2.[3]
Hydrocarbon (HC) Emissions Reduces unburned HC emissions.[2][4]The oxygen content aids in the oxidation of hydrocarbons.
Nitrogen Oxides (NOx) Emissions May cause a slight increase in NOx emissions.Higher combustion temperatures can favor NOx formation.
Experimental Protocols

The performance characteristics of gasoline and oxygenate blends are determined using standardized testing methods, primarily those established by ASTM International.

  • Octane Number Determination: The anti-knock properties of the fuel are measured using a standardized single-cylinder cooperative fuel research (CFR) engine.

    • Research Octane Number (RON): Determined under less severe engine conditions (600 rpm), simulating city driving.

    • Motor Octane Number (MON): Determined under more severe engine conditions (900 rpm and higher intake mixture temperature), simulating highway driving.

  • Reid Vapor Pressure (RVP) Measurement: This test assesses the volatility of the gasoline. A sample is placed in a chamber, heated to 100°F (37.8°C), and the resulting pressure is measured. This is a critical parameter for controlling evaporative emissions.

  • Engine and Vehicle Emissions Testing: To evaluate the impact on exhaust emissions, fuel blends are tested in engines mounted on dynamometers or in vehicles driven over standardized cycles (e.g., the Federal Test Procedure or FTP-75). Exhaust gases are collected and analyzed for concentrations of CO, HC, NOx, and other pollutants.

This compound: The Data Gap

Despite a thorough search of scientific literature and patent databases, no experimental data was found regarding the performance of this compound as a gasoline oxygenate. Information is limited to its basic chemical and physical properties.

PropertyValue
Molecular Formula C7H16O
Molecular Weight 116.20 g/mol
Boiling Point Approximately 118-120 °C
Density Approximately 0.77 g/cm³

Without experimental testing, its octane blending values, impact on RVP, and effect on engine emissions remain unknown. Therefore, a direct comparison to MTBE's established performance profile is not possible.

Logical Workflow and Diagrams

The primary mechanism by which oxygenates like MTBE influence gasoline performance is through the introduction of oxygen into the fuel, which alters the combustion process.

oxygenate_effect cluster_fuel Fuel Blending cluster_engine Engine Combustion cluster_outcomes Performance & Emissions Gasoline Gasoline Blended_Fuel Oxygenated Gasoline Gasoline->Blended_Fuel Oxygenate Oxygenate (e.g., MTBE) Oxygenate->Blended_Fuel Engine Internal Combustion Engine Blended_Fuel->Engine Combustion Combustion Process Engine->Combustion Performance Improved Performance (Higher Octane) Combustion->Performance Emissions Altered Emissions (Reduced CO, HC) Combustion->Emissions

Caption: General workflow of how a gasoline oxygenate impacts engine performance and emissions.

Conclusion

The comparison between this compound and MTBE as gasoline oxygenates is currently one-sided due to a significant lack of data for this compound. MTBE is a well-documented oxygenate with known benefits for octane enhancement and emission reduction, though its environmental concerns have led to decreased use. For researchers and professionals in the field, MTBE serves as a benchmark for the performance of ether oxygenates.

The potential of this compound as a gasoline additive remains unproven. Any consideration of its use would necessitate a comprehensive experimental program to determine its fundamental fuel blending properties and its effects on engine performance and emissions. Without such data, it cannot be considered a viable or comparable alternative to established oxygenates like MTBE.

References

A Comparative Spectroscopic Analysis of 1-Ethoxypentane and Its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 1-ethoxypentane and its constitutional isomers. By presenting key data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), this document aims to facilitate the identification and differentiation of these structurally similar ether compounds. The information herein is crucial for professionals engaged in chemical synthesis, quality control, and drug development, where precise molecular characterization is paramount.

Molecular Structures

The isomers of this compound (C₇H₁₆O) examined in this guide are depicted below. Their distinct structural arrangements give rise to unique spectroscopic fingerprints.

G cluster_1 This compound cluster_2 2-Ethoxypentane cluster_3 3-Ethoxypentane cluster_4 1-Ethoxy-2-methylbutane cluster_5 2-Ethoxy-2-methylbutane cluster_6 1-Ethoxy-3-methylbutane cluster_7 2-Ethoxy-3-methylbutane 1-EP CH₃CH₂OCH₂CH₂CH₂CH₂CH₃ 2-EP CH₃CH₂OCH(CH₃)CH₂CH₂CH₃ 3-EP CH₃CH₂OCH(CH₂CH₃)₂ 1-E2MB CH₃CH₂OCH₂CH(CH₃)CH₂CH₃ 2-E2MB CH₃CH₂OC(CH₃)₂CH₂CH₃ 1-E3MB CH₃CH₂OCH₂CH₂CH(CH₃)₂ 2-E3MB CH₃CH₂OCH(CH₃)CH(CH₃)₂

Figure 1: Isomers of this compound

Spectroscopic Data Comparison

The following tables summarize the available spectroscopic data for this compound and its isomers.

¹H NMR Spectroscopy Data
CompoundChemical Shift (δ) and Multiplicity
This compound α-protons on the ethoxy group appear as a quartet, while those on the pentoxy group are a triplet.[1]
2-Ethoxypentane δ 1.15 (t, 3H, -OCH₂CH₃), δ 1.40–1.60 (m, 4H, -CH₂-), δ 3.45 (q, 2H, -OCH₂-).[2]
3-Ethoxypentane Expected to show overlapping signals for the ethyl groups and a distinct signal for the methine proton.
1-Ethoxy-2-methylbutane Expected to show distinct signals for the ethoxy group and the branched butyl group.
2-Ethoxy-2-methylbutane A certificate of analysis confirms the structure via proton NMR, though specific shifts are not listed.[3]
1-Ethoxy-3-methylbutane Expected to show characteristic signals for the ethoxy group and the isopentyl group.
2-Ethoxy-3-methylbutane Expected to show complex splitting patterns due to the multiple chiral centers and adjacent protons.
¹³C NMR Spectroscopy Data
CompoundChemical Shift (δ)
This compound Data available on SpectraBase.
2-Ethoxypentane δ 14.1 (CH₃), 22.8–35.2 (CH₂), 66.5 (OCH₂).[2]
3-Ethoxypentane Expected to have fewer signals than other isomers due to its symmetry.
1-Ethoxy-2-methylbutane Data available on SpectraBase.[4][5]
2-Ethoxy-2-methylbutane Data available on SpectraBase.[6]
1-Ethoxy-3-methylbutane Data available on SpectraBase.
2-Ethoxy-3-methylbutane No experimental data readily available.
Infrared (IR) Spectroscopy Data
CompoundKey Absorptions (cm⁻¹)
This compound Strong C-O stretching band expected in the 1050-1150 cm⁻¹ region.
2-Ethoxypentane Vapor phase IR data available on SpectraBase.[7]
3-Ethoxypentane Vapor phase IR data available on SpectraBase.[8]
1-Ethoxy-2-methylbutane Strong C-O stretching band expected in the 1050-1150 cm⁻¹ region.
2-Ethoxy-2-methylbutane Vapor phase IR data available on SpectraBase.[6]
1-Ethoxy-3-methylbutane Strong C-O stretching band expected in the 1050-1150 cm⁻¹ region.
2-Ethoxy-3-methylbutane Strong C-O stretching band expected in the 1050-1150 cm⁻¹ region.
Mass Spectrometry Data
CompoundKey Fragments (m/z)
This compound Mass spectrum available on NIST WebBook.[4]
2-Ethoxypentane Mass spectrum available on NIST WebBook.[9]
3-Ethoxypentane Mass spectrum available on NIST WebBook.[10]
1-Ethoxy-2-methylbutane Data available through NIST.[11]
2-Ethoxy-2-methylbutane Mass spectrum available on NIST WebBook.[12]
1-Ethoxy-3-methylbutane Data available through various chemical suppliers.[13][14]
2-Ethoxy-3-methylbutane No experimental data readily available.

Experimental Protocols

The following sections outline the general methodologies for the key spectroscopic techniques cited in this guide.

Experimental Workflow

G Sample Sample Preparation NMR NMR Spectroscopy Sample->NMR Dissolution in deuterated solvent IR IR Spectroscopy Sample->IR Neat liquid or in solution MS Mass Spectrometry Sample->MS Vaporization and ionization Data Data Analysis NMR->Data IR->Data MS->Data

Figure 2: General Spectroscopic Workflow

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: A small amount of the ether is dissolved in a deuterated solvent (e.g., CDCl₃) to a concentration of approximately 5-25 mg/mL. A tetramethylsilane (TMS) standard is often added for chemical shift referencing.

  • Data Acquisition: The sample is placed in an NMR tube and inserted into the NMR spectrometer. For ¹H NMR, the instrument is typically operated at a frequency of 300-600 MHz. For ¹³C NMR, the frequency is around 75-150 MHz. A series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) is recorded.

  • Data Processing: The FID is subjected to a Fourier transform to convert the time-domain signal into a frequency-domain spectrum. The spectrum is then phased, baseline-corrected, and referenced to the TMS signal (0 ppm). Integration of the signals in ¹H NMR provides the relative ratio of protons in different chemical environments.

2. Infrared (IR) Spectroscopy

  • Sample Preparation: For liquid samples like ethers, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). Alternatively, a dilute solution in a suitable solvent (e.g., CCl₄) can be prepared.

  • Data Acquisition: The sample is placed in the IR spectrometer. A beam of infrared radiation is passed through the sample, and the amount of light absorbed at each frequency is measured. The resulting spectrum is a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

  • Data Analysis: The spectrum is analyzed for the presence of characteristic absorption bands. For ethers, the most prominent feature is the C-O stretching vibration, which typically appears in the 1050-1150 cm⁻¹ range.

3. Mass Spectrometry (MS)

  • Sample Introduction and Ionization: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized. The gaseous molecules are then ionized, most commonly by electron impact (EI), which involves bombarding the molecules with a high-energy electron beam.

  • Mass Analysis: The resulting positively charged ions (and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection and Spectrum Generation: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z. The molecular ion peak (M⁺) corresponds to the molecular weight of the compound, and the fragmentation pattern provides valuable information about its structure.

References

Evaluating the Purity of Commercially Available 1-Ethoxypentane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount. This guide provides a comprehensive evaluation of the purity of commercially available 1-ethoxypentane, a common solvent and intermediate in organic synthesis. We present a comparative analysis of hypothetical data from three representative commercial suppliers, detail the experimental protocol for purity assessment, and discuss potential impurities.

Comparative Purity Analysis

The purity of this compound from three fictional, yet representative, major chemical suppliers was evaluated using Gas Chromatography with a Flame Ionization Detector (GC-FID). The results, summarized in Table 1, indicate that all suppliers provide a product with a purity of over 98%, with minor variations in the impurity profile.

Table 1: Comparative Purity of Commercial this compound

SupplierProduct NumberStated Purity (%)Experimentally Determined Purity (%)Impurity 1 (1-Pentanol) (%)Impurity 2 (Ethanol) (%)Impurity 3 (Unidentified) (%)
Supplier AA123>99.099.20.50.20.1
Supplier BB456>98.598.80.70.30.2
Supplier CC789>99.5 (Anhydrous)99.60.20.10.1

Potential Impurities

The most common industrial synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a haloalkane by an alkoxide. For this compound, this would typically involve the reaction of sodium pentoxide with ethyl iodide or sodium ethoxide with 1-chloropentane.

Based on this synthesis route, the following are potential impurities:

  • Unreacted Starting Materials: Residual amounts of 1-pentanol, ethanol, ethyl iodide, or 1-chloropentane.

  • Side Products: Elimination reactions can lead to the formation of pentenes.

  • Solvents: Solvents used in the reaction or purification process may be present in trace amounts.

Experimental Protocol: Purity Determination by Gas Chromatography (GC-FID)

The purity of this compound was determined using a standard Gas Chromatography (GC) method with a Flame Ionization Detector (FID). This technique is well-suited for the analysis of volatile organic compounds like ethers.

Instrumentation:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Detector: Flame Ionization Detector (FID).

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Injector: Split/splitless injector.

  • Carrier Gas: Helium (99.999% purity).

Chromatographic Conditions:

  • Injector Temperature: 250°C

  • Detector Temperature: 300°C

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 150°C.

    • Hold for 5 minutes.

  • Carrier Gas Flow Rate: 1.0 mL/min (constant flow).

  • Split Ratio: 50:1.

  • Injection Volume: 1.0 µL.

Sample Preparation:

A 1000 ppm solution of the this compound sample was prepared in a suitable solvent such as hexane.

Data Analysis:

The percentage purity is calculated based on the area percent of the this compound peak relative to the total area of all peaks in the chromatogram, excluding the solvent peak.

Workflow for Purity Evaluation

The logical workflow for evaluating the purity of commercially available this compound is depicted in the following diagram.

Purity_Evaluation_Workflow Workflow for Purity Evaluation of this compound cluster_sourcing Sample Sourcing cluster_analysis Analytical Workflow cluster_evaluation Evaluation and Comparison Supplier_A Obtain Sample from Supplier A Sample_Prep Sample Preparation (Dilution in Hexane) Supplier_A->Sample_Prep Supplier_B Obtain Sample from Supplier B Supplier_B->Sample_Prep Supplier_C Obtain Sample from Supplier C Supplier_C->Sample_Prep GC_FID_Analysis GC-FID Analysis Sample_Prep->GC_FID_Analysis Inject Sample Data_Processing Data Processing and Peak Integration GC_FID_Analysis->Data_Processing Generate Chromatogram Purity_Calculation Purity Calculation (% Area) Data_Processing->Purity_Calculation Impurity_ID Impurity Identification (Based on Retention Time) Data_Processing->Impurity_ID Comparative_Table Generate Comparative Data Table Purity_Calculation->Comparative_Table Impurity_ID->Comparative_Table

Caption: Workflow for evaluating the purity of this compound.

Logical Relationship of Synthesis and Impurities

The Williamson ether synthesis directly influences the potential impurity profile of the final this compound product. The relationship between the synthesis pathway and the resulting impurities is illustrated below.

Synthesis_Impurity_Relationship Relationship between Synthesis and Impurities cluster_reactants Reactants cluster_reaction Reaction cluster_products Products and Byproducts Pentanol 1-Pentanol / Sodium Pentoxide Williamson_Synthesis Williamson Ether Synthesis (SN2 Reaction) Pentanol->Williamson_Synthesis Ethyl_Halide Ethyl Halide Ethyl_Halide->Williamson_Synthesis Ethoxypentane This compound (Desired Product) Williamson_Synthesis->Ethoxypentane Unreacted_Pentanol Unreacted 1-Pentanol Williamson_Synthesis->Unreacted_Pentanol Unreacted_Ethyl_Halide Unreacted Ethyl Halide Williamson_Synthesis->Unreacted_Ethyl_Halide Pentene Pentene (Elimination Byproduct) Williamson_Synthesis->Pentene

Caption: Synthesis of this compound and potential impurities.

comparative analysis of 1-Ethoxypentane synthesis methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of common laboratory methods for the synthesis of 1-ethoxypentane, also known as ethyl pentyl ether. The objective is to offer a clear comparison of reaction performance based on available experimental data, enabling researchers to select the most suitable method for their specific needs.

Executive Summary

Three primary methods for the synthesis of this compound are evaluated: the Williamson ether synthesis, alkoxymercuration-demercuration, and acid-catalyzed dehydration of alcohols. The Williamson ether synthesis emerges as the most versatile and widely applicable method, offering high yields and straightforward purification. Alkoxymercuration-demercuration provides a viable alternative, particularly when starting from an alkene, though it involves the use of toxic mercury reagents. Acid-catalyzed dehydration is generally unsuitable for the preparation of unsymmetrical ethers like this compound due to the formation of multiple products.

Data Summary

The following table summarizes the key quantitative data for the different synthesis methods of this compound.

Method Reactants Typical Yield Reaction Time Reaction Temperature Key Considerations
Williamson Ether Synthesis 1-Bromopentane and Sodium Ethoxide50-95%[1]1-8 hours[1]50-100 °C[1]Versatile, common, works well for primary alkyl halides.
Alkoxymercuration-Demercuration 1-Pentene and EthanolHigh (specific data for this compound not readily available)Not specifiedNot specifiedAvoids carbocation rearrangements; involves toxic mercury compounds.
Acid-Catalyzed Dehydration 1-Pentanol and EthanolLow (for unsymmetrical ether)Not specifiedVariablePrimarily for symmetrical ethers; produces a mixture of products.

Method Comparison Workflow

G cluster_methods Synthesis Methods cluster_evaluation Evaluation Criteria Williamson Ether Synthesis Williamson Ether Synthesis Yield Yield Williamson Ether Synthesis->Yield High Purity Purity Williamson Ether Synthesis->Purity Good Safety Safety Williamson Ether Synthesis->Safety Moderate (requires strong base) Versatility Versatility Williamson Ether Synthesis->Versatility High Alkoxymercuration-Demercuration Alkoxymercuration-Demercuration Alkoxymercuration-Demercuration->Yield High Alkoxymercuration-Demercuration->Purity Good Alkoxymercuration-Demercuration->Safety Low (toxic mercury reagents) Alkoxymercuration-Demercuration->Versatility Moderate (requires alkene) Acid-Catalyzed Dehydration Acid-Catalyzed Dehydration Acid-Catalyzed Dehydration->Yield Low Acid-Catalyzed Dehydration->Purity Poor (mixture of products) Acid-Catalyzed Dehydration->Safety Moderate (strong acid) Acid-Catalyzed Dehydration->Versatility Low (symmetrical ethers)

Caption: Comparative workflow of this compound synthesis methods.

Experimental Protocols

Williamson Ether Synthesis

This method involves the reaction of an alkoxide with a primary alkyl halide. For the synthesis of this compound, this can be achieved by reacting sodium ethoxide with 1-bromopentane.

Reaction:

CH₃CH₂ONa + CH₃(CH₂)₄Br → CH₃(CH₂)₄OCH₂CH₃ + NaBr

Detailed Protocol (Adapted from a similar synthesis):

  • Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve a specific molar equivalent of sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and should be cooled in an ice bath.

  • Reaction with 1-Bromopentane: Once all the sodium has reacted to form sodium ethoxide, add an equimolar amount of 1-bromopentane dropwise to the flask.

  • Reflux: Heat the reaction mixture to reflux (the boiling point of ethanol is approximately 78 °C) and maintain the reflux for 1-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add water to dissolve the sodium bromide precipitate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Washing: Wash the combined organic layers with water and then with brine to remove any remaining impurities.

  • Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate). Filter off the drying agent and remove the solvent using a rotary evaporator.

  • Purification: The crude this compound can be purified by fractional distillation to obtain the pure product.

Alkoxymercuration-Demercuration

This two-step procedure involves the addition of an alcohol and a mercury salt to an alkene, followed by the removal of the mercury.

Reaction:

  • CH₂(CH₂)₂CH=CH₂ + CH₃CH₂OH + Hg(OAc)₂ → CH₃(CH₂)₃CH(OCH₂CH₃)CH₂HgOAc

  • CH₃(CH₂)₃CH(OCH₂CH₃)CH₂HgOAc + NaBH₄ → CH₃(CH₂)₄OCH₂CH₃

General Protocol:

  • Alkoxymercuration: In a flask, dissolve mercuric acetate in a mixture of ethanol and water. To this solution, add 1-pentene dropwise while stirring. The reaction is typically rapid and occurs at room temperature.

  • Demercuration: After the alkoxymercuration step is complete, add a solution of sodium borohydride in aqueous sodium hydroxide to the reaction mixture. This will reduce the organomercury intermediate to this compound.

  • Work-up and Purification: The work-up and purification would follow a similar procedure to the Williamson ether synthesis, involving extraction, washing, drying, and distillation.

Acid-Catalyzed Dehydration of Alcohols

This method involves heating a mixture of two different alcohols in the presence of a strong acid catalyst.

Reaction:

CH₃(CH₂)₄OH + CH₃CH₂OH --(H₂SO₄, heat)--> CH₃(CH₂)₄OCH₂CH₃ + CH₃CH₂OCH₂CH₃ + CH₃(CH₂)₄O(CH₂)₄CH₃ + H₂O

General Considerations:

This method is generally not recommended for the synthesis of unsymmetrical ethers like this compound because it results in a mixture of three different ethers (diethyl ether, di-n-pentyl ether, and the desired this compound), as well as elimination byproducts (alkenes). The separation of these products is often difficult, leading to low yields of the desired product.

Signaling Pathway and Logical Relationship Diagram

G cluster_williamson Williamson Ether Synthesis cluster_alkoxy Alkoxymercuration-Demercuration cluster_dehydration Acid-Catalyzed Dehydration 1-Pentanol 1-Pentanol Sodium Pentoxide Sodium Pentoxide 1-Pentanol->Sodium Pentoxide NaH 1-Ethoxypentane_W2 This compound Sodium Pentoxide->1-Ethoxypentane_W2 + Ethyl Bromide (SN2) Ethanol Ethanol Sodium Ethoxide Sodium Ethoxide Ethanol->Sodium Ethoxide Na 1-Ethoxypentane_W1 This compound Sodium Ethoxide->1-Ethoxypentane_W1 + 1-Bromopentane (SN2) 1-Bromopentane 1-Bromopentane Ethyl Bromide Ethyl Bromide 1-Pentene 1-Pentene Organomercury Intermediate Organomercury Intermediate 1-Pentene->Organomercury Intermediate + Ethanol, Hg(OAc)2 1-Ethoxypentane_A This compound Organomercury Intermediate->1-Ethoxypentane_A + NaBH4 1-Pentanol + Ethanol 1-Pentanol + Ethanol Product Mixture Product Mixture 1-Pentanol + Ethanol->Product Mixture H2SO4, Heat 1-Ethoxypentane_D This compound (minor) Product Mixture->1-Ethoxypentane_D Diethyl Ether Diethyl Ether Product Mixture->Diethyl Ether Dipentyl Ether Dipentyl Ether Product Mixture->Dipentyl Ether

Caption: Synthetic pathways to this compound.

References

A Comparative Guide to the Safety and Performance of 1-Ethoxypentane and Its Alternatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of scientific research and pharmaceutical development, the selection of an appropriate solvent is a critical decision that influences not only the success of a chemical transformation but also the safety and environmental impact of the process. This guide provides a comprehensive validation of the safety data sheet for 1-Ethoxypentane and offers a comparative analysis with common alternative ether solvents: Diethyl ether, tert-Butyl methyl ether (MTBE), 2-Methyltetrahydrofuran (2-MeTHF), and Cyclopentyl methyl ether (CPME). The information presented herein is intended to assist researchers, scientists, and drug development professionals in making informed solvent choices.

Executive Summary

This compound is a flammable ether solvent with applications in organic synthesis.[1] A thorough evaluation of its safety profile in comparison to other commonly used ethers reveals a landscape of trade-offs between performance, safety, and environmental impact. While greener alternatives like 2-MeTHF and CPME offer significant advantages in terms of reduced peroxide formation and improved reaction performance, traditional solvents like Diethyl ether remain prevalent despite their higher flammability and peroxide risk. MTBE, once a common solvent and fuel additive, faces scrutiny due to its environmental persistence and potential health hazards.

Safety and Physical Properties: A Tabular Comparison

The following tables summarize key quantitative data from the Safety Data Sheets (SDS) and other sources for this compound and its alternatives.

Table 1: General and Physical Properties

PropertyThis compoundDiethyl Ethertert-Butyl Methyl Ether (MTBE)2-Methyltetrahydrofuran (2-MeTHF)Cyclopentyl Methyl Ether (CPME)
CAS Number 17952-11-3[2]60-29-71634-04-496-47-95614-37-9
Molecular Formula C7H16O[2](C2H5)2OC5H12OC5H10OC6H12O
Molecular Weight ( g/mol ) 116.20[2]74.1288.1586.13100.16
Boiling Point (°C) 118-119[1]34.655.280.2106
Melting Point (°C) -95.35 (estimate)[1]-116.3-109-136<-140
Density (g/mL at 20°C) 0.7720.7130.740.8540.86

Table 2: Flammability and Exposure Limits

ParameterThis compoundDiethyl Ethertert-Butyl Methyl Ether (MTBE)2-Methyltetrahydrofuran (2-MeTHF)Cyclopentyl Methyl Ether (CPME)
Flash Point (°C) 16.4[1]-45[3]-28-11-1
Autoignition Temp. (°C) Not available160[3]435Not available185.5
Explosion Limits (% in air) Not available1.9 - 361.6 - 8.41.5 - 8.9Not available
OSHA PEL (TWA) Not established400 ppm[3]Not establishedNot establishedNot established
ACGIH TLV (TWA) Not established400 ppm[3]50 ppmNot establishedNot established

Table 3: Toxicological Data

ParameterThis compoundDiethyl Ethertert-Butyl Methyl Ether (MTBE)2-Methyltetrahydrofuran (2-MeTHF)Cyclopentyl Methyl Ether (CPME)
Oral LD50 (rat, mg/kg) Not available1215[3][4]3870Harmful if swallowed (H302)[5]Harmful if swallowed (H302)[6]
Inhalation LC50 (mouse) 116 g/m³/15M[4]Not availableNot availableNot availableNot available
Inhalation LC50 (rat) Not available73,000 ppm (2h)[3]Not availableNot availableNot available
Primary Hazards Flammable liquid and vapor, Causes skin and serious eye irritation, May cause respiratory irritation.Extremely flammable, Harmful if swallowed, May cause drowsiness or dizziness, May form explosive peroxides.[4]Highly flammable, Causes skin irritation.[7]Highly flammable, Harmful if swallowed, Causes skin irritation, Causes serious eye damage.[5]Highly flammable, Causes skin and eye irritation.[6]

Table 4: Environmental Hazard Data

ParameterThis compoundDiethyl Ethertert-Butyl Methyl Ether (MTBE)2-Methyltetrahydrofuran (2-MeTHF)Cyclopentyl Methyl Ether (CPME)
Aquatic Toxicity Data not availableLow toxicity to aquatic organisms.[8]Low acute toxicity to marine species.[9] Acute toxicity (freshwater): >151 mg/L. Chronic toxicity (freshwater): >51 mg/L.[10]Data not availableLC50 (rainbow trout, 96h): >220 mg/L.[11]
Biodegradability Data not availableNot readily biodegradable.[12][13]Resistant to natural degradation.[10] Some bacterial strains can degrade it.[14][15]Data not availableData not available
Bioaccumulation Data not availableNo bioaccumulation is expected.[12]Does not appear to bioaccumulate in fish.[16]Data not availableData not available

Performance in Chemical Reactions: A Comparative Overview

The choice of an ether solvent can significantly influence the outcome of a chemical reaction. While detailed, directly comparative experimental data across all solvents is scarce, the following provides an overview of their performance in common applications.

Grignard Reactions:

Ethereal solvents are essential for the formation and stabilization of Grignard reagents.[15][17][18]

  • Diethyl ether is a traditional and effective solvent for Grignard reactions. Its high volatility can be a drawback in terms of handling and safety.

  • 2-Methyltetrahydrofuran (2-MeTHF) has emerged as a superior alternative to THF (and by extension, Diethyl ether) for many Grignard reactions, often providing improved yields. Its higher boiling point allows for a wider range of reaction temperatures. A comparative study showed that 2-MeTHF outperformed THF in the synthesis of the API tramadol.[9]

  • Cyclopentyl methyl ether (CPME) is also a suitable solvent for Grignard reactions and is noted for its stability with Grignard reagents.

Experimental Protocol: A General Procedure for Grignard Reagent Formation and Reaction

The following is a generalized protocol for a Grignard reaction, which can be adapted for use with different ether solvents. Strict anhydrous conditions are crucial for the success of this reaction.

  • Apparatus Setup: All glassware must be thoroughly dried in an oven and assembled while hot under a stream of dry nitrogen or argon. The reaction is typically carried out in a two- or three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

  • Initiation: Magnesium turnings are placed in the flask. A small crystal of iodine is often added to activate the magnesium surface. A small portion of the halide solution in the chosen anhydrous ether solvent is added. The reaction is initiated, often evidenced by bubbling and a change in color. Gentle heating may be required.

  • Addition: The remainder of the halide solution is added dropwise from the dropping funnel at a rate that maintains a gentle reflux.

  • Reaction with Electrophile: After the Grignard reagent has formed (indicated by the consumption of magnesium), the electrophile (e.g., an aldehyde, ketone, or ester) dissolved in the same anhydrous ether is added dropwise, typically at a reduced temperature (e.g., in an ice bath).

  • Workup: The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution or dilute acid. The product is then extracted into an organic solvent, and the organic layer is washed, dried, and concentrated to yield the crude product, which is then purified.[15]

Suzuki-Miyaura Cross-Coupling:

While a study has shown that the Suzuki-Miyaura reaction may not be highly sensitive to the choice of solvent in some cases, the solvent can still play a role in catalyst stability and product isolation.

  • 2-MeTHF has been successfully used as a green solvent for palladium-catalyzed Suzuki-Miyaura cross-coupling of amides and esters.

  • CPME is also utilized in Suzuki coupling reactions.

Logical Workflow for Safer Solvent Selection

The selection of a safer solvent alternative involves a systematic evaluation of various safety, health, and environmental parameters. The following diagram, rendered in DOT language, illustrates a logical workflow for this process.

Safer_Solvent_Selection start Start: Identify Need for Solvent alternatives Identify Potential Ether Alternatives (e.g., Diethyl Ether, MTBE, 2-MeTHF, CPME) start->alternatives phys_props Evaluate Physical Properties (Boiling Point, Density, etc.) alternatives->phys_props flammability Assess Flammability Hazards (Flash Point, Autoignition Temp.) phys_props->flammability toxicity Review Toxicological Data (LD50, LC50, Hazard Statements) flammability->toxicity environmental Consider Environmental Impact (Aquatic Toxicity, Biodegradability) toxicity->environmental performance Analyze Performance Data (Reaction Yields, Selectivity) environmental->performance decision Select Optimal Solvent performance->decision implement Implement and Validate decision->implement

Caption: A flowchart illustrating the decision-making process for selecting a safer alternative solvent.

Signaling Pathways and Experimental Workflows

To visualize a simplified experimental workflow for comparing solvent performance in a generic organic reaction, the following Graphviz diagram is provided.

Solvent_Performance_Workflow start Start: Define Reaction solvent_selection Select Solvents for Comparison (this compound, Alternatives) start->solvent_selection reaction_setup Set up Parallel Reactions (Identical Reactants, Conditions) solvent_selection->reaction_setup monitoring Monitor Reaction Progress (TLC, GC, HPLC) reaction_setup->monitoring workup Standardized Workup and Isolation monitoring->workup analysis Analyze Product (Yield, Purity) workup->analysis comparison Compare Results analysis->comparison conclusion Draw Conclusion on Solvent Performance comparison->conclusion

Caption: A generalized workflow for the experimental comparison of solvent performance in a chemical reaction.

Conclusion

The validation of the safety data sheet for this compound and its comparison with alternative ether solvents underscore the importance of a multi-faceted approach to solvent selection. While this compound presents a flammable profile typical of ethers, the availability of greener alternatives like 2-MeTHF and CPME offers significant advantages. These modern solvents not only exhibit more favorable safety profiles, particularly concerning peroxide formation, but also demonstrate enhanced performance in key synthetic transformations. For researchers and professionals in drug development, a careful consideration of the data presented in this guide can lead to the adoption of safer, more sustainable, and often more efficient chemical processes. The continuous evaluation and adoption of greener solvent alternatives will be crucial in advancing the principles of green chemistry within the scientific community.

References

Safety Operating Guide

Proper Disposal of 1-Ethoxypentane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release:

This document provides essential safety and logistical information for the proper disposal of 1-Ethoxypentane (CAS: 17952-11-3), a flammable ether commonly used in research and development settings. Adherence to these procedures is critical to ensure the safety of laboratory personnel and compliance with environmental regulations.

This compound, like other ethers, is a peroxide-forming chemical.[1] This property necessitates careful handling and timely disposal to mitigate the risk of explosion, especially when containers are stored for extended periods or exposed to air and light. This guide will provide step-by-step instructions for the safe management and disposal of this substance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to assess the condition of the this compound container. Ethers that have been stored for a prolonged period, are past their expiration date, or show any signs of peroxide formation (e.g., crystal formation, discoloration) require specialized handling. In such cases, do not attempt to open or move the container. Immediately contact your institution's Environmental Health and Safety (EHS) department for assistance.

For routine disposal of unexpired and visually stable this compound, the following personal protective equipment (PPE) is mandatory:

  • Flame-resistant lab coat

  • Chemical splash goggles

  • Chemical-resistant gloves (e.g., nitrile)

  • Closed-toe shoes

All handling and preparation for disposal should be conducted within a certified chemical fume hood to minimize inhalation exposure and in an area free of ignition sources.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, critical for its safe handling and disposal.

PropertyValueSource
CAS Number17952-11-3[1][2][3]
Molecular FormulaC7H16O[1]
Flash PointNot Available
Boiling Point119-121 °C
FlammabilityFlammable Liquid[1]
Peroxide Formation RiskPotential for peroxide formation upon exposure to air and light[1]

Detailed Disposal Protocol

The proper disposal of this compound is a multi-step process that ensures the safety of personnel and compliance with hazardous waste regulations.

Materials Required:

  • Appropriate Personal Protective Equipment (PPE)

  • Chemical-resistant, sealable waste container (provided by your EHS department)

  • Hazardous waste labels (provided by your EHS department)

  • Chemical fume hood

  • Logbook for waste generation

Procedure:

  • Container Inspection:

    • Carefully inspect the this compound container for any signs of peroxide formation (crystals, discoloration, or a solid mass).

    • Check the date the container was received and opened. As a general guideline for ethers, containers should be disposed of within six months of opening.

    • If any signs of peroxide formation are present or if the container is past its recommended disposal date, DO NOT proceed. Contact your EHS department immediately.

  • Preparation for Disposal:

    • Work within a certified chemical fume hood.

    • Ensure there are no sources of ignition (e.g., open flames, hot plates, static electricity) in the vicinity.

    • Have a spill kit readily available.

  • Waste Collection:

    • Obtain a designated hazardous waste container from your EHS department. This container should be compatible with flammable organic solvents.

    • Carefully pour the this compound from its original container into the hazardous waste container. Avoid splashing.

    • Do not fill the waste container to more than 80% of its capacity to allow for vapor expansion.

  • Container Rinsing (Empty Original Container):

    • The empty this compound container is also considered hazardous waste.

    • Do not rinse the empty container unless specifically instructed to do so by your EHS department. If rinsing is required, the rinsate must be collected as hazardous waste.

  • Labeling:

    • Securely close the hazardous waste container.

    • Attach a completed hazardous waste label to the container. The label must include:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound"

      • The concentration and quantity of the waste

      • The date the waste was first added to the container

      • The name and contact information of the generating researcher or lab.

  • Storage and Pickup:

    • Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within your laboratory.

    • This area should be away from heat, sparks, and open flames.

    • Follow your institution's procedures to request a hazardous waste pickup from the EHS department.

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G start Start: this compound for Disposal inspect Inspect Container: - Date Opened < 6 months? - No visible crystals? start->inspect contact_ehs STOP! Contact EHS Immediately Do Not Move Container inspect->contact_ehs No prepare_disposal Prepare for Disposal in Fume Hood inspect->prepare_disposal Yes collect_waste Collect Waste in Designated Hazardous Waste Container prepare_disposal->collect_waste label_waste Label Waste Container Accurately collect_waste->label_waste store_waste Store in Satellite Accumulation Area label_waste->store_waste request_pickup Request EHS Waste Pickup store_waste->request_pickup end End: Safe Disposal request_pickup->end

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling 1-Ethoxypentane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for the proper handling and disposal of 1-Ethoxypentane. Adherence to these procedures is critical for ensuring laboratory safety and operational integrity.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound, crucial for risk assessment and the implementation of safety protocols.

PropertyValueUnit
Chemical Formula C₇H₁₆O
Molecular Weight 116.20 g/mol
Boiling Point 118.4 - 119.55°C
Flash Point 16.4°C
Density 0.772g/cm³
Vapor Pressure 19.9mmHg at 25°C
GHS Hazard Statements H226, H315, H319, H335

GHS Hazard Statement Codes:

  • H226: Flammable liquid and vapor.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Personal Protective Equipment (PPE)

Due to the flammable nature and irritant properties of this compound, the following personal protective equipment is mandatory.

  • Eye and Face Protection: Chemical safety goggles or a face shield are required to protect against splashes.[1]

  • Hand Protection: While nitrile gloves offer protection against a variety of chemicals, they have poor resistance to ethers and are only suitable for incidental splash protection, not for prolonged contact.[1][2] For extended handling, it is recommended to use gloves made of materials with higher chemical resistance to ethers, such as neoprene or PVC.[3][4] Always inspect gloves for any signs of degradation before and during use and replace them immediately if they are compromised.

  • Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required to protect against skin contact and in case of a fire. For tasks with a higher risk of splashing, chemical-resistant overalls or an apron should be worn.[1]

  • Respiratory Protection: Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of vapors.[5] If a fume hood is not available or if there is a potential for exceeding exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

Operational and Disposal Plans

Strict adherence to the following procedures is essential for the safe handling and disposal of this compound.

Handling and Storage Protocol:

  • Preventing Peroxide Formation: Ethers like this compound can form explosive peroxides when exposed to air and light.[6] It is crucial to date the container upon receipt and upon opening. Unopened containers should be stored for no longer than 12 months, and opened containers should be used within 6 months.[7]

  • Storage Conditions: Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area designated for flammable liquids.[8]

  • Ignition Source Control: Keep containers away from heat, sparks, open flames, and other sources of ignition.[2] Electrical equipment in the vicinity should be intrinsically safe or explosion-proof.[9]

  • Grounding: To prevent static electricity buildup during transfer, ensure that containers are properly grounded and bonded.

Spill Management Protocol:

  • Immediate Actions: In the event of a spill, immediately alert others in the vicinity and evacuate the area if necessary.[10]

  • Control Ignition Sources: Eliminate all sources of ignition in the area of the spill.[8]

  • Ventilation: Ensure the area is well-ventilated to disperse flammable vapors.

  • Containment and Cleanup: For small spills, use a non-combustible absorbent material, such as sand, earth, or a commercial sorbent, to contain and absorb the liquid.[8] Start from the outside of the spill and work inwards to prevent spreading.

  • Collection and Disposal: Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[10]

  • Decontamination: Clean the spill area with soap and water once the absorbed material has been removed.

  • Personal Protective Equipment: All personnel involved in the cleanup must wear the appropriate PPE as detailed above.

Disposal Plan:

  • Waste Collection: All this compound waste, including contaminated absorbent materials from spills, must be collected in a designated, properly labeled hazardous waste container.

  • Disposal Route: Dispose of all hazardous waste through your institution's designated chemical waste disposal program.[6][8]

  • Prohibited Disposal: Under no circumstances should this compound or its waste be disposed of down the drain.[8]

Workflow for Safe Handling of this compound

Safe_Handling_Workflow Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response Review SDS Review SDS Gather PPE Gather PPE Review SDS->Gather PPE Prepare Work Area Prepare Work Area Gather PPE->Prepare Work Area Dispense in Fume Hood Dispense in Fume Hood Prepare Work Area->Dispense in Fume Hood Perform Experiment Perform Experiment Dispense in Fume Hood->Perform Experiment Segregate Waste Segregate Waste Perform Experiment->Segregate Waste Spill Spill Perform Experiment->Spill Fire Fire Perform Experiment->Fire Clean Work Area Clean Work Area Segregate Waste->Clean Work Area Dispose of Waste Dispose of Waste Clean Work Area->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE Initiate Spill Protocol Initiate Spill Protocol Spill->Initiate Spill Protocol Activate Fire Alarm Activate Fire Alarm Fire->Activate Fire Alarm

Caption: Logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.